3-Oxopentanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCQMOKLOUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060252 | |
| Record name | 3-Ketoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS], Solid | |
| Record name | Acetonedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
542-05-2 | |
| Record name | 3-Oxopentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, 3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ketoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxoglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETONEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH7P7WO21P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 °C | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Oxopentanedioic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-Oxopentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Identity: IUPAC Name and Synonyms
The compound with the systematic IUPAC name This compound is a dicarboxylic acid that is also a ketone.[1][2] Due to its structure and historical methods of synthesis, it is known by several common synonyms. Understanding these names is crucial for a comprehensive literature review.
The most prevalent synonyms for this compound include:
Other identifiers include:
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 146.10 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/colorless needles | |
| Melting Point | 133-135 °C (with decomposition) | |
| Boiling Point | 408.4 °C (at 760 mmHg, estimated) | [1] |
| Density | ~1.5 g/cm³ | [1] |
| Solubility | Soluble in water and ethanol. Sparingly soluble in diethyl ether. Insoluble in chloroform (B151607) and benzene. | |
| pKa (25°C) | 3.10 |
Key Experimental Protocols
This compound is a valuable building block in organic synthesis. The following sections provide detailed methodologies for its synthesis, purification, and its application in cornerstone chemical reactions.
Synthesis and Purification
Synthesis from Citric Acid via Dehydration-Decarboxylation
This classic method produces acetonedicarboxylic acid from the readily available starting material, citric acid. The procedure is adapted from Organic Syntheses.[4]
Protocol:
-
Reaction Setup : In a 5-L round-bottomed flask equipped with a mechanical stirrer and placed in an efficient ice-salt bath, add 3 kg of fuming sulfuric acid (containing 20% free sulfur trioxide). Ensure the setup is in a well-ventilated fume hood due to the evolution of carbon monoxide.[4]
-
Cooling : Cool the stirred sulfuric acid to between -5°C and 0°C.[4]
-
Addition of Citric Acid : Gradually add 700 g of finely powdered citric acid to the cooled, stirred fuming sulfuric acid. Regulate the addition rate to maintain the temperature below 0°C until half the citric acid is added, then do not allow the temperature to exceed 10°C for the remainder of the addition. This process typically takes 3-4 hours.[4]
-
Reaction : After the addition is complete, continue stirring until all the citric acid has dissolved.[4]
-
Quenching : Cool the reaction mixture back to 0°C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C. This quenching step takes approximately 2 hours.[4]
-
Isolation : Cool the mixture to 0°C again and rapidly filter the crystalline product through a funnel with a filter plate. Press the crystals firmly to remove as much of the acidic mother liquor as possible. The crude yield of light gray to white acetonedicarboxylic acid is typically 85-90%.[4]
Purification by Recrystallization
For applications requiring high purity, the crude product can be purified.
-
Recrystallization : Dissolve the crude acetonedicarboxylic acid in a minimal amount of hot ethyl acetate.
-
Crystallization : Allow the solution to cool, inducing crystallization of the purified acid.
-
Drying : Filter the crystals and wash them with fresh, cold ethyl acetate. Dry the product thoroughly. When properly purified and dried, the acid is stable for months when stored in a desiccator at room temperature.[4]
Application in Synthesis
Robinson Tropinone (B130398) Synthesis
This renowned biomimetic, one-pot reaction assembles the bicyclic alkaloid tropinone from simple precursors. It is a classic example of a tandem or cascade reaction.[2][5]
Protocol:
-
Reactants : The synthesis involves three key components: succinaldehyde, methylamine, and this compound (acetonedicarboxylic acid).[5]
-
Reaction Conditions : The reactants are combined in an aqueous solution, often buffered to a physiological pH. The use of a calcium salt as a buffer has been reported to improve yields.[5]
-
Reaction Sequence :
-
Methylamine undergoes a nucleophilic addition to succinaldehyde, followed by dehydration to form an imine, which then cyclizes.[5]
-
An intermolecular Mannich reaction occurs between the enolate of acetonedicarboxylic acid and the cyclic iminium ion.[5]
-
A second, intramolecular Mannich reaction follows, leading to the formation of the bicyclic tropane (B1204802) skeleton.[5]
-
-
Decarboxylation : The intermediate tropinedicarboxylic acid readily loses both carboxyl groups as carbon dioxide upon gentle heating or under the reaction conditions, yielding tropinone.
-
Workup and Isolation : The reaction mixture is acidified and concentrated. The tropinone product is then typically isolated via extraction and can be further purified by crystallization of a derivative, such as its dipiperonylidene derivative.[6] The yield for this one-pot synthesis can exceed 90% with modern improvements.[5]
Weiss-Cook Reaction
This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of 3-oxoglutarate (typically as its diester, e.g., dimethyl 3-oxoglutarate) to form a cis-bicyclo[3.3.0]octane-3,7-dione system.[7]
Protocol:
-
Reactants : An α-dicarbonyl compound (e.g., glyoxal (B1671930) or biacetyl) and two equivalents of a dialkyl 3-oxopentanedioate (e.g., dimethyl 1,3-acetonedicarboxylate).[8]
-
Reaction Conditions : The condensation is typically carried out in an aqueous buffer solution, such as aqueous sodium bicarbonate, at a pH of around 8.3.[8]
-
Procedure :
-
A solution of the dialkyl 3-oxopentanedioate is prepared in the aqueous buffer.
-
The α-dicarbonyl compound is added to the stirred solution.
-
The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature, during which the product precipitates.[8]
-
-
Isolation : The solid product is collected by suction filtration, washed, and dried.[8] This reaction is highly effective for synthesizing polyquinane structures.[7]
Metabolic and Biomarker Significance
While this compound (3-oxoglutaric acid) is an isomer of the well-known Krebs cycle intermediate α-ketoglutaric acid (2-oxoglutaric acid), it is not directly involved in this central metabolic pathway.[9] Its clinical significance arises primarily from its role as a microbial metabolite, making it a valuable biomarker for gut dysbiosis.
Elevated urinary levels of 3-oxoglutaric acid are strongly associated with the overgrowth of yeast, particularly Candida albicans, in the gastrointestinal tract.[1][10][11] The proposed relationship is that certain gut microbes, including Candida, produce 3-oxoglutaric acid, which is then absorbed into the bloodstream and excreted in the urine.[10][11] Therefore, its detection in an organic acid test (OAT) can indicate a need for antifungal intervention and gut flora restoration.[10][12]
Caption: Metabolic context and biomarker role of this compound.
References
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 10. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Organic Acids, Invasive Candida, Clostridia & More With Kurt Woeller, DO — Great Plains Laboratory [mosaicdx.com]
- 12. mosaicdx.com [mosaicdx.com]
The Metabolic Context of 3-Oxoglutaric Acid: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Oxoglutaric acid, a dicarboxylic acid and an isomer of the well-known Krebs cycle intermediate α-ketoglutaric acid (2-oxoglutaric acid), is not a participant in a major metabolic pathway. Instead, its presence and concentration, particularly in urine, are gaining recognition as a significant biomarker for gut dysbiosis, with a notable association with Candida species overgrowth. This technical guide provides a comprehensive overview of the current understanding of 3-oxoglutaric acid's metabolic context, its origins, clinical significance, and the analytical methods used for its quantification. While a dedicated metabolic pathway for 3-oxoglutaric acid is not established, this document will explore its relationship with amino acid catabolism and its production by gut microbiota.
Introduction to 3-Oxoglutaric Acid
3-Oxoglutaric acid (also known as β-ketoglutaric acid or acetonedicarboxylic acid) is a five-carbon dicarboxylic acid. Unlike its isomer, 2-oxoglutaric acid, which is a crucial intermediate in the citric acid cycle, 3-oxoglutaric acid does not play a direct role in central carbon metabolism[1]. Its clinical relevance stems primarily from its use as a urinary biomarker for the detection of microbial imbalances within the gastrointestinal tract[2][3].
Metabolic Origins of 3-Oxoglutaric Acid
The precise metabolic pathways leading to the synthesis of 3-oxoglutaric acid in humans are not well-defined. Current evidence suggests two primary sources: as a byproduct of amino acid metabolism and as a metabolic product of gut microbiota.
Association with Lysine (B10760008) and Tryptophan Metabolism
While not a direct intermediate, the metabolism of the essential amino acids lysine and tryptophan can lead to the production of related dicarboxylic acids. In the inherited metabolic disorder Glutaric Aciduria Type I, defects in the enzyme glutaryl-CoA dehydrogenase lead to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are derived from the catabolism of lysine, hydroxylysine, and tryptophan. It has been proposed that under certain conditions, a side pathway from these amino acid degradation routes could potentially lead to the formation of 3-oxoglutaric acid, although the specific enzymatic steps have not been elucidated.
Below is a simplified diagram illustrating the catabolic pathway of lysine and tryptophan leading to glutaryl-CoA, a precursor to related glutaric acids.
Microbial Production
The most significant source of urinary 3-oxoglutaric acid appears to be the gut microbiota, particularly an overgrowth of yeast such as Candida albicans[2][3]. The specific metabolic pathways within these microorganisms that produce 3-oxoglutaric acid are still under investigation. It is hypothesized that certain yeasts may produce 3-oxoglutaric acid as a fermentation byproduct or through alternative carbon metabolism pathways when utilizing specific substrates in the gut environment.
Clinical Significance
Elevated urinary levels of 3-oxoglutaric acid are primarily interpreted as an indicator of gut dysbiosis, specifically fungal overgrowth[1][3]. This information can be valuable for clinicians in diagnosing and managing conditions related to imbalances in the gut microbiome.
Quantitative Data
The concentration of 3-oxoglutaric acid is typically measured in urine and normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
| Parameter | Specimen | Normal Range | Clinical Significance of Elevated Levels |
| 3-Oxoglutaric Acid | Urine | ≤ 0.11 mmol/mol creatinine[1] | Suggestive of gut dysbiosis, particularly Candida overgrowth. |
| 3-Oxoglutaric Acid | Urine | ≤ 0.33 mmol/mol creatinine[4] | Indicator of yeast and fungal overgrowth. |
Experimental Protocols
The standard method for the analysis of urinary organic acids, including 3-oxoglutaric acid, is gas chromatography-mass spectrometry (GC-MS).
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the extraction, derivatization, and analysis of organic acids from a urine sample.
1. Sample Preparation:
-
Aliquots of urine are normalized based on creatinine concentration.
-
An internal standard (e.g., a stable isotope-labeled organic acid) is added to each sample for quantification.
2. Extraction:
-
Organic acids are extracted from the acidified urine sample using an organic solvent (e.g., ethyl acetate).
-
The extraction is typically performed twice, and the organic layers are combined.
3. Derivatization:
-
The extracted organic acids are dried under a stream of nitrogen.
-
The dried residue is derivatized to increase the volatility and thermal stability of the analytes. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
The organic acids are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
5. Data Analysis:
-
The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.
Conclusion
3-Oxoglutaric acid serves as a valuable clinical biomarker rather than a central metabolic player. Its strong association with gut dysbiosis, particularly Candida overgrowth, makes it a useful tool for functional medicine and clinical diagnostics. While the precise biochemical pathways for its production, especially by the gut microbiota, require further investigation, its utility in a clinical setting is evident. Future research should focus on elucidating the specific enzymatic reactions and microbial pathways involved in 3-oxoglutaric acid metabolism to further enhance its diagnostic and therapeutic potential.
References
Acetonedicarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a dicarboxylic acid with significant applications in organic synthesis and as a building block for various heterocyclic compounds and pharmaceuticals.[1][2][3][4] Its utility in reactions like the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction underscores its importance in the synthesis of complex molecular architectures.[1][2][4] This technical guide provides an in-depth overview of the chemical and physical properties of acetonedicarboxylic acid, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.
Chemical and Physical Properties
Acetonedicarboxylic acid is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored with protection from moisture.[1][5] The compound is unstable in solution and decarboxylates in hot water.[1][4] However, when purified by recrystallization from ethyl acetate (B1210297) and thoroughly dried, it can be stable for an extended period at room temperature in a desiccator.[6]
Table 1: General and Physical Properties of Acetonedicarboxylic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-Oxopentanedioic acid | [2][7] |
| Synonyms | 1,3-Acetonedicarboxylic acid, 3-Oxoglutaric acid, β-Ketoglutaric acid | [1][2][3] |
| CAS Number | 542-05-2 | [2][7] |
| Molecular Formula | C5H6O5 | [1][2] |
| Molecular Weight | 146.10 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 133-138 °C (decomposes) | [1][3] |
| Boiling Point | 185.67 °C (rough estimate) | [1][4] |
| Density | 1.2821 - 1.499 g/cm³ (estimate) | [1][2] |
| pKa1 | 3.10 - 3.33 | [1][3] |
| pKa2 | 4.27 | [3] |
Table 2: Solubility of Acetonedicarboxylic Acid
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][5][8] |
| Ethanol | Soluble | [1][8] |
| Diethyl Ether | Sparingly soluble/Slightly soluble | [1][8] |
| Chloroform | Sparingly soluble/Insoluble | [1][8] |
| Ethyl Acetate | Slightly soluble | [8] |
| DMSO | Slightly soluble (with heating) | [1][4] |
| Methanol | Slightly soluble | [1][4] |
| Benzene | Insoluble | [8] |
Spectroscopic Data
Table 3: Spectroscopic Data References for Acetonedicarboxylic Acid
| Spectroscopy | Data Availability/Reference |
| ¹H NMR | Identity confirmed by ¹H-NMR.[5] A study on the decomposition of acetonedicarboxylic acid was monitored by ¹H NMR. |
| ¹³C NMR | Data available in the Human Metabolome Database (HMDB). |
| IR | IR spectra are available on ChemicalBook and SpectraBase.[6] The FTIR spectrum has been recorded on a Bruker IFS 85 A instrument using a KBr-Pellet technique.[1] |
| Mass Spec | GC-MS data is available in the PubChem database.[1] |
| UV-Vis | A study on the (acetonedicarboxylato)copper complex involved UV-visible spectral titrations. The main band for the enol form of the complex was observed at 246 nm. |
Experimental Protocols
The most common and well-documented synthesis of acetonedicarboxylic acid involves the dehydration and decarbonylation of citric acid using fuming sulfuric acid.[1][6] Alternative methods include the use of chlorosulfonic acid.[1][9]
Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from the procedure described in Organic Syntheses.[6]
Materials:
-
Citric acid (finely powdered)
-
Fuming sulfuric acid (20% free sulfur trioxide)
-
Cracked ice
-
Ethyl acetate
-
5-L round-bottom flask
-
Mechanical stirrer
-
Efficient ice-salt bath
-
Filtros plate or Büchner funnel
Procedure:
Figure 1: Experimental workflow for the synthesis of acetonedicarboxylic acid.
Detailed Steps:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5-L round-bottom flask with a mechanical stirrer. Place 3 kg of fuming sulfuric acid (20% SO₃) into the flask and cool it to -5 °C using an efficient ice-salt bath.[6]
-
Addition of Citric Acid: Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half of the citric acid is added. For the remainder of the addition, the temperature should not exceed 10 °C. This process typically takes 3-4 hours with efficient cooling.[6]
-
Reaction Completion: After the addition is complete, continue stirring until all the citric acid has dissolved, which may take an additional 2-3 hours. The reaction mixture should become a clear brown liquid with minimal gas evolution.[6]
-
Workup: Cool the reaction mixture back down to 0 °C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10 °C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30 °C. The addition of ice takes about 2 hours.[6]
-
Isolation: After all the ice has been added, cool the mixture again to 0 °C. Rapidly filter the precipitated acetonedicarboxylic acid using a funnel with a filtros plate. Thoroughly press the crystals and draw them as dry as possible using suction. The product will be light gray to white in color.[6]
-
Purification: To remove residual sulfuric acid, transfer the crystals to a beaker and create a thick paste by stirring with approximately 200-250 mL of ethyl acetate. Filter the crystals again with suction. For a product completely free of sulfuric acid, this washing step can be repeated. The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90% of the theoretical amount).[6]
Chemical Reactions
Acetonedicarboxylic acid exhibits reactivity characteristic of both its ketone and carboxylic acid functional groups.
Thermal Decomposition
When heated above its melting point (around 133-138 °C), acetonedicarboxylic acid decomposes to produce acetone (B3395972) and carbon dioxide.[3] In aqueous solutions, this decomposition occurs in a stepwise manner, with acetoacetic acid as an intermediate. This process is catalyzed by the presence of H+ and other metal ions.[3]
Figure 2: Thermal decomposition pathway of acetonedicarboxylic acid.
Esterification
The carboxylic acid groups of acetonedicarboxylic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[3]
Condensation Reactions
Acetonedicarboxylic acid can undergo self-condensation or condensation with other carbonyl compounds to form more complex molecules.[3] It is a key reactant in the Weiss-Cook reaction for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.[1][4]
Formation of Heterocyclic Compounds
It serves as a versatile building block in the synthesis of various heterocyclic rings.[1][4] For instance, it reacts with phenols under dehydrating conditions to form coumarin (B35378) derivatives.[3]
Applications in Research and Drug Development
Acetonedicarboxylic acid is a valuable precursor in the synthesis of various pharmaceutical compounds.
-
Alkaloid Synthesis: It is famously used in the Robinson tropinone synthesis, a key step in the production of tropane (B1204802) alkaloids.
-
Antiviral Agents: It has been utilized in the synthesis of orally available inhibitors of the hepatitis C virus polymerase.[1][4]
-
Benzodiazepines: It serves as a starting material for the synthesis of certain benzodiazepine (B76468) derivatives.[1][4]
-
Other Pharmaceuticals: It is an important intermediate for drugs such as the anti-inflammatory Zomepirac Sodium and the osteoporosis treatment Strontium Ranelate.
-
Diagnostic Marker: The presence of acetonedicarboxylic acid in human urine can be used as a diagnostic indicator for the overgrowth of certain gut flora, such as Candida albicans.[1][2][4]
Conclusion
Acetonedicarboxylic acid is a fundamentally important dicarboxylic acid with a rich chemistry that enables the synthesis of a wide array of complex organic molecules. Its utility as a building block in the pharmaceutical industry continues to make it a compound of significant interest to researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in a laboratory setting.
References
- 1. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Acetonedicarboxylic acid(542-05-2) IR Spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chemodex.com [chemodex.com]
- 9. acp.copernicus.org [acp.copernicus.org]
The Biological Role of 3-Oxopentanedioic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic keto acid that has garnered attention primarily as a biomarker for gut dysbiosis, particularly the overgrowth of Candida albicans. While not a central metabolite in human intermediary metabolism, its presence in biological fluids can be indicative of specific microbial activities. This technical guide provides an in-depth exploration of the biological significance of this compound, including its metabolic origins, proposed pathways, and analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the role of this compound in health and disease.
Introduction
This compound (PubChem CID: 68328) is a five-carbon dicarboxylic acid with a ketone group at the third carbon.[1][2] Its chemical formula is C₅H₆O₅, and it has a molecular weight of 146.10 g/mol .[1] It is important to distinguish this compound (β-ketoglutaric acid) from its isomer, α-ketoglutaric acid (2-oxoglutaric acid), a key intermediate in the citric acid (TCA) cycle.[3][4][5] this compound does not play a direct role in this central metabolic pathway.[5]
The primary clinical relevance of this compound lies in its association with the metabolic activity of certain microorganisms, most notably the yeast Candida albicans.[4][6] Elevated levels in urine are often interpreted as an indicator of Candida overgrowth in the gastrointestinal tract.[6][7]
Metabolic Origin and Proposed Biosynthesis
The precise metabolic pathway for the synthesis of this compound in Candida albicans is not yet fully elucidated in scientific literature. However, based on known biochemical reactions and related pathways in fungi, a hypothetical pathway can be proposed. One plausible route involves the metabolism of amino acids or intermediates of the TCA cycle.
A potential precursor could be α-ketoglutarate, a central metabolite in the TCA cycle. Through a series of enzymatic reactions, α-ketoglutarate could be converted to this compound. This hypothetical pathway may involve enzymes such as decarboxylases and hydratases.
Another possibility is its formation from the degradation of aromatic compounds via the 3-oxoadipate (B1233008) pathway, which has been identified in Candida albicans.[8][9] While the direct conversion of a 3-oxoadipate pathway intermediate to this compound has not been described, the structural similarity suggests a possible, yet uncharacterized, enzymatic link.
Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound in Candida albicans.
Proposed Degradation Pathway
The degradation of this compound in microorganisms is also not well-defined. A likely catabolic route would involve decarboxylation, a common reaction for β-keto acids.[10] The uncatalyzed decarboxylation of this compound to acetoacetic acid and carbon dioxide has been studied, and this reaction is catalyzed by transition-metal ions.[11] An enzymatic decarboxylation would likely lead to the formation of acetoacetate, which can then be further metabolized to acetyl-CoA and enter the TCA cycle.[12]
Quantitative Data
The primary quantitative data available for this compound pertains to its concentration in human urine, where it serves as a biomarker.
| Analyte | Matrix | Population | Concentration Range (mmol/mol creatinine) | Reference |
| 3-Oxoglutaric Acid | Urine | General | 0 - 0.31 | [13] |
| 3-Oxoglutaric Acid | Urine | Males < 13 years | 0 - 0.46 | [7] |
Experimental Protocols
The detection and quantification of this compound in biological samples, primarily urine, are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis
This protocol is a composite of standard procedures for urinary organic acid analysis.[1][4][14][15][16]
1. Sample Collection and Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.[4]
-
Store the sample frozen (-20°C or lower) prior to analysis.[4]
-
Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction.[4]
-
Adjust the urine volume to be equivalent to a standard creatinine concentration (e.g., 2 mmol/L).[14]
2. Extraction:
-
To the normalized urine sample, add an internal standard (e.g., a stable isotope-labeled organic acid not present in urine).[4]
-
Acidify the sample with hydrochloric acid (e.g., 6 M HCl).[16]
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[16] Repeat the extraction.
-
Combine the organic phases.
3. Derivatization:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.[14]
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[1][14]
-
Heat the mixture (e.g., at 75°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[1]
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).[16]
-
Employ a temperature gradient program to separate the TMS-derivatized organic acids. A typical program might start at 80°C and ramp up to 280°C.[1]
-
The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[4]
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acid Analysis
This protocol is a composite based on modern methods for urinary organic acid analysis.[2][17][18][19]
1. Sample Preparation:
-
Thaw frozen urine samples and homogenize.[19]
-
Dilute the urine sample with a solution containing an internal standard (e.g., a stable isotope-labeled analog of this compound). The dilution solution is often an acidic aqueous solution (e.g., 0.1% formic acid in water).[18][19]
-
Centrifuge the diluted sample to remove any particulates.
2. LC Separation:
-
Inject the supernatant onto an LC system.
-
Employ a gradient elution with mobile phases typically consisting of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., 0.1% formic acid).[19]
3. MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.
Conclusion
This compound serves as a valuable, albeit specialized, biomarker in the study of gut microbiota, particularly in relation to Candida albicans. While its direct role in human metabolism is negligible, its detection can provide important clinical insights. Further research is warranted to fully elucidate its biosynthetic and degradative pathways in microorganisms, which could lead to the development of more targeted diagnostic tools and therapeutic strategies for managing gut dysbiosis. The analytical methods outlined in this guide provide a robust framework for the accurate measurement of this intriguing metabolite.
References
- 1. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metbio.net [metbio.net]
- 5. metabolon.com [metabolon.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic gene clusters encoding the enzymes of two branches of the 3-oxoadipate pathway in the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. The gut microbiota changed by ketogenic diets contribute to glucose intolerance rather than lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. erndim.org [erndim.org]
- 15. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxopentanedioic Acid: A Key Microbial Metabolic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid that plays a significant role as an intermediate in microbial metabolism. While not a primary fermentation end-product, its transient appearance is crucial in the catabolism of various organic compounds, particularly aromatic hydrocarbons. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, focusing on its involvement in metabolic pathways, available quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, biotechnology, and drug development who are investigating microbial metabolic pathways and their potential applications.
Introduction
This compound (PubChem CID: 68328) is a five-carbon dicarboxylic acid with the chemical formula C₅H₆O₅.[1] In microbial systems, it primarily functions as a key intermediate in the degradation of complex organic molecules, channeling them into central carbon metabolism. Its study provides insights into the metabolic versatility of microorganisms and can inform the engineering of microbial cell factories for bioremediation and the production of value-added chemicals. Notably, its presence has also been linked to dysbiosis in the gut microbiome, where it may serve as a biomarker for the overgrowth of certain microorganisms like Candida albicans.[1]
Microbial Metabolic Pathways Involving this compound
The most well-documented role of this compound in microbial metabolism is as an intermediate in the 3-oxoadipate (B1233008) pathway , a central route for the catabolism of aromatic compounds in various bacteria, including species of Rhodococcus and Pseudomonas.[2][3]
Degradation of Aromatic Compounds in Rhodococcus
Several Rhodococcus species are known for their ability to degrade a wide range of aromatic hydrocarbons, such as o-xylene (B151617).[4] The degradation of these compounds often proceeds through the formation of catechol or substituted catechols, which then undergo ring cleavage to enter the 3-oxoadipate pathway. This compound is a key downstream intermediate in this pathway.
A proposed pathway for the degradation of o-xylene by Rhodococcus sp. strain DK17 involves the initial oxidation of o-xylene to 3,4-dimethylcatechol.[5] This is followed by extradiol ring cleavage, and subsequent enzymatic reactions lead to intermediates that are eventually funneled into the tricarboxylic acid (TCA) cycle. While the complete pathway from 3,4-dimethylcatechol to central metabolites is complex, it is a branch of the broader 3-oxoadipate pathway.
The core of the 3-oxoadipate pathway involves the conversion of catechol or protocatechuate to β-ketoadipyl-CoA, which is then cleaved to form acetyl-CoA and succinyl-CoA. These can then enter the TCA cycle. This compound is a precursor to 3-oxoadipate in some variations of this pathway.
The genes encoding the enzymes of the 3-oxoadipate pathway are often found in gene clusters. In Rhodococcus opacus, a protocatechuate catabolic gene cluster has been identified that includes genes for enzymes of the 3-oxoadipate pathway.[2]
Materials:
-
Rhodococcus sp. strain (e.g., DK17)
-
Mineral Salts Broth (MSB)
-
Aromatic hydrocarbon (e.g., o-xylene)
-
Sterile culture flasks and incubator shaker
Procedure:
-
Prepare MSB medium and sterilize by autoclaving.
-
Inoculate the sterile MSB with a fresh culture of Rhodococcus sp.
-
Incubate the culture at 30°C with shaking (e.g., 200 rpm).
-
Once the culture reaches the exponential growth phase, introduce the aromatic substrate. For volatile compounds like o-xylene, this can be done by adding it to a sterile glass tube placed inside the sealed culture flask, allowing it to be supplied in the vapor phase. [4]5. Continue incubation and collect samples at regular intervals for metabolite analysis.
Extraction of Dicarboxylic Acids from Fermentation Broth
This protocol outlines a general procedure for the extraction of dicarboxylic acids from a microbial fermentation broth.
Materials:
-
Fermentation broth
-
Acid (e.g., HCl) to lower the pH
-
Organic solvent (e.g., ethyl acetate)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Centrifuge the fermentation broth to remove microbial cells.
-
Acidify the supernatant to a pH of approximately 2.0 using HCl. [6]3. Extract the acidified supernatant with an equal volume of ethyl acetate (B1210297).
-
Separate the organic phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator to concentrate the extracted acids. [6]7. The dried extract can then be redissolved in a suitable solvent for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This section provides a general framework for developing an HPLC-MS/MS method for the quantification of this compound, based on methods for similar organic acids.
Analytical Workflow
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is suitable for the separation of polar organic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-) is generally preferred for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion. For this compound (m/z 145.02), specific fragment ions would need to be determined through infusion experiments.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation should be optimized for maximum signal intensity.
Quantification:
-
A standard curve should be prepared using a certified reference standard of this compound.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.
-
The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Conclusion and Future Perspectives
This compound is a metabolically significant intermediate in the microbial degradation of aromatic compounds, particularly in bacteria such as Rhodococcus. Its role in the 3-oxoadipate pathway highlights the intricate enzymatic machinery that microorganisms employ to catabolize complex organic molecules. While its function as a degradation intermediate is becoming clearer, its potential as a biosynthetic product and its quantitative contribution to microbial metabolism remain largely unexplored.
Future research should focus on:
-
Elucidating the complete biosynthetic pathways of this compound in various microorganisms, including Candida species.
-
Quantifying the flux through metabolic pathways involving this compound using techniques like 13C-metabolic flux analysis.
-
Developing and validating robust analytical methods for the routine detection and quantification of this compound in complex biological matrices.
-
Investigating the regulatory networks that control the expression of genes involved in this compound metabolism.
A deeper understanding of the microbial metabolism of this compound will not only advance our fundamental knowledge of microbial physiology but also open new avenues for biotechnological applications in bioremediation, biosynthesis of valuable chemicals, and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a protocatechuate catabolic gene cluster from Rhodococcus opacus 1CP: evidence for a merged enzyme with 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View [ouci.dntb.gov.ua]
- 4. Rhodococcus aromaticivorans sp. nov., an o-xylene degrading bacterium, and evidence supporting reclassification of Rhodococcus jostii RHA1 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]
Acetonedicarboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a pivotal dicarboxylic acid in organic synthesis.[1][2] First isolated by Hans von Pechmann, its unique structure, featuring both carboxylic acid and ketone functionalities, renders it a versatile building block for a multitude of complex organic molecules and heterocyclic rings.[1][3][4] This technical guide provides a comprehensive overview of the discovery, historical development of synthesis, detailed experimental protocols, and significant applications of acetonedicarboxylic acid, with a focus on its role in pharmaceutical development.
Discovery and Historical Context
Acetonedicarboxylic acid was first isolated and described by the German chemist Hans von Pechmann.[1] The most common and historically significant method for its preparation involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid.[1][2][3][5][6][7] This foundational synthesis was later modified and optimized by notable chemists including Willstätter, Pfannenstiel, Ingold, and Nickolls, who explored variations in reaction conditions to improve yields and reduce reaction times.[5]
Physicochemical Properties
Acetonedicarboxylic acid is a colorless, crystalline solid.[1][3] It is highly soluble in water and ethanol, sparingly soluble in diethyl ether and ethyl acetate (B1210297), and insoluble in chloroform (B151607) and benzene.[3][8][9] The compound is unstable and decomposes upon melting at approximately 133-138°C.[1][3][9] Due to its instability, it is often prepared for immediate use in subsequent reactions or converted to its more stable esters.[5][10]
Table 1: Physical and Chemical Properties of Acetonedicarboxylic Acid
| Property | Value | References |
| CAS Number | 542-05-2 | [1] |
| Molecular Formula | C5H6O5 | [1][2][6] |
| Molecular Weight | 146.10 g/mol | [1][6] |
| Melting Point | 133-138 °C (decomposes) | [1][3][4][9][11] |
| pKa1 | 3.10 - 3.33 | [1][4][9] |
| pKa2 | 4.27 | [1] |
| Appearance | Colorless to white crystalline powder | [1][3][4] |
| Solubility | Soluble in water and alcohol | [1][3][4][8][9][11] |
Synthesis of Acetonedicarboxylic Acid
The primary route for the synthesis of acetonedicarboxylic acid is the reaction of citric acid with fuming sulfuric acid.[1][2][3][5][6] This process involves both dehydration and decarboxylation of the citric acid molecule. Several variations of this method exist, aiming to optimize yield and reaction time.
Synthesis from Citric Acid using Fuming Sulfuric Acid (Willstätter and Pfannenstiel modification)
This method, a modification of earlier procedures, provides high yields of acetonedicarboxylic acid.[5]
Experimental Protocol:
-
Cooling: 3 kg of fuming sulfuric acid (20% free sulfur trioxide) is placed in a 5-liter round-bottomed flask equipped with a mechanical stirrer and cooled to -5°C using an ice-salt bath.[5]
-
Addition of Citric Acid: 700 g of finely powdered citric acid is added gradually to the stirred, cooled sulfuric acid.[5]
-
Reaction: The temperature is allowed to rise gradually, initiating a vigorous evolution of carbon monoxide. The reaction is controlled by cooling with ice water to prevent excessive frothing. After the initial vigorous reaction subsides, the mixture is maintained at approximately 30°C until gas evolution ceases.[5]
-
Quenching: The reaction mixture is cooled to 0°C, and 2400 g of finely cracked ice is added in portions, keeping the temperature below 10°C initially, then allowing it to rise to 25-30°C.[5]
-
Isolation: The mixture is cooled back to 0°C and filtered rapidly. The collected crystals are pressed to remove excess sulfuric acid.[5]
-
Purification: The crude product is washed with ethyl acetate to yield 450-475 g (85-90% of the theoretical amount) of light gray to white acetonedicarboxylic acid.[5]
Table 2: Summary of a Typical Synthesis of Acetonedicarboxylic Acid from Citric Acid
| Reactant | Amount | Moles |
| Citric Acid (anhydrous) | 700 g | 3.64 |
| Fuming Sulfuric Acid (20% SO3) | 3 kg (1555 cc) | - |
| Product | Amount | Yield |
| Acetonedicarboxylic Acid | 450-475 g | 85-90% |
Data sourced from Organic Syntheses, Coll. Vol. 1, p.10 (1941).[5]
Alternative Synthesis Methods
While the reaction of citric acid with fuming sulfuric acid is the most established method, other synthetic routes have been explored:
-
Oxidation of Citric Acid with Hydrogen Peroxide: A method using 30% hydrogen peroxide with a catalyst has been reported to produce acetonedicarboxylic acid with a yield of 97%.[12]
-
Reaction of Ketene (B1206846) with Phosgene (B1210022): This process produces acetonedicarboxylic acid esters by reacting phosgene with an excess of ketene in a solvent, followed by reaction with an alcohol.[13]
-
From 2-methoxypropane-1,3-dicarboxylic acid: A multi-step process involving lead tetraacetate and zinc oxalate (B1200264) has been described, reporting a high yield of 98.2%.[6]
Key Chemical Reactions and Applications
Acetonedicarboxylic acid's bifunctional nature allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Robinson Tropinone (B130398) Synthesis
One of the most notable applications of acetonedicarboxylic acid is in the Robinson tropinone synthesis, a classic example of a biomimetic synthesis. This reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid to form tropinone, a precursor to atropine (B194438) and other alkaloids.
Caption: Robinson Tropinone Synthesis Pathway.
Weiss-Cook Reaction
Acetonedicarboxylic acid is also a key reactant in the Weiss-Cook reaction, which is used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[1][3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.
Caption: Weiss-Cook Reaction Workflow.
Other Applications
-
Heterocyclic Synthesis: It is a precursor for the synthesis of various heterocyclic compounds.[1][2][3][4]
-
Pharmaceutical Intermediates: Acetonedicarboxylic acid and its derivatives are used in the synthesis of pharmaceuticals, including benzodiazepines and inhibitors of the hepatitis C virus polymerase.[3][4]
-
Coumarin (B35378) Synthesis: It reacts with phenols under acidic conditions in the Pechmann condensation to form coumarin derivatives.[1][14]
Stability and Storage
Acetonedicarboxylic acid is an unstable compound that gradually decomposes upon standing.[5] For longer-term storage, it should be kept under anhydrous conditions, for instance, over phosphorus pentoxide (P2O5).[1][9] Alternatively, it can be converted to its more stable esters, such as diethyl acetonedicarboxylate.[1][15]
Conclusion
Acetonedicarboxylic acid remains a compound of significant interest in organic and medicinal chemistry. Its discovery and the subsequent development of its synthesis have provided chemists with a powerful tool for the construction of complex molecular architectures. The detailed experimental protocols and an understanding of its chemical reactivity outlined in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block.
References
- 1. chemcess.com [chemcess.com]
- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 4. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Citric acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Acetonedicarboxylic Acid [drugfuture.com]
- 10. youtube.com [youtube.com]
- 11. chemodex.com [chemodex.com]
- 12. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 13. US3773821A - Process for the production of acetonedicarboxylic acid esters - Google Patents [patents.google.com]
- 14. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
3-Oxoglutaric Acid: An In-Depth Technical Guide to its Role as a Biomarker for Gut Dysbiosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gut dysbiosis, an imbalance in the intestinal microbiome, is increasingly implicated in a wide range of chronic diseases. The identification of reliable, non-invasive biomarkers is crucial for diagnosing this condition and for monitoring therapeutic interventions. 3-Oxoglutaric acid, a dicarboxylic acid detected in urine, has emerged as a promising biomarker for gut dysbiosis, particularly for the overgrowth of yeast and other fungal species such as Candida albicans. This technical guide provides a comprehensive overview of 3-oxoglutaric acid, its metabolic origins, its proposed mechanism of action, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in leveraging this biomarker in their work.
Introduction to 3-Oxoglutaric Acid
3-Oxoglutaric acid, also known as acetonedicarboxylic acid, is an organic acid that is not a direct intermediate of human central energy metabolism, unlike its isomer, 2-oxoglutaric acid (alpha-ketoglutarate), which is a key component of the Krebs cycle.[1][2] Its presence in urine at elevated levels is considered an indicator of microbial overgrowth in the gastrointestinal (GI) tract.[3] Specifically, it has been linked to the metabolic activity of yeast, including various Candida species.[1][3]
The clinical utility of 3-oxoglutaric acid as a biomarker lies in its potential to non-invasively signal a disruption in the gut microbial ecosystem. This can be particularly valuable in the context of a variety of health conditions associated with gut dysbiosis, such as inflammatory bowel disease (IBD), myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), and neurodevelopmental disorders.[3]
Metabolic Origin and Signaling Pathways
Microbial Production of 3-Oxoglutaric Acid
The primary source of urinary 3-oxoglutaric acid is believed to be the metabolic activity of certain gut microorganisms, particularly yeast.[1] While the precise metabolic pathways are not fully elucidated, it is hypothesized that these microorganisms can produce 3-oxoglutaric acid from the breakdown of amino acids like lysine (B10760008) and tryptophan.[4]
Epigenetic Regulation: Inhibition of TET Enzymes
Beyond its role as a microbial metabolite, 3-oxoglutaric acid has been suggested to have a potential role in host epigenetic regulation through the inhibition of Ten-Eleven Translocation (TET) enzymes.[2][5] TET enzymes are α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC).[3]
The structural similarity of 3-oxoglutaric acid to the TET enzyme co-substrate, α-ketoglutarate (2-oxoglutaric acid), allows it to act as a competitive inhibitor.[3] By binding to the active site of TET enzymes, 3-oxoglutaric acid can block the binding of α-ketoglutarate, thereby inhibiting the enzymatic conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and subsequent demethylation steps. This inhibition can lead to alterations in DNA methylation patterns and gene expression.
Quantitative Data
Urinary concentrations of 3-oxoglutaric acid are typically reported relative to creatinine (B1669602) to account for variations in urine dilution. While extensive peer-reviewed studies with large cohorts are limited, data from clinical laboratories providing organic acid testing offer reference ranges. It is important to note that these ranges can vary between laboratories.
| Analyte | Population | Urinary Concentration (mmol/mol creatinine) | Source |
| 3-Oxoglutaric Acid | Adults | 0 - 0.31 | [2] |
| 3-Oxoglutaric Acid | Males < 13 years | 0 - 0.46 | [6] |
Elevated levels of 3-oxoglutaric acid are suggestive of a yeast/fungal overgrowth in the gastrointestinal tract.[3]
Experimental Protocols
The quantification of 3-oxoglutaric acid in urine is typically performed as part of a broader urinary organic acid profile using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
The general workflow for urinary organic acid analysis involves sample preparation, instrumental analysis, and data processing.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of urinary organic acids. The following is a generalized protocol.
1. Sample Preparation:
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to a defined volume of urine (often normalized to creatinine concentration) to correct for variations in sample processing and instrument response.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate. This step separates the organic acids from the aqueous matrix.
-
Derivatization: To increase their volatility for GC analysis, the extracted organic acids are chemically modified through derivatization. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[7]
2. Instrumental Analysis:
-
Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The different organic acids are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound.
3. Data Analysis:
-
Compound Identification: 3-Oxoglutaric acid is identified by comparing its retention time and mass spectrum to that of a known standard.
-
Quantification: The concentration of 3-oxoglutaric acid is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers an alternative with often simpler sample preparation and high sensitivity and specificity.
1. Sample Preparation:
-
Dilution: A "dilute-and-shoot" approach is common, where the urine sample is simply diluted with a suitable solvent (e.g., an acidic aqueous solution) containing an internal standard.[8]
-
Derivatization (Optional): In some methods, derivatization may be used to improve chromatographic separation and ionization efficiency.[9]
2. Instrumental Analysis:
-
Liquid Chromatograph: The prepared sample is injected into the LC system. The organic acids are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their polarity and interaction with the column's stationary and mobile phases.
-
Tandem Mass Spectrometer: The eluting compounds are ionized (e.g., by electrospray ionization) and enter the tandem mass spectrometer. In a targeted analysis, a specific precursor ion for 3-oxoglutaric acid is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.
3. Data Analysis:
-
Compound Identification and Quantification: 3-Oxoglutaric acid is identified by its specific precursor-to-product ion transition and retention time. Quantification is achieved by comparing the peak area of this transition to that of an internal standard and using a calibration curve.
Clinical Significance and Future Directions
Elevated urinary 3-oxoglutaric acid is a valuable indicator of potential gut dysbiosis, particularly fungal overgrowth. Its measurement can aid in the diagnosis of this condition and can be used to monitor the effectiveness of therapeutic interventions such as antifungal treatments, probiotics, and dietary modifications.[3]
Further research is needed to establish more precise quantitative correlations between urinary 3-oxoglutaric acid levels and the abundance of specific microbial species in the gut. Additionally, elucidating the complete metabolic pathway of its production by gut microbes will provide deeper insights into its role in the host-microbiome interaction. Investigating the downstream effects of TET enzyme inhibition by 3-oxoglutaric acid in the context of gut health and associated systemic conditions is another important area for future exploration.
Conclusion
3-Oxoglutaric acid is a promising, non-invasive biomarker for gut dysbiosis with particular relevance to fungal overgrowth. Its analysis via urinary organic acid profiling provides a window into the metabolic activity of the gut microbiome. For researchers and drug development professionals, 3-oxoglutaric acid represents a valuable tool for patient stratification, therapeutic monitoring, and for gaining a deeper understanding of the complex interplay between the gut microbiome and host health. As our understanding of the microbiome's role in health and disease continues to grow, biomarkers like 3-oxoglutaric acid will become increasingly important in the development of personalized and targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mosaicdx.com [mosaicdx.com]
- 5. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 6. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. erndim.org [erndim.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxopentanedioic Acid: A Technical Overview of its Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid with the chemical formula C₅H₆O₅. It serves as a valuable building block in organic synthesis and is recognized as a microbial metabolite.[1] Its utility in the synthesis of various compounds, including pharmaceuticals, underscores the importance of understanding its solid-state properties, particularly its crystal structure and morphology. This technical guide provides a comprehensive summary of the available data on the crystal structure and morphology of this compound, alongside relevant experimental protocols.
Physicochemical Properties
This compound is typically a white to light yellow or light orange crystalline powder.[2] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₅ | [2] |
| Molecular Weight | 146.10 g/mol | |
| Melting Point | 133-138 °C (with decomposition) | [3][4] |
| Appearance | White to light yellow/orange crystalline powder | [2] |
| Solubility | Soluble in water. | [3] |
Crystal Structure and Morphology
The morphology of this compound is described as crystalline, appearing as a powder.[2][4] This suggests that under typical laboratory conditions, it exists as a multitude of small crystals.
Experimental Protocols
While a specific, detailed experimental protocol for the single-crystal growth and subsequent X-ray diffraction analysis of this compound is not available in the surveyed literature, a general methodology for its synthesis and purification by crystallization has been reported. This procedure can be adapted to obtain crystals suitable for structural analysis.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the reaction of citric acid with fuming sulfuric acid.[6] The crude product can then be purified by crystallization.
Experimental Workflow for Synthesis and Purification:
References
- 1. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trioxoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxoglutaric acid (HMDB0013701) [hmdb.ca]
- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 6. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]
Spectroscopic Profile of 3-Oxoglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxoglutaric acid (also known as acetonedicarboxylic acid), a molecule of significant interest in metabolic research and as a building block in chemical synthesis. This document collates available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Data Source |
| ~3.5 (Predicted) | Singlet | 4H | CH₂ | Predicted ¹H NMR Spectra |
Note: The predicted spectrum in D₂O suggests a single peak for the four equivalent protons of the methylene (B1212753) groups.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment | Data Source |
| ~45 (Predicted) | CH₂ | Predicted ¹³C NMR Spectra |
| ~175 (Predicted) | C=O (Carboxyl) | Predicted ¹³C NMR Spectra |
| ~205 (Predicted) | C=O (Ketone) | Predicted ¹³C NMR Spectra |
Infrared (IR) Spectroscopy
Characteristic absorption bands for 3-oxoglutaric acid are predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |
| 1700-1725 | C=O (Carboxylic Acid) | Stretching |
| ~1715 | C=O (Ketone) | Stretching |
| 1200-1300 | C-O (Carboxylic Acid) | Stretching |
Mass Spectrometry (MS)
The mass spectrum of 3-oxoglutaric acid is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z (Mass-to-Charge Ratio) | Ion | Fragmentation Pathway | Data Source |
| 146.0215 | [M]⁺ | Molecular Ion | Predicted Mass Spectra |
| 101 | [M-COOH]⁺ | Loss of a carboxyl group | Predicted Mass Spectra |
| 58 | [M-2COOH]⁺ | Loss of both carboxyl groups | Predicted Mass Spectra |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-oxoglutaric acid are provided below. These are based on standard methodologies for similar small organic acids.
Synthesis of 3-Oxoglutaric Acid
A common and reliable method for the synthesis of 3-oxoglutaric acid is the decarbonylation and dehydration of citric acid using fuming sulfuric acid. A detailed procedure can be found in Organic Syntheses.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of 3-oxoglutaric acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 3-oxoglutaric acid powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
Direct Infusion Electrospray Ionization (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of 3-oxoglutaric acid (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., water/methanol with 0.1% formic acid for positive ion mode, or water/methanol with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
-
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Mass Range: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to its low volatility, 3-oxoglutaric acid requires derivatization prior to GC-MS analysis. A common method is silylation:
-
Dissolve a small amount of the dried sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Data Acquisition:
-
Instrument: A GC-MS system.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected mass of the derivatized compound and its fragments.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound like 3-oxoglutaric acid.
Caption: A flowchart of the general experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Thermochemical Properties of Acetonedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a dicarboxylic acid with significant applications in organic synthesis, notably as a precursor in the production of pharmaceutical alkaloids and in named reactions such as the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.[1] This technical guide provides a comprehensive overview of the available data on the physical and thermochemical properties of acetonedicarboxylic acid. It includes detailed experimental protocols for its synthesis, descriptions of its decomposition pathways, and its role in key organic reactions. While extensive literature exists on its synthesis and reactivity, this guide also highlights the current gap in experimentally determined quantitative thermochemical data, such as standard enthalpy of formation, standard molar entropy, and heat capacity.
Physical and Chemical Properties
Acetonedicarboxylic acid is a colorless, crystalline solid that is highly soluble in water and ethanol.[1] It is less soluble in solvents like trichloromethane and diethyl ether. The compound is known to be thermally unstable, decomposing at temperatures above its melting point.
Table 1: Physical and Chemical Properties of Acetonedicarboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-oxopentanedioic acid | [2] |
| Synonyms | Acetonedicarboxylic acid, 3-Oxoglutaric acid, β-Ketoglutaric acid | [2] |
| CAS Number | 542-05-2 | [3] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.10 g/mol | [2] |
| Melting Point | 133-138 °C (decomposes) | [1][3] |
| Flash Point | 200 °C (open cup) | [1] |
| pKa1 | 3.33 | [1] |
| pKa2 | 4.27 | [1] |
| Solubility | Highly soluble in water and ethanol; less soluble in trichloromethane and diethyl ether. | [1] |
Thermochemical Data
A thorough review of the existing scientific literature reveals a notable absence of experimentally determined quantitative thermochemical data for acetonedicarboxylic acid. Specific values for its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) have not been reported.
For the purpose of comparison, the thermochemical data for its isomer, α-ketoglutaric acid (2-oxoglutaric acid), have been reported. One study using bomb calorimetry determined the energy of combustion of 2-keto-glutaric acid to be -1796.25 ± 4.14 kJ·mol⁻¹. From this, the standard enthalpy of formation in the solid state was derived as -1026.99 ± 5.6 kJ·mol⁻¹.
It is important to emphasize that these values are for the α-isomer and should not be used as direct substitutes for the β-isomer, acetonedicarboxylic acid. The difference in the position of the keto group is expected to result in different thermochemical properties.
Synthesis of Acetonedicarboxylic Acid
The most common and well-documented method for the synthesis of acetonedicarboxylic acid is the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Experimental Protocol: Synthesis from Citric Acid
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
Citric acid (finely powdered)
-
Fuming sulfuric acid (20% free SO₃)
-
Ice
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and placed in an efficient ice-salt bath, add fuming sulfuric acid. Cool the acid to between -5 °C and 0 °C.
-
Slowly add finely powdered citric acid to the stirred, cooled fuming sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring until all the citric acid has dissolved.
-
Allow the reaction mixture to warm gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control the foaming by intermittent cooling with an ice-water bath.
-
Once the initial vigorous reaction has subsided, warm the mixture to about 30 °C and maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture back down to 0 °C in an ice-salt bath.
-
Slowly add crushed ice to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
Cool the mixture again to 0 °C to precipitate the crude acetonedicarboxylic acid.
-
Filter the crystals and wash with a small amount of ice-water, followed by washing with ethyl acetate to remove residual sulfuric acid.
-
Dry the purified crystals. The yield is typically between 85% and 90%.
Note: This reaction produces carbon monoxide and should be performed in a well-ventilated fume hood.
Thermal Decomposition
Acetonedicarboxylic acid is thermally unstable and decomposes to produce acetone (B3395972) and carbon dioxide. In aqueous solutions, this decomposition occurs in two steps, with acetoacetic acid as an intermediate.[1] The rate of this decomposition is influenced by pH and the presence of metal ions.[1]
Key Reactions Involving Acetonedicarboxylic Acid
Acetonedicarboxylic acid is a valuable building block in organic synthesis, most notably in the Robinson tropinone synthesis and the Weiss-Cook reaction.
Robinson Tropinone Synthesis
The Robinson tropinone synthesis is a classic example of a biomimetic reaction that assembles the tropane (B1204802) skeleton from simple precursors. Acetonedicarboxylic acid (or its ester) serves as the central three-carbon component.
Weiss-Cook Reaction
The Weiss-Cook reaction utilizes an ester of acetonedicarboxylic acid and a 1,2-dicarbonyl compound to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives.
Conclusion
Acetonedicarboxylic acid is a compound of significant interest in organic synthesis due to its role as a versatile building block. Its synthesis from citric acid is well-established, and its reactivity in key transformations is well-understood. However, there is a clear and significant gap in the scientific literature concerning its fundamental thermochemical properties. The absence of experimental data for its standard enthalpy of formation, standard molar entropy, and heat capacity limits a complete thermodynamic understanding of its stability and reactions. Future work involving experimental calorimetry or high-level computational chemistry would be invaluable in filling this knowledge gap and would be of great benefit to researchers, scientists, and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to 3-Oxopentanedioic Acid (CAS 542-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid and a β-keto acid with the chemical formula C₅H₆O₅. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological significance. Its role as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and complex natural products, is highlighted. Furthermore, its emerging relevance as a biomarker for gut dysbiosis is discussed.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is readily soluble in water and ethanol (B145695) but sparingly soluble in ether and ethyl acetate (B1210297).[2] The presence of two carboxylic acid groups and a central ketone functionality imparts it with both electrophilic and nucleophilic characteristics, making it a reactive intermediate for various chemical transformations.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 542-05-2 | [4] |
| Molecular Formula | C₅H₆O₅ | [5] |
| Molecular Weight | 146.10 g/mol | [5] |
| Melting Point | 133-135 °C (decomposes) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and alcohol; sparingly soluble in ether and ethyl acetate | [2] |
| pKa (25°C) | 3.10 | [2] |
| Density | 1.2821 g/cm³ (estimate) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) | Interpretation | Reference(s) |
| FTIR | 2500-3300 (broad) | O-H stretch (carboxylic acid) | [3] |
| 1700-1725 | C=O stretch (carboxylic acid) | [3] | |
| ~1715 | C=O stretch (ketone) | [3] |
Synthesis and Purification
The most common and industrially viable method for the synthesis of this compound is the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Experimental Protocol: Synthesis of this compound from Citric Acid
Materials:
-
Citric acid (anhydrous, powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Ethyl acetate
-
5 L round-bottom flask with a mechanical stirrer
-
Efficient cooling bath (ice-salt mixture)
-
Filtros plate or Büchner funnel
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% SO₃).
-
Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the reaction temperature below 0°C until half of the citric acid is added.
-
For the remainder of the addition, the temperature should not exceed 10°C. This addition process typically takes 3-4 hours with efficient cooling.
-
After the addition is complete, continue stirring and allow the reaction mixture to warm gradually to 25-30°C. Gas evolution (carbon monoxide) will be observed. Maintain this temperature until gas evolution ceases, which usually takes 2-3 hours.
-
Cool the reaction mixture back down to 0°C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice to the reaction mixture, ensuring the temperature does not rise above 10°C during the first third of the ice addition. The temperature can then be allowed to rise to 25-30°C for the remaining ice addition. This process takes approximately 2 hours.
-
Cool the mixture to 0°C and filter the crystalline product rapidly through a funnel fitted with a filtros plate, pressing the crystals to remove as much sulfuric acid as possible.
-
Transfer the crude product to a beaker and wash by stirring with 200-250 mL of ethyl acetate to form a thick paste.
-
Filter the purified crystals and suck them dry. Repeat the ethyl acetate wash if a product completely free of sulfuric acid is required. The yield is typically between 85-90%.
Purification: For further purification, this compound can be crystallized from ethyl acetate. It is important to note that the compound decarboxylates in hot water.[3]
Key Reactions and Applications in Organic Synthesis
This compound and its esters are valuable precursors in several important organic reactions, leading to the formation of complex cyclic and heterocyclic molecules.
Robinson Tropinone (B130398) Synthesis
This classic reaction is a biomimetic synthesis that constructs the tropane (B1204802) alkaloid core. It involves a tandem reaction between a dialdehyde (B1249045) (succinaldehyde), a primary amine (methylamine), and acetonedicarboxylic acid.[6]
Experimental Protocol: Robinson Tropinone Synthesis
Materials:
-
Succindialdehyde
-
Methylamine
-
This compound (or its calcium salt)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Apparatus for steam distillation
Procedure:
-
Prepare a solution of calcium acetonedicarboxylate by mixing this compound with a sufficient amount of precipitated calcium carbonate in water.
-
To this solution, add an aqueous solution of succindialdehyde.
-
Cool the mixture in an ice-water bath and gradually add an aqueous solution of methylamine.
-
Allow the reaction to proceed at room temperature for several hours to days.
-
Acidify the reaction mixture with hydrochloric acid. This will cause the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
Concentrate the acidic solution under vacuum.
-
Make the residue alkaline with sodium hydroxide and isolate the tropinone by steam distillation. The yield of tropinone can be significantly improved by optimizing the reaction conditions, with reported yields exceeding 90%.[6]
Weiss-Cook Reaction
The Weiss-Cook reaction is a condensation reaction between a 1,2-dicarbonyl compound and two equivalents of an acetonedicarboxylic acid ester (e.g., dimethyl 1,3-acetonedicarboxylate) to form a cis-bicyclo[3.3.0]octane-3,7-dione system.[7]
Experimental Protocol: Weiss-Cook Condensation with Dimethyl 1,3-Acetonedicarboxylate and Glyoxal (B1671930)
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Aqueous glyoxal (40%)
-
Potassium carbonate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve potassium carbonate in water.
-
Add dimethyl 1,3-acetonedicarboxylate to the potassium carbonate solution.
-
Add methanol to the mixture.
-
While stirring vigorously, add 40% aqueous glyoxal to the reaction mixture.
-
Continue stirring at room temperature for several hours, during which a precipitate will form.
-
Collect the solid product by suction filtration.
-
Wash the product with water and then with cold methanol.
-
The resulting product is typically a tetramethyl ester intermediate which can be further hydrolyzed and decarboxylated to yield the desired cis-bicyclo[3.3.0]octane-3,7-dione.
Biological Significance
While this compound is not a central intermediate in major metabolic pathways like the citric acid cycle, its presence in biological fluids, particularly urine, is of diagnostic significance.[3] Elevated levels of 3-oxoglutaric acid in urine are often associated with gut dysbiosis, specifically the overgrowth of certain yeast species like Candida albicans.[8]
It is hypothesized that certain gut microbes produce this compound as a metabolic byproduct. This molecule can then be absorbed into the bloodstream and subsequently excreted in the urine. Therefore, urinary 3-oxoglutaric acid can serve as a non-invasive biomarker for assessing the health of the gut microbiome.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses. It is also sensitive to heat and may explode if heated under confinement.[2] Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a molecule of significant interest to both synthetic chemists and researchers in the life sciences. Its utility as a precursor for complex molecular architectures is well-established through classic reactions like the Robinson tropinone synthesis and the Weiss-Cook reaction. Furthermore, its emerging role as a biomarker for gut health opens up new avenues for non-invasive diagnostics. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for professionals in research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [chembk.com]
- 3. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
Biosynthesis of 3-Oxoglutaric Acid in Plants and Microbes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoglutaric acid, also known as acetonedicarboxylic acid or β-ketoglutaric acid, is a dicarboxylic acid of interest in various biological contexts. While its isomer, 2-oxoglutaric acid (α-ketoglutaric acid), is a well-established intermediate in the citric acid cycle, the biosynthetic pathways of 3-oxoglutaric acid are less defined. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 3-oxoglutaric acid in both plants and microbes. It details the potential enzymatic steps, presents adaptable experimental protocols for quantification and enzyme assays, and includes visualizations of the proposed metabolic routes. This document aims to serve as a foundational resource for researchers investigating the metabolism of this intriguing molecule and its potential applications in drug development and biotechnology.
Introduction
3-Oxoglutaric acid is a five-carbon dicarboxylic acid with a ketone group at the beta position. It has been identified as a microbial metabolite, particularly in the context of the gut microbiome, with its presence linked to organisms such as the fungus Candida albicans.[1] While not a direct intermediate in the central citric acid cycle, its structural similarity to key metabolic players suggests potential intersections with primary metabolism. The elucidation of its biosynthetic pathways is crucial for understanding its physiological roles and for harnessing its potential in various applications. This guide synthesizes the available information and proposes putative biosynthetic routes in both microbial and plant systems.
Microbial Biosynthesis of 3-Oxoglutaric Acid
The presence of 3-oxoglutaric acid in microbial environments, particularly the gut, suggests its production by resident flora.[1] While a complete, validated pathway is not yet fully elucidated in the scientific literature, a plausible route can be hypothesized based on fundamental biochemical reactions, originating from the central metabolite acetyl-CoA.
Hypothesized Biosynthetic Pathway from Acetyl-CoA
A likely pathway for the synthesis of 3-oxoglutaric acid in microbes involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by a carboxylation step.
The proposed enzymatic steps are as follows:
-
Thiolase (Acetyl-CoA C-acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA and coenzyme A.
-
Acetoacetyl-CoA Carboxylase (Putative): Acetoacetyl-CoA is carboxylated to yield 3-oxoglutaryl-CoA. This is a key hypothetical step, and the specific enzyme responsible has not been definitively identified.
-
Thioesterase: The hydrolysis of 3-oxoglutaryl-CoA would release 3-oxoglutaric acid and coenzyme A.
Quantitative Data
Currently, there is a scarcity of specific quantitative data in the literature regarding the enzymatic kinetics and intracellular concentrations of intermediates in the proposed 3-oxoglutaric acid biosynthetic pathway. The optimal result for 3-oxoglutaric acid in human metabolic tests is reported as 0 - 0.31 mmol/mol.[1] Further research is required to determine the typical production rates and yields in various microbial species.
Biosynthesis of 3-Oxoglutaric Acid in Plants
The biosynthesis of 3-oxoglutaric acid in plants is not well-documented, and no definitive pathway has been established. However, based on the known metabolic capabilities of plants, a hypothetical pathway analogous to the one proposed for microbes can be considered.
Hypothesized Biosynthetic Pathway
Similar to microbes, a potential route in plants could also originate from acetyl-CoA, a central metabolite in plant cells with distinct pools in the cytosol, plastids, and mitochondria.
The proposed enzymatic steps are:
-
Thiolase: Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Carboxylase (Putative): Carboxylation of acetoacetyl-CoA to form 3-oxoglutaryl-CoA. The existence and specificity of this enzyme for this reaction in plants are purely speculative.
-
Thioesterase: Hydrolysis of 3-oxoglutaryl-CoA to release 3-oxoglutaric acid.
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be adapted to study the biosynthesis of 3-oxoglutaric acid. These protocols are based on established methods for similar enzymes and metabolites and will likely require optimization.
Quantification of 3-Oxoglutaric Acid
This method is suitable for the quantification of organic acids in microbial and plant samples.[2]
Sample Preparation (Microbial Culture):
-
Centrifuge the microbial culture to pellet the cells.
-
Quench metabolism by resuspending the pellet in a cold solvent mixture (e.g., methanol/water).
-
Perform cell lysis (e.g., bead beating, sonication).
-
Centrifuge to remove cell debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen.[2]
-
Derivatize the sample by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at an elevated temperature (e.g., 70°C for 2 hours).[2]
Sample Preparation (Plant Tissue):
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with a suitable solvent (e.g., a methanol/chloroform/water mixture).
-
Centrifuge to pellet the solid material.
-
Collect the polar phase containing the organic acids.
-
Proceed with evaporation and derivatization as described for microbial samples.
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 320°C).[2]
-
Mass Spectrometer: Operate in electron impact (EI) mode and scan a mass range of m/z 50-650.[2]
-
Quantification: Use a stable isotope-labeled internal standard of 3-oxoglutaric acid for accurate quantification.
LC-MS offers an alternative for the analysis of organic acids, often with simpler sample preparation.[3]
Sample Preparation:
-
Extract metabolites as described for GC-MS.
-
The derivatization step is often not necessary for LC-MS analysis of organic acids.
-
Reconstitute the dried extract in the initial mobile phase.
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier (e.g., formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is typically used for organic acids. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Enzyme Assays
This spectrophotometric assay couples the production of ADP from the carboxylase reaction to the oxidation of NADH.[4][5]
Principle: The ADP produced by the carboxylase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, consuming NADH, which can be monitored by the decrease in absorbance at 340 nm.
Reaction Mixture:
-
Buffer (e.g., MOPS, pH 7.8)
-
ATP
-
MgCl₂
-
KHCO₃
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Substrate (Acetoacetyl-CoA)
-
Enzyme extract or purified protein
Procedure:
-
Combine all reaction components except the substrate (acetoacetyl-CoA) in a cuvette.
-
Monitor the background rate of NADH oxidation at 340 nm.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Measure the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH consumption.
Conclusion
The biosynthesis of 3-oxoglutaric acid in both plants and microbes remains an area with significant knowledge gaps. While its presence as a microbial metabolite is established, the specific enzymatic pathways are largely hypothetical. This guide has outlined plausible biosynthetic routes originating from acetyl-CoA and provided adaptable experimental protocols for their investigation. Further research, including the identification and characterization of the putative acetoacetyl-CoA carboxylase, is essential to fully elucidate the synthesis of this intriguing metabolite. A deeper understanding of these pathways will not only contribute to our fundamental knowledge of metabolism but may also open avenues for biotechnological production and therapeutic intervention.
References
- 1. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for GC-MS Analysis of 3-Oxopentanedioic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanedioic acid, also known as 3-oxoglutaric acid or acetonedicarboxylic acid, is a dicarboxylic keto acid that can be detected in human urine.[1] Its presence and concentration are of growing interest in clinical and research settings. Elevated levels of urinary this compound are often associated with gastrointestinal dysbiosis, particularly the overgrowth of Candida species.[2][3] Furthermore, as a structural analog of intermediates in the Krebs cycle, its accumulation may signify underlying metabolic dysfunctions or imbalances in cellular energy pathways.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the profiling of urinary organic acids.[4] This method offers high sensitivity and specificity, allowing for the reliable quantification of metabolites like this compound. The protocol involves the extraction of the analyte from the urine matrix, followed by chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.[5][6]
These application notes provide a comprehensive protocol for the quantitative analysis of this compound in urine using GC-MS. The described methodology is intended to guide researchers in establishing a reliable analytical workflow for investigating the role of this metabolite in health and disease.
Principle of the Method
The quantitative analysis of this compound in urine by GC-MS follows a multi-step process. First, an internal standard is added to the urine sample to account for variability during sample preparation and analysis. The organic acids, including this compound, are then extracted from the aqueous urine matrix using a liquid-liquid extraction.
Due to the presence of a ketone group and two carboxylic acid groups, this compound is non-volatile and thermally labile.[1] Therefore, a two-step derivatization is required. The ketone group is protected by oximation using methoxyamine hydrochloride. Subsequently, the carboxylic acid groups are silylated using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to form volatile trimethylsilyl (B98337) (TMS) esters.
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and specificity.
Apparatus and Consumables
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent)
-
Glass centrifuge tubes with screw caps (B75204) (10-15 mL)
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or heating block
-
Heating block for derivatization
-
GC vials with inserts
Reagents and Standards
-
This compound (analytical standard)
-
Internal Standard (IS): A suitable stable isotope-labeled this compound would be ideal. Alternatively, a structurally similar organic acid not endogenously present in urine, such as tropic acid or a commercially available stable isotope of another organic acid (e.g., glutaric acid-d4), can be used.[5][7]
-
Creatinine (B1669602) standard solution
-
Methanol (B129727), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Pyridine (B92270), anhydrous
-
Hydrochloric acid (HCl), concentrated and 5M solution
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Methoxyamine hydrochloride
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ultrapure water
-
Urine quality controls (low, medium, high concentrations)
Experimental Protocols
Sample Collection and Storage
Collect first-morning mid-stream urine samples in sterile containers. For long-term storage, samples should be kept at -70°C.[8] Avoid repeated freeze-thaw cycles.
Preparation of Standard Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Extraction and Derivatization)
-
Normalization to Creatinine: Determine the creatinine concentration of each urine sample. The volume of urine used for extraction should be normalized to a constant creatinine concentration (e.g., equivalent to 0.5 mg of creatinine).[6]
-
Internal Standard Addition: To the normalized urine volume in a glass centrifuge tube, add a known amount of the internal standard working solution (e.g., 50 µL).
-
Oximation: Add 100 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes.[6]
-
Acidification: After cooling to room temperature, acidify the sample to a pH < 2 by adding concentrated HCl dropwise.
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate and saturate the aqueous layer with NaCl. Vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 5 minutes.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a heating block at a temperature not exceeding 40°C.[9]
-
Silylation: Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube tightly and heat at 70°C for 60 minutes.[10]
-
Analysis: After cooling, transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 10:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Suggested Ions for SIM Analysis of Derivatized this compound
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Methoxyoxime, di-TMS ester | 246 | 147, 304 |
| Internal Standard (Example: Tropic Acid) | di-TMS ester | 219 | 147, 324 |
Note: The specific ions should be confirmed by analyzing a pure standard of derivatized this compound. The Human Metabolome Database (HMDB) can be a useful reference for expected mass spectra.
Data Presentation
Table 2: Quantitative Data Summary for Urinary this compound
| Parameter | Value | Reference |
| Reference Range | ||
| Normal Adult | < 0.31 mmol/mol creatinine | [2] |
| < 0.33 mmol/mol creatinine | [11] | |
| Method Validation Data (Representative) | ||
| Linearity (R²) | > 0.99 | [12][13] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Based on similar organic acids[13] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | Based on similar organic acids[13] |
| Recovery | 85 - 110% | [13][14] |
| Precision (CV%) | ||
| - Intra-day | < 10% | [5][14] |
| - Inter-day | < 15% | [5][14] |
Disclaimer: The method validation data presented are representative values for urinary organic acid analysis and should be established for this compound in the user's laboratory.
Visualizations
Experimental Workflow
Caption: Workflow for urinary this compound analysis.
Potential Metabolic Context
Caption: Potential origin and fate of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxoglutaric acid (HMDB0013701) [hmdb.ca]
- 2. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Organic Acids, Invasive Candida, Clostridia & More With Kurt Woeller, DO — Great Plains Laboratory [mosaicdx.com]
- 4. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 5. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 8. metbio.net [metbio.net]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. [Registered Report Stage II] -ORCA [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Dicarboxylic Acid Analysis by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of dicarboxylic acids (DCAs) for analysis by gas chromatography (GC). Derivatization is a crucial step to increase the volatility and thermal stability of DCAs, enabling their separation and quantification by GC. The two most common and effective derivatization methods, silylation and esterification, are discussed in detail.
Introduction
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their high polarity and low volatility make direct analysis by gas chromatography challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization chemically modifies the carboxyl groups, replacing the acidic protons with less polar functional groups, thereby increasing their volatility and making them amenable to GC analysis. The choice of derivatization method can significantly impact the accuracy, sensitivity, and reproducibility of the analysis.[1]
This guide compares the two primary derivatization techniques—silylation and esterification—and provides detailed protocols for their application.
Comparison of Derivatization Methods
Both silylation and esterification are suitable for the analysis of low-molecular-weight dicarboxylic acids, offering low detection limits and good reproducibility.[1] However, the choice between them often depends on the specific application, sample matrix, and available resources.
| Feature | Silylation (e.g., with BSTFA) | Esterification (e.g., with BF3/Methanol) |
| Principle | Replaces active hydrogens on carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] | Converts carboxylic acids to their corresponding esters (e.g., methyl or butyl esters).[3] |
| Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4] | Boron trifluoride-methanol (BF3-MeOH), Boron trifluoride-butanol (BF3-BuOH), methanolic HCl.[3][4] |
| Advantages | - Generally provides lower detection limits and higher reproducibility.[1]- Milder reaction conditions for some reagents. - Reagents and byproducts are often highly volatile, reducing chromatographic interference. | - Derivatives (esters) are generally more stable than silyl (B83357) ethers, especially in the presence of moisture. - Reagents are often less expensive. |
| Disadvantages | - Silylating reagents and their derivatives are highly sensitive to moisture.[2]- Can be more expensive than esterification reagents. | - Often requires higher temperatures and longer reaction times.[4]- May produce non-volatile byproducts that can interfere with analysis. |
| Best For | Applications requiring high sensitivity and analysis of low sample amounts.[1] | Routine analysis where high stability of derivatives is prioritized. |
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of various dicarboxylic acids after derivatization.
Table 1: Comparison of Silylation (BSTFA) and Esterification (BF3/Methanol) for C3-C9 Dicarboxylic Acids
| Analyte | Derivatization Method | Limit of Detection (LOD) (ng/m³) | Reproducibility (RSD%) |
| Malonic Acid (C3) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Succinic Acid (C4) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Glutaric Acid (C5) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Adipic Acid (C6) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Pimelic Acid (C7) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Suberic Acid (C8) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Azelaic Acid (C9) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Data sourced from a comparative study on atmospheric aerosols.[1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Dicarboxylic Acids using various GC methods
| Dicarboxylic Acid | Derivatization Method | LOD | LOQ |
| Methylmalonic Acid | Butanolic HCl (Dibutyl esters) | 0.05 µmol/L | 0.1 µmol/L |
| Phthalate Esters | Not Applicable (Direct Analysis) | 0.03 - 1.11 µg/kg | - |
| Data for Methylmalonic Acid is from an LC-MS/MS method, highlighting the sensitivity of esterification followed by mass spectrometry detection.[2] Phthalate ester data is from GC-MS/MS analysis of food samples.[5] |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Sample containing dicarboxylic acids
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is moisture-sensitive.
-
Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.
-
-
Reagent Addition:
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add a 2:1 molar excess of BSTFA to the active hydrogens in the sample. For moderately hindered or slow-reacting compounds, a mixture of BSTFA with 1% TMCS is recommended to catalyze the reaction.[6]
-
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC.
-
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol details the conversion of dicarboxylic acids to their methyl esters using a 10-14% BF3-Methanol solution.
Materials:
-
Sample containing dicarboxylic acids
-
BF3-Methanol reagent (10-14% w/w)
-
Anhydrous methanol
-
Hexane (B92381) or other non-polar extraction solvent
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation:
-
If the sample is aqueous, evaporate to dryness.
-
Weigh 1-25 mg of the dried sample into a reaction vessel.[3]
-
-
Reagent Addition:
-
Add 2 mL of 10% w/w BF3-Methanol reagent.[3]
-
-
Reaction:
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[3]
-
Vortex vigorously to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
-
Logical Relationship of Derivatization Choice
The selection of an appropriate derivatization method is a critical decision in the analytical workflow. This choice is influenced by several factors, including the desired sensitivity, the chemical nature of the analytes, and the sample matrix. The following diagram illustrates the logical considerations for choosing between silylation and esterification for dicarboxylic acid analysis.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Quantification of 3-Oxoglutaric Acid in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoglutaric acid, also known as acetonedicarboxylic acid, is a dicarboxylic acid that can be detected in biological fluids such as urine and plasma. Its presence and concentration are of growing interest in clinical research as a potential biomarker for gut dysbiosis, particularly the overgrowth of yeast and other fungal species like Candida albicans.[1][2] Elevated levels of 3-oxoglutaric acid may indicate a disruption in the gut microbiome, which is increasingly being recognized as a significant factor in various health and disease states. This document provides detailed application notes and protocols for the quantitative analysis of 3-oxoglutaric acid in biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Clinical Significance
Elevated urinary levels of 3-oxoglutaric acid are primarily associated with an overgrowth of yeast or fungi in the gastrointestinal (GI) tract.[3][4] The presence of this metabolite can suggest that byproducts of these microorganisms are being absorbed into systemic circulation. Consequently, the quantification of 3-oxoglutaric acid is a valuable tool in functional medicine to assess gut health.[5] While research is ongoing, its measurement may aid in diagnosing and monitoring conditions related to gut dysbiosis.[1]
Data Presentation: Quantitative Levels of 3-Oxoglutaric Acid
The following tables summarize the reference ranges and reported levels of 3-oxoglutaric acid in human urine. Data for plasma is currently limited. The values are typically normalized to creatinine (B1669602) to account for variations in urine dilution.
Table 1: Urinary 3-Oxoglutaric Acid Reference Ranges in Healthy Individuals
| Population | Method | Reference Range (mmol/mol creatinine) | Source |
| General | Organic Acids Test (OAT) | 0 - 0.33 | [4] |
| Males (Under Age 13) | Organic Acids Test (OAT) | 0 - 0.46 | [2] |
| Males (Age 13 and Over) | Organic Acids Test (OAT) | ≤ 0.11 | [1] |
| General | Not Specified | 0 - 0.31 | [5] |
Table 2: Reported Urinary 3-Oxoglutaric Acid Levels in a Clinical Context
| Condition | Finding | Source |
| Gut Dysbiosis / Yeast Overgrowth | Elevated levels may be indicative of this condition. | [1][2][5] |
Experimental Protocols
The quantification of 3-oxoglutaric acid in biological fluids is typically performed using GC-MS or LC-MS/MS. Both methods offer high sensitivity and specificity.
Protocol 1: Quantification of 3-Oxoglutaric Acid in Urine by GC-MS
This protocol is based on a general method for the analysis of urinary organic acids and involves extraction, derivatization, and subsequent analysis by GC-MS.
Materials and Reagents:
-
Urine sample
-
Internal Standard (e.g., a stable isotope-labeled analog of a related organic acid)
-
6M HCl
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to a specific creatinine concentration.
-
Add a known amount of the internal standard to the urine sample.
-
Acidify the sample by adding 50 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex the tube vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex to mix.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 5-10°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Acquisition Mode: Use full scan mode (e.g., m/z 50-600) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions for 3-oxoglutaric acid-TMS derivative and the internal standard.
-
Data Analysis:
-
Identify the 3-oxoglutaric acid-TMS derivative peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 3-oxoglutaric acid.
Protocol 2: Quantification of 3-Oxoglutaric Acid in Biological Fluids by LC-MS/MS
This protocol outlines a general approach for the analysis of organic acids using LC-MS/MS. For acidic analytes like 3-oxoglutaric acid, derivatization can improve chromatographic retention and ionization efficiency.
Materials and Reagents:
-
Urine or plasma sample
-
Internal Standard (e.g., stable isotope-labeled 3-oxoglutaric acid)
-
Methanol
-
Formic acid or other mobile phase modifier
-
Derivatization agent (e.g., 3-nitrophenylhydrazine (B1228671) (3-NPH) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE))[6]
-
Water, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
For plasma: To 100 µL of plasma, add a known amount of internal standard and 200 µL of acetonitrile to precipitate proteins.
-
For urine: Dilute the urine sample (e.g., 1:5) with LC-MS grade water and add the internal standard.
-
Vortex the sample for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (if necessary):
-
Some LC-MS/MS methods can analyze underivatized organic acids, though sensitivity may be lower.[7]
-
If derivatization is performed, follow the specific protocol for the chosen reagent. For example, with 3-NPH/EDC, the supernatant is dried down and reconstituted in a solution containing the derivatization reagents, followed by incubation.[6] With DAABD-AE, the sample is mixed with the reagent and heated.[6]
-
-
LC-MS/MS Analysis:
-
Injection Volume: 2-10 µL
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) negative or positive mode, depending on the derivatization.
-
Acquisition Mode: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for 3-oxoglutaric acid (or its derivative) and the internal standard for optimal sensitivity and specificity.
-
Data Analysis:
-
Identify the analyte peak based on its retention time and MRM transition.
-
Quantify the concentration using the peak area ratio of the analyte to the internal standard and a calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of 3-oxoglutaric acid in urine.
Caption: Workflow for LC-MS/MS analysis of 3-oxoglutaric acid.
Caption: Proposed pathway of 3-oxoglutaric acid in gut dysbiosis.
References
- 1. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 2. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mosaicdx.com [mosaicdx.com]
- 4. 3-Oxoglutaric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-Oxopentanedioic Acid Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-oxopentanedioic acid and its derivatives, highlighting their potential applications in drug development. Detailed experimental protocols for key synthetic steps and biological evaluations are provided, along with quantitative data to facilitate the comparison of these compounds.
Introduction
This compound, also known as acetonedicarboxylic acid, and its derivatives are versatile scaffolds in medicinal chemistry.[1][2] Their inherent functionality, including a central ketone and two carboxylic acid groups, allows for a wide range of chemical modifications, leading to the synthesis of diverse compound libraries.[1][3] These derivatives have shown promise in various therapeutic areas, acting as intermediates in the synthesis of established drugs and as novel bioactive agents themselves.[2][4][5] This document outlines key synthetic methodologies and protocols for the biological evaluation of these compounds, with a focus on their potential as anticancer, antibacterial, and enzyme-inhibiting agents.
Synthesis of this compound and Its Derivatives
The foundational precursor, this compound, is commonly synthesized from citric acid through a decarboxylation reaction facilitated by strong acids.[2][6] This intermediate can then be derivatized to produce a variety of esters and other analogues.
Protocol 1: Synthesis of this compound from Citric Acid
This protocol describes the synthesis of this compound via the decarboxylation of citric acid using fuming sulfuric acid.[6]
Materials:
-
Citric acid (finely powdered)
-
Fuming sulfuric acid (20% free sulfur trioxide)
-
Ice
-
Ethyl acetate (B1210297)
-
5 L round-bottom flask with mechanical stirrer
-
Ice-salt bath
Procedure:
-
In a well-ventilated fume hood, place 3 kg of fuming sulfuric acid in a 5 L round-bottom flask equipped with a mechanical stirrer.
-
Cool the flask in an ice-salt bath until the acid temperature reaches -5°C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. Maintain the temperature below 0°C until half of the citric acid is added, then do not exceed 10°C for the remainder of the addition. This process typically takes 3-4 hours.
-
Allow the reaction temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control excessive frothing by cooling with an ice-water bath as needed.
-
Once the initial vigorous reaction subsides, maintain the temperature at approximately 30°C until gas evolution ceases (2-3 hours).
-
Cool the reaction mixture to 0°C in an ice-salt bath.
-
Slowly add 2400 g of crushed ice, keeping the temperature below 10°C for the first third of the ice addition.
-
After all the ice has been added, cool the mixture back to 0°C and filter the crystalline product rapidly.
-
Press the crystals to remove as much sulfuric acid as possible.
-
Wash the crude product with cold ethyl acetate to remove residual acid.
-
Dry the resulting white to light gray crystals. The expected yield is 85-90%.[6]
Protocol 2: Synthesis of Diethyl 3-Oxopentanedioate
This protocol details the esterification of this compound to its diethyl ester.[7]
Materials:
-
Crude this compound (from Protocol 1)
-
Absolute ethanol (B145695)
-
Dry hydrogen chloride gas
-
10% Sodium carbonate solution
-
Dilute sulfuric acid
-
Water
-
Calcium chloride tube
Procedure:
-
To the crude this compound obtained from 700 g of citric acid, add 700 g of absolute ethanol containing 130-150 g of dissolved dry hydrogen chloride.
-
Heat the mixture to 45°C with occasional shaking until all the acid dissolves (15-20 minutes).
-
Allow the solution to cool to room temperature and let it stand for approximately 12 hours.
-
Pour the reaction mixture into 1300-1400 cc of ice water.
-
Separate the ester layer and extract the aqueous layer twice with 700 cc portions of benzene.
-
Combine the benzene extracts with the initial ester layer.
-
Wash the combined organic solution with 400 cc of 10% sodium carbonate solution, then with dilute sulfuric acid, and finally twice with 400 cc portions of water.
-
Distill off the benzene on a water bath.
-
Distill the residual ester under reduced pressure. The product boils at 131-136°C/9-10 mm Hg.[7] The expected yield is 39-43% based on the initial amount of citric acid.[7]
Biological Activities and Applications in Drug Development
Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzodipyrone Derivative SY4 | Multiple tumorigenic cell lines | Potent to moderate activity | [8] |
| Tetrazole-based Isoxazoline 4d | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [8] |
| A-549 (Lung Cancer) | 18.32 ± 2.73 | [8] | |
| MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [8] | |
| MDA-MB-231 (Breast Cancer) | 19.27 ± 2.73 | [8] | |
| Thiazole Derivative 7c | Multiple cancer cell lines | Promising anticancer agent | [2] |
| Thiazole Derivative 9c | Multiple cancer cell lines | Promising anticancer agent | [2] |
| Thiazole Derivative 11d | Multiple cancer cell lines | Promising anticancer agent | [2] |
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, including those involved in hypertension and neurodegenerative diseases.
ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[2][9] Inhibition of ACE is a well-established therapeutic strategy for hypertension.
The diagram below illustrates the RAAS pathway and the point of intervention for ACE inhibitors.
Cholinesterase inhibitors are used in the management of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[6][10]
The following table summarizes the cholinesterase inhibitory activity of some succinimide (B58015) derivatives, which can be conceptually related to the dicarboxylic acid scaffold.
| Compound ID | Enzyme | IC₅₀ (mM) | Reference |
| Succinimide Derivative I | Acetylcholinesterase (AChE) | 0.031 | [11][12] |
| Succinimide Derivative II | Acetylcholinesterase (AChE) | 0.029 | [11][12] |
The diagram below depicts the general mechanism of action of cholinesterase inhibitors at the synaptic cleft.
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Amide Derivative F5 | Escherichia coli | 128 | [13] |
| Amide Derivative F9 | Escherichia coli | 32 | [13] |
| Amide Derivative F31 | Escherichia coli | 64 | [13] |
| Amide Derivative F45 | Escherichia coli | 64 | [13] |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 | Staphylococcus aureus (MRSA) | 2 | |
| Acinetobacter baumannii (MDR) | 16 | ||
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide 18 | Staphylococcus aureus (MRSA) | 2 |
Experimental Workflow for Drug Discovery
The development of new drug candidates from this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 5. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 10. biostock.se [biostock.se]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetonedicarboxylic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, is a versatile and highly functionalized molecule that serves as a pivotal building block in a multitude of organic syntheses.[1][2] Its unique structure, featuring a ketone and two carboxylic acid groups, allows for a diverse range of chemical transformations, making it an invaluable precursor in the synthesis of complex organic molecules, including natural products, heterocyclic compounds, and pharmacologically active agents.[3][4]
Acetonedicarboxylic Acid as a Versatile Building Block
Acetonedicarboxylic acid's reactivity at both its carbonyl group and its α-carbons (once deprotonated) makes it a valuable C5 synthon. It readily undergoes reactions typical of ketones and carboxylic acids, such as condensation, esterification, and decarboxylation.[5]
Preparation of Acetonedicarboxylic Acid
A common and efficient method for the laboratory-scale synthesis of acetonedicarboxylic acid involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid.[6][7]
Experimental Protocol: Synthesis of Acetonedicarboxylic Acid from Citric Acid [6]
Materials:
-
Citric acid (finely powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Salt
-
Ethyl acetate (B1210297)
Equipment:
-
5-L round-bottomed flask with a mechanical stirrer
-
Efficient cooling bath (ice and salt)
-
Filtros plate or Büchner funnel with a suitable filter
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in a thick pack of ice and salt until the acid temperature reaches -5°C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. Maintain the temperature below 0°C until half the citric acid is added, then do not exceed 10°C for the remainder of the addition. This addition typically takes 3-4 hours.
-
Once all the citric acid has dissolved, allow the reaction mixture temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will commence. Control the frothing by cooling with ice water, but not so much as to stop the gas evolution completely.
-
After the initial vigorous foaming subsides, warm the mixture to about 30°C and maintain this temperature until gas evolution ceases. This may take 2-3 hours.
-
Cool the reaction mixture back down to 0°C using an ice and salt bath.
-
Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not rise above 10°C until one-third of the ice has been added. The temperature can then be allowed to rise to 25-30°C. This addition takes about 2 hours.
-
Cool the mixture again to 0°C and filter the precipitated acetonedicarboxylic acid as rapidly as possible through a filtros plate.
-
Press the crystals thoroughly to remove as much sulfuric acid as possible.
-
Wash the crude product by stirring it into a thick paste with about 200-250 mL of ethyl acetate and then filtering. Repeat the wash for a product free of sulfuric acid.
-
The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90%).[6]
Table 1: Quantitative Data for Acetonedicarboxylic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Citric Acid (700 g) | [6] |
| Reagent | Fuming Sulfuric Acid (3 kg) | [6] |
| Reaction Temperature | -5°C to 30°C | [6] |
| Reaction Time | 5-7 hours | [6] |
| Product Yield | 450-475 g (85-90%) | [6] |
Key Applications in Named Reactions
Acetonedicarboxylic acid is famously utilized in several historically significant and synthetically useful named reactions.
Robinson Tropinone (B130398) Synthesis
Sir Robert Robinson's 1917 synthesis of tropinone is a classic example of a biomimetic, one-pot, multi-component reaction.[8][9] It involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its ester) to form the bicyclic alkaloid tropinone, a precursor to atropine (B194438) and cocaine.[8][10] The use of acetonedicarboxylic acid instead of acetone (B3395972) significantly improves the reaction yield.[11]
Experimental Protocol: Robinson Tropinone Synthesis [12]
Materials:
-
Succindialdehyde
-
Methylamine hydrochloride
-
Calcium acetonedicarboxylate (or acetonedicarboxylic acid)
-
Water
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Combine succindialdehyde, methylamine hydrochloride, and calcium acetonedicarboxylate in an aqueous solution.
-
Allow the mixture to stand at room temperature for an extended period (e.g., 50 hours).[12] The optimal pH for this reaction is around 5, but it proceeds with reasonable yield between pH 3 and 11.[13]
-
Filter the solution and then acidify with hydrochloric acid.
-
Concentrate the solution under vacuum.
-
Make the residue alkaline with sodium hydroxide and steam distill the mixture.
-
Tropinone is isolated from the distillate.
Table 2: Yields in Robinson Tropinone Synthesis
| Reactants | Conditions | Yield | Reference |
| Succinaldehyde, methylamine, acetone | Aqueous solution | Small yield | [12] |
| Succinaldehyde, methylamine, acetonedicarboxylic acid salt | Aqueous solution | 42% (of dipiperonylidenetropinone derivative) | [12] |
| Succinaldehyde, methylamine, acetonedicarboxylic acid | pH 5, 72h at room temp. | ~80% | [13] |
| Succinaldehyde, methylamine, acetonedicarboxylic acid | pH 3-11, 72h at room temp. | >60% | [13] |
Diagram 1: Robinson Tropinone Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 4. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols for the Purification of Synthetic 3-Oxopentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthetically prepared 3-oxopentanedioic acid, also known as acetonedicarboxylic acid. The primary synthesis route discussed is the reaction of citric acid with fuming sulfuric acid. Due to the inherent instability of β-keto acids, the purification process is critical to obtaining a high-purity, stable final product. This protocol covers an initial workup procedure followed by a more rigorous purification via recrystallization. Additionally, guidelines for purification using column chromatography are provided. Safety precautions and recommendations for handling the corrosive and unstable compounds are emphasized throughout.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals. A common and established method for its synthesis involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid. The crude product obtained from this reaction is often contaminated with unreacted starting materials, residual sulfuric acid, and potential side-products. Furthermore, this compound, as a β-keto acid, is susceptible to decarboxylation, particularly at elevated temperatures, which presents a significant challenge during its purification and storage. This application note details a robust protocol for the purification of this compound to a high degree of purity, ensuring its suitability for downstream applications in research and drug development.
Synthesis Overview
The synthesis of this compound is typically achieved by the controlled reaction of citric acid with fuming sulfuric acid. The reaction proceeds via the formation of an acylium ion intermediate, followed by the loss of carbon monoxide and water.
Reaction: C₆H₈O₇ (Citric Acid) + H₂SO₄/SO₃ → C₅H₆O₅ (this compound) + CO + H₂O + H₂SO₄
Key considerations for the synthesis are maintaining a low reaction temperature to control the exothermic reaction and minimize side-product formation.
Purification Protocols
Initial Work-up of the Crude Reaction Mixture
This initial procedure is designed to isolate the crude this compound from the strong acid reaction medium.
Materials:
-
Crude reaction mixture containing this compound and fuming sulfuric acid
-
Crushed ice
-
Deionized water (ice-cold)
-
Ethyl acetate (B1210297)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Carefully and slowly pour the cold crude reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE).
-
The this compound will precipitate out of the aqueous solution as a solid.
-
Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove the majority of the residual sulfuric acid.
-
Perform a final wash with a small amount of cold ethyl acetate to aid in drying and remove some organic impurities.[1]
-
Press the solid as dry as possible on the filter. The resulting crude this compound can be used directly for some applications or further purified.
Purification by Recrystallization
Recrystallization is a highly effective method for obtaining pure, crystalline this compound, which also enhances its stability for long-term storage.[2]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Desiccator with a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield of crystals, place the flask in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum in a desiccator over a drying agent. It has been noted that thoroughly dried acid, purified by recrystallization from ethyl acetate, shows no decomposition over several months when stored at room temperature in a desiccator.[2]
Purification by Column Chromatography (Guideline)
For instances where recrystallization does not yield a product of the desired purity, or for the separation of closely related impurities, column chromatography can be employed. As this compound is a polar, acidic compound, a normal-phase silica (B1680970) gel chromatography approach is suggested.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes, with a small percentage of acetic or formic acid to improve peak shape)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (if applicable) or a suitable staining agent
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, create a slurry of the compound with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to facilitate the movement of the compound down the column. For example, start with 100% dichloromethane and gradually add methanol. The addition of a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid groups and reduce tailing on the silica gel.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Spot the collected fractions on a TLC plate, elute, and visualize to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent decarboxylation.
Data Presentation
The following tables should be used to record and present the quantitative data from the purification process.
Table 1: Synthesis and Purification Yield
| Step | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC/NMR) |
| Crude Product after Work-up | (Mass of Citric Acid) | |||
| After Recrystallization | (Mass of Crude Product) | |||
| After Column Chromatography | (Mass of Recrystallized Product) |
Table 2: Analytical Data
| Analysis | Crude Product | After Recrystallization | Literature Value |
| Melting Point (°C) | 133-135 (decomposes)[3] | ||
| ¹H NMR (δ, ppm) | |||
| ¹³C NMR (δ, ppm) | |||
| IR (cm⁻¹) | |||
| MS (m/z) |
Mandatory Visualizations
References
Application Notes and Protocols: 3-Oxoglutaric Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-oxoglutaric acid as a versatile precursor in the synthesis of key pharmaceutical intermediates. The focus is on the synthesis of tropinone (B130398), a crucial building block for the production of anticholinergic drugs such as atropine (B194438) and anisodamine (B1666042).
Introduction
3-Oxoglutaric acid, also known as acetonedicarboxylic acid, is a valuable C5 building block in organic synthesis.[1][2] Its chemical structure, featuring a central ketone and two carboxylic acid functionalities, allows for the construction of complex cyclic and bicyclic molecules. This makes it an ideal starting material for the synthesis of various pharmaceutical intermediates, most notably tropane (B1204802) alkaloids.[1][3][4] The Robinson-Schöpf reaction, a classic biomimetic synthesis, utilizes 3-oxoglutaric acid for the efficient one-pot construction of the tropinone skeleton.[4][5] Tropinone, in turn, serves as a pivotal intermediate for the synthesis of atropine and its derivatives, which are widely used in medicine for their anticholinergic properties.[3][6]
Physicochemical Properties of 3-Oxoglutaric Acid:
| Property | Value | Reference |
| CAS Number | 542-05-2 | [1] |
| Molecular Formula | C5H6O5 | [2] |
| Molecular Weight | 146.1 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 133-135 °C (decomposes) | [1] |
| Solubility | Very soluble in water and alcohol; slightly soluble in ether and ethyl acetate; insoluble in chloroform (B151607) and benzene. | [1] |
Synthesis of Pharmaceutical Intermediates
Synthesis of Tropinone via Robinson-Schöpf Reaction
The Robinson-Schöpf reaction is a one-pot synthesis that mimics the biosynthetic pathway of tropane alkaloids. It involves the condensation of succinaldehyde (B1195056), methylamine (B109427), and 3-oxoglutaric acid to form the bicyclic tropinone structure.[4][5] This reaction is highly efficient, with reported yields exceeding 90% under optimized conditions.[4][7]
Experimental Protocol: Synthesis of Tropinone
This protocol is a composite of information gathered from established literature on the Robinson-Schöpf reaction.
Materials:
-
Succinaldehyde
-
Methylamine
-
3-Oxoglutaric acid (Acetonedicarboxylic acid)
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Water
-
Ethanol
-
Piperonal (for derivatization and yield determination)
-
Potassium hydroxide (B78521) (for derivatization)
-
Ether
Procedure:
-
Preparation of Reactants:
-
Prepare an aqueous solution of succinaldehyde. The concentration can be determined by derivatization of an aliquot with diphenylhydrazine.
-
Prepare an aqueous solution of methylamine.
-
Prepare a solution of 3-oxoglutaric acid in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the 3-oxoglutaric acid solution with a sufficient excess of precipitated calcium carbonate to act as a buffer.
-
Cool the mixture in an ice-water bath.
-
-
Condensation Reaction:
-
To the cooled mixture, slowly add the succinaldehyde solution followed by the gradual addition of the methylamine solution over a period of about one hour, while maintaining the low temperature.
-
Allow the reaction to proceed for several days (e.g., three days) at room temperature to ensure completion.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with hydrochloric acid until it is acidic to Congo red paper.
-
Concentrate the acidified solution under reduced pressure.
-
Dissolve the residue in ethanol.
-
-
Purification and Characterization:
-
Tropinone can be purified by distillation or crystallization of its salt.
-
For yield determination and characterization, tropinone can be converted to its dipiperonylidene derivative, which forms characteristic yellow crystals.
-
Characterization of Tropinone:
-
Quantitative Data for Tropinone Synthesis:
| Parameter | Value | Reference |
| Yield | 42% (from succinaldehyde in a specific experiment); improved to >90% | [4][5][7] |
| Reactant Molar Ratios | (Approximate) 1 eq Succinaldehyde : 1.5 eq 3-Oxoglutaric acid : 1.2 eq Methylamine | (Derived from literature) |
| Reaction Time | 3 days | (Typical from literature) |
| Reaction Temperature | Ice-bath initially, then room temperature | (Typical from literature) |
Experimental Workflow for Tropinone Synthesis:
Synthesis of Atropine from Tropinone
Atropine is synthesized from tropinone in a two-step process: reduction of the ketone to an alcohol (tropine) followed by esterification with tropic acid.[7]
Experimental Protocol: Synthesis of Atropine
This protocol is a composite of information from various synthetic chemistry resources.
Step 1: Reduction of Tropinone to Tropine (B42219)
Materials:
-
Tropinone
-
Sodium borohydride (B1222165) (NaBH4) or other reducing agents like zinc in hydroiodic acid[7][11]
-
Methanol or other suitable solvent
Procedure:
-
Dissolve tropinone in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) in portions.
-
Stir the reaction mixture until the reduction is complete (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent and purify by crystallization or chromatography to obtain tropine.
Step 2: Esterification of Tropine with Tropic Acid
Materials:
-
Tropine
-
Tropic acid
-
Acetyl chloride
-
Thionyl chloride
-
Dichloromethane
-
Hydrochloric acid
Procedure:
-
Activation of Tropic Acid:
-
Esterification:
-
In a separate vessel, dissolve tropine in an inert solvent like dichloromethane.
-
Add the prepared O-acetyltropoyl chloride to the tropine solution.
-
Stir the reaction at room temperature for several days.[12]
-
-
Deacetylation and Isolation:
-
Hydrolyze the resulting ester with dilute hydrochloric acid to remove the acetyl protecting group.[12]
-
Neutralize the solution and extract the crude atropine.
-
Purify the atropine by recrystallization.
-
Quantitative Data for Atropine Synthesis:
| Parameter | Value | Reference |
| Yield (Esterification) | High (specific percentage varies) | [13] |
| Purity | High, after purification | [13] |
| Atropine Spectroscopic Data | ||
| 1H NMR | Spectra available in PubChem and ChemicalBook. | [14][15][16] |
| IR | Spectrum available in PubChem. | [14][17] |
Synthesis of Anisodamine
Anisodamine is 6-hydroxyhyoscyamine, an isomer of atropine with an additional hydroxyl group on the tropane ring.[6][18][19][20][21] While it is naturally occurring, a synthetic route can be envisioned starting from a tropinone-derived intermediate. A plausible, though not explicitly detailed in the literature found, synthetic route would involve the hydroxylation of an atropine precursor.
Proposed Synthetic Route (Hypothetical):
A potential synthetic pathway could involve the stereoselective hydroxylation of a protected tropinone derivative before or after the introduction of the tropic acid moiety. The direct synthesis from tropinone is not well-documented in the available literature. Anisodamine is often isolated from plant sources or synthesized from hyoscyamine.[6][19]
Signaling Pathway of Atropine (Anticholinergic Action)
Atropine and its derivatives act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[6] Specifically, they block the M3 muscarinic receptors, which are Gq-protein coupled receptors.[15] This blockade inhibits the downstream signaling cascade initiated by acetylcholine, leading to various physiological effects, including smooth muscle relaxation.
Mechanism of Action:
-
Acetylcholine Binding: In the absence of an antagonist, acetylcholine binds to the M3 muscarinic receptor.
-
G-Protein Activation: This binding activates the associated Gq protein, causing the α-subunit to exchange GDP for GTP.
-
Phospholipase C Activation: The activated Gαq subunit then activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ concentration leads to various cellular responses, such as smooth muscle contraction.
Atropine's Role: Atropine competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade.
Signaling Pathway Diagram:
Conclusion
3-Oxoglutaric acid is a highly effective and versatile precursor for the synthesis of important pharmaceutical intermediates, particularly tropinone. The Robinson-Schöpf reaction provides an efficient and biomimetic route to this key building block. Subsequent chemical transformations of tropinone open avenues to a range of valuable anticholinergic drugs. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug development and organic synthesis.
References
- 1. 3-Oxoglutaric acid [chembk.com]
- 2. 3-Oxoglutaric acid(542-05-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine [chm.bris.ac.uk]
- 8. Tropinone [webbook.nist.gov]
- 9. Tropinone [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use - Google Patents [patents.google.com]
- 12. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 13. CN113321648B - Synthetic method of atropine sulfate - Google Patents [patents.google.com]
- 14. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Atropine(51-55-8) 1H NMR spectrum [chemicalbook.com]
- 16. Atropine sulfate(55-48-1) 1H NMR spectrum [chemicalbook.com]
- 17. Supramolecular Atropine Potentiometric Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A Review on the Chemical Properties, Plant Sources, Anti-shock Effects, Pharmacokinetics, Toxicity, and Clinical Applications of Anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anisodamine | 17659-49-3 [m.chemicalbook.com]
- 21. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 3-Oxopentanedioic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-oxopentanedioic acid, also known as acetonedicarboxylic acid. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol provides a straightforward approach for the determination of this key organic synthesis intermediate.
Introduction
This compound is a dicarboxylic acid and a beta-keto acid that serves as a versatile building block in organic chemistry.[1] It is notably used in the synthesis of various heterocyclic compounds and has been identified as a microbial metabolite.[2] Given its role in synthetic and biological processes, a reliable analytical method for its quantification is essential for process monitoring, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate means for this analysis. This application note presents a complete protocol for the determination of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System with a UV/Vis Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Reagents and Standards
-
This compound reference standard (>95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions were optimized for the efficient separation and detection of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Protocols
1. Mobile Phase Preparation
To prepare 1 L of the mobile phase, add 1.0 mL of 85% orthophosphoric acid to 980 mL of HPLC-grade water in a suitable container. Add 20 mL of acetonitrile and mix thoroughly. Degas the solution using an appropriate method (e.g., sonication or vacuum filtration) before use.
2. Standard Solution Preparation
Due to the noted instability of this compound in solution, it is crucial to prepare standards fresh daily.[3][4]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
3. Sample Preparation
For samples where this compound is in a simple matrix, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from the void volume with good peak symmetry. The acidic mobile phase suppresses the ionization of the carboxyl groups, leading to consistent retention on the reversed-phase column. Detection at 210 nm provides high sensitivity for the carboxyl group chromophore.
System Suitability
System suitability parameters were assessed to ensure the performance of the chromatographic system. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| RSD of Peak Area | ≤ 2.0% (n=6 injections) | 0.8% |
| RSD of Retention Time | ≤ 1.0% (n=6 injections) | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions across the concentration range of 10 to 250 µg/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.999.
| Analyte | Linear Range (µg/mL) | Regression Equation | R² |
| This compound | 10 - 250 | y = 45782x - 1254 | 0.9995 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 3.0 |
| LOQ | 10.0 |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrates good linearity, precision, and sensitivity. It is suitable for routine analysis and can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
Application Notes & Protocols: Capillary Electrophoresis for the Separation of Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of dicarboxylic acids using capillary electrophoresis (CE). This powerful analytical technique offers high resolution, speed, and sensitivity, making it a valuable alternative to traditional chromatographic methods for the analysis of these important organic acids in various matrices.
Introduction to Capillary Electrophoresis for Dicarboxylic Acid Analysis
Capillary electrophoresis separates charged molecules based on their differential migration in an electric field within a narrow, buffer-filled capillary. Dicarboxylic acids, which possess two carboxyl groups, are readily ionizable, making them ideal candidates for CE analysis. The technique can be applied to a wide range of samples, including biological fluids, food and beverage products, and environmental samples.[1][2][3]
Key Advantages of CE for Dicarboxylic Acid Analysis:
-
High Separation Efficiency: CE can resolve complex mixtures of dicarboxylic acids with high efficiency and resolution.[4]
-
Short Analysis Times: Typical analysis times are often under 15 minutes, and in some cases as short as 5 minutes.[1][5][6]
-
Low Sample and Reagent Consumption: The technique requires minimal sample volumes and consumes very small amounts of reagents, making it cost-effective.[7]
-
Versatility in Detection: A variety of detection methods can be employed, including direct and indirect UV absorbance, and mass spectrometry.[1][8]
Principles of Separation
In capillary zone electrophoresis (CZE), the most common mode of CE, the separation of anions like dicarboxylates is governed by their electrophoretic mobility and the electroosmotic flow (EOF).[9] The electrophoretic mobility of a dicarboxylic acid is dependent on its charge-to-size ratio. At a given pH, dicarboxylic acids will have different degrees of ionization, leading to different effective charges and thus different migration velocities. The EOF is the bulk flow of the buffer solution within the capillary, which is typically directed towards the cathode. For the analysis of anions, the EOF is often reversed or suppressed to allow the negatively charged analytes to reach the detector.[7]
Data Presentation: Quantitative Analysis of Dicarboxylic Acids
The following tables summarize quantitative data from various studies on the capillary electrophoresis of dicarboxylic acids, providing a comparative overview of method performance.
Table 1: Separation Conditions and Performance Data for Dicarboxylic Acids
| Analyte(s) | Matrix | Buffer System (BGE) | Capillary (L_total x I.D.) | Voltage | Detection | Analysis Time (min) | LODs | Reference |
| 27 Organic Acids | Urine | Phosphate buffer (pH 6.0) with methanol (B129727) | - | -10 kV | Direct UV @ 200 nm | < 15 | - | [5] |
| 29 Organic Acids | Urine | 20 mM MES/NaOH + 10% (v/v) methanol (pH 6.0) | - | - | - | - | - | [1] |
| Aliphatic Organic Acids | Standard | 50 mM Borate | 64 cm x 50 µm | - | Direct UV @ 200 nm | - | - | [8] |
| Aliphatic Organic Acids | Standard | Basic Anion Buffer (pH 12.1) | 114 cm x 50 µm | - | Indirect UV @ 275 nm | - | - | [8] |
| C2-C10 Dicarboxylic Acids | Aerosols | 4 mM 2,6-PDA + 0.5 mM MTAH (pH 11.0) | 58.5 cm x 50 µm | -24 kV | Indirect UV @ 310/266 nm | 5 | pg level | [6] |
| C2-C10 Dicarboxylic Acids | Aerosols | PZDA, PDA, or QUIN solutions | - | - | Indirect UV | - | 1-5 mg/L | [10] |
| Organic Acids | Wine | - | - | - | Indirect UV | 5 | - | [1] |
| Organic Acids | Honey | 30 mM 2,6-PDC + 0.5 mM CTAH (pH 12) | - | - | Direct UV | 4 | - | [1] |
LODs: Limits of Detection, BGE: Background Electrolyte, MES: 2-morpholinoethanesulphonic acid, PDA: 2,6-pyridinedicarboxylic acid, MTAH: myristyltrimethylammonium hydroxide (B78521), PZDA: 2,3-Pyrazinedicarboxylic acid, QUIN: 2,3-pyridinedicarboxylic acid, PDC: 2,6-pyridinedicarboxylic acid, CTAH: cetyltrimethylammonium hydroxide.
Experimental Protocols
This section provides a generalized protocol for the separation of dicarboxylic acids using capillary electrophoresis. Specific parameters may need to be optimized depending on the analytes of interest and the sample matrix.
Materials and Reagents
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillaries (e.g., 50 µm i.d.)[4]
-
Background Electrolyte (BGE): e.g., Phosphate buffer, Borate buffer, or a solution containing a chromophore for indirect detection like 2,6-pyridinedicarboxylic acid (PDA).[1][6][8]
-
EOF modifier (optional): e.g., cetyltrimethylammonium bromide (CTAB) or myristyltrimethylammonium hydroxide (MTAH) to reverse the EOF for anion analysis.[6][11]
-
Rinsing solutions: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), and deionized water.[4]
-
Standard solutions of dicarboxylic acids.
-
Sample matrix.
Capillary Conditioning
Proper capillary conditioning is crucial for achieving reproducible results.
-
New Capillary:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Daily Conditioning:
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
Sample and Standard Preparation
-
Standards: Prepare stock solutions of individual dicarboxylic acids in deionized water. Create working standard mixtures by diluting the stock solutions with the BGE or an appropriate solvent.
-
Samples:
-
Liquid Samples (e.g., beverages, urine): Centrifuge the sample to remove any particulate matter.[5] Dilute the sample with deionized water or BGE as needed to bring the analyte concentration within the linear range of the assay.[1]
-
Solid Samples (e.g., food, tissue): Homogenize the sample and perform a suitable extraction (e.g., hot water or solvent extraction). Centrifuge or filter the extract to remove solids.[8]
-
Aerosol Samples: Extract dicarboxylic acids from filters using methods like hot water extraction or ultrasonication.[6] A solid-phase extraction (SPE) step may be necessary for sample clean-up and concentration.[6]
-
Electrophoretic Separation
-
Fill the inlet and outlet vials with the prepared BGE.
-
Place the capillary in the instrument.
-
Inject the sample or standard using either hydrodynamic (pressure) or electrokinetic (voltage) injection. A typical hydrodynamic injection might be 50 mbar for 5-10 seconds.[8]
-
Apply the separation voltage. For anion analysis with a reversed EOF, a negative polarity voltage is typically used (e.g., -15 to -30 kV).[5][6]
-
Monitor the separation at the appropriate wavelength. For direct UV detection of dicarboxylic acids, a low wavelength (e.g., 200 nm) is often used.[5][8] For indirect UV detection, the wavelength is chosen based on the chromophore in the BGE.[8]
Data Analysis
-
Identify the peaks in the electropherogram by comparing the migration times with those of the standards.
-
Quantify the analytes by measuring the peak area or height and comparing it to a calibration curve generated from the standards.
Visualizations
The following diagrams illustrate the key workflows and principles involved in the capillary electrophoresis of dicarboxylic acids.
Caption: Experimental workflow for dicarboxylic acid analysis by CE.
Caption: Principle of dicarboxylic acid separation in a capillary.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 5. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 9. sciex.com [sciex.com]
- 10. Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kirj.ee [kirj.ee]
Application Notes and Protocols: 3-Oxopentanedioic Acid as a Prospective Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid with a central ketone group. While not extensively documented as a conventional cross-linking agent in mainstream literature, its chemical structure presents significant potential for the covalent cross-linking of polymers and biomolecules. The presence of two carboxylic acid groups allows for the formation of ester or amide linkages with materials containing hydroxyl or amine functionalities, respectively. This document provides a prospective overview of the application of this compound as a cross-linking agent, including theoretical reaction mechanisms, hypothetical experimental protocols, and potential applications in drug delivery and biomaterial science.
Introduction to Dicarboxylic Acid Cross-Linking
Dicarboxylic acids are a class of organic compounds that contain two carboxyl functional groups (-COOH). They are frequently employed as cross-linking agents to form networks in polymers, leading to the formation of hydrogels and other materials with enhanced mechanical properties and stability.[1][2] The cross-linking reaction typically involves the formation of ester bonds with polymers containing hydroxyl groups (e.g., polyvinyl alcohol, PVA) or amide bonds with polymers containing amine groups (e.g., chitosan).[1][3] This process often requires heat or the use of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) to facilitate the reaction.[1]
Potential of this compound as a Cross-Linking Agent
This compound offers a unique chemical structure for a dicarboxylic acid cross-linker due to its central ketone group. This feature may impart different physicochemical properties to the resulting cross-linked material compared to simple aliphatic or aromatic dicarboxylic acids.
Chemical Structure:
Potential Advantages:
-
Biocompatibility: As an intermediate in the Krebs cycle, 3-oxoglutaric acid is a naturally occurring molecule in biological systems, which suggests potential for good biocompatibility.
-
Reactivity: The two carboxylic acid groups can participate in condensation reactions to form stable covalent cross-links.
-
Modifiable Core: The central ketone group could potentially be a site for further chemical modification or could influence the polarity and degradation characteristics of the cross-linked network.
Theoretical Cross-Linking Mechanisms
Cross-Linking of Amine-Containing Polymers (e.g., Chitosan)
This compound can theoretically cross-link polymers with primary amine groups, such as chitosan (B1678972), through the formation of amide bonds. This reaction is typically facilitated by the use of a carbodiimide, like EDC, which activates the carboxylic acid groups to react with the amine groups of the polymer.
Caption: Workflow for cross-linking amine-containing polymers.
Cross-Linking of Hydroxyl-Containing Polymers (e.g., Polyvinyl Alcohol - PVA)
For polymers containing hydroxyl groups, such as PVA, this compound can act as a cross-linker through an acid-catalyzed esterification reaction. This process typically requires elevated temperatures to drive the reaction towards the formation of ester linkages, with the removal of water as a byproduct.
Caption: Workflow for cross-linking hydroxyl-containing polymers.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on established methods for cross-linking with other dicarboxylic acids.[1][2] Optimization of reaction conditions, including concentration, temperature, and reaction time, would be necessary.
Protocol 1: Cross-Linking of Chitosan to Form a Hydrogel
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Acetic acid solution (1% v/v)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with continuous stirring overnight at room temperature.
-
Cross-linker Solution Preparation: Prepare a stock solution of this compound (e.g., 0.5 M) in deionized water.
-
Activation of Carboxylic Acids: In a separate vessel, dissolve EDC and NHS in PBS. Add the this compound solution to the EDC/NHS solution and stir for 15 minutes at room temperature to activate the carboxyl groups.
-
Cross-linking Reaction: Slowly add the activated this compound solution to the chitosan solution under vigorous stirring.
-
Gel Formation: Continue stirring the mixture until a homogenous hydrogel is formed. The gelation time will depend on the concentrations of the reactants.
-
Purification: Transfer the hydrogel into dialysis tubing and dialyze against deionized water for 3 days to remove unreacted chemicals and byproducts, changing the water frequently.
-
Lyophilization (Optional): For a porous scaffold, freeze the purified hydrogel at -80°C and then lyophilize for 48 hours.
Protocol 2: Cross-Linking of Polyvinyl Alcohol (PVA) to Form a Film
Materials:
-
Polyvinyl alcohol (PVA, Mw 75,000-180,000)
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear.
-
Cross-linker Addition: Cool the PVA solution to room temperature. Add this compound (e.g., at a 10:1 molar ratio of PVA monomer to cross-linker) to the PVA solution and stir until fully dissolved.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst to the mixture.
-
Casting: Pour the solution into a petri dish or a suitable mold.
-
Curing: Place the cast film in an oven at a specified temperature (e.g., 60-80°C) for a set duration (e.g., 2-4 hours) to facilitate the cross-linking reaction through esterification.
-
Washing: After curing, immerse the film in deionized water to wash away any unreacted acid and catalyst.
-
Drying: Dry the cross-linked PVA film at room temperature or in a low-temperature oven.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from experiments using this compound as a cross-linking agent.
Table 1: Effect of this compound Concentration on Chitosan Hydrogel Properties
| Chitosan:Cross-linker Molar Ratio | Gelation Time (min) | Swelling Ratio (%) in PBS (pH 7.4) | Compressive Modulus (kPa) |
| 1:0.1 | 45 | 1200 ± 50 | 5 ± 0.5 |
| 1:0.2 | 30 | 950 ± 40 | 12 ± 1.0 |
| 1:0.5 | 15 | 600 ± 30 | 25 ± 2.0 |
Table 2: Effect of Curing Temperature on Cross-linked PVA Film Properties
| Curing Temperature (°C) | Cross-linking Efficiency (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 60 | 75 ± 5 | 30 ± 2 | 250 ± 20 |
| 70 | 88 ± 4 | 45 ± 3 | 180 ± 15 |
| 80 | 95 ± 3 | 55 ± 4 | 120 ± 10 |
Potential Applications in Drug Development
-
Controlled Drug Delivery: The cross-linked hydrogels could be used as matrices for the controlled release of therapeutic agents. The degradation rate of the hydrogel, and thus the drug release profile, could potentially be tailored by adjusting the cross-linking density.
-
Tissue Engineering: Biocompatible and biodegradable scaffolds could be fabricated for tissue regeneration applications. The porous structure of lyophilized hydrogels would support cell infiltration and proliferation.
-
Wound Dressings: Chitosan-based hydrogels are known for their antimicrobial properties and ability to promote wound healing. Cross-linking with this compound could enhance their mechanical stability and residence time in the wound bed.
Conclusion
While direct experimental evidence for the use of this compound as a cross-linking agent is limited in the current scientific literature, its chemical structure strongly suggests its feasibility for this purpose. The theoretical mechanisms and hypothetical protocols presented in these application notes provide a solid foundation for researchers to explore the potential of this molecule in the development of novel cross-linked materials for biomedical and pharmaceutical applications. Further experimental validation is required to determine the optimal conditions and to characterize the properties of the resulting materials.
References
Application Notes and Protocols for the Esterification of Acetonedicarboxylic Acid
Introduction
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, is a key building block in organic synthesis, utilized in the construction of a variety of heterocyclic compounds and in named reactions such as the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.[1] Its utility is often enhanced by converting it to its corresponding esters, such as dimethyl acetonedicarboxylate (DMAD) and diethyl acetonedicarboxylate (DEAD), which are stable and highly reactive intermediates.[2][3] These esters are crucial in the pharmaceutical industry for the synthesis of various therapeutic agents. This document provides detailed experimental protocols for the esterification of acetonedicarboxylic acid, a comparison of different synthetic routes, and a visual representation of the experimental workflow.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of acetonedicarboxylic acid esters. The primary precursor for acetonedicarboxylic acid is citric acid, which is typically decarboxylated and oxidized, often in situ, prior to the esterification step.[2][4][5]
| Ester Product | Alcohol | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Dimethyl Acetonedicarboxylate | Anhydrous Methanol (B129727) | Thionyl Chloride | 1-3 hours (reflux) | > 88 | > 98 | [4] |
| Diethyl Acetonedicarboxylate | Absolute Ethanol | Dry Hydrogen Chloride | ~12 hours | 39-43 | Not Specified | [6] |
| Dimethyl Acetonedicarboxylate | Methanol | Concentrated Sulfuric Acid | 6 hours (decarbonylation) + esterification | Not specified | Not specified | [2] |
Experimental Protocols
This section provides a detailed methodology for a common and effective method for the preparation of dimethyl acetonedicarboxylate, which involves the initial synthesis of acetonedicarboxylic acid from citric acid followed by esterification using thionyl chloride.
Method 1: Two-Step Synthesis of Dimethyl Acetonedicarboxylate using Thionyl Chloride
This protocol is adapted from a patented procedure and is divided into two main stages: the preparation of acetonedicarboxylic acid from citric acid and its subsequent esterification.[4][5]
Part 1: Preparation of Acetonedicarboxylic Acid from Citric Acid
Materials:
-
Citric acid
-
98% Concentrated sulfuric acid
-
Water
-
Ice
Equipment:
-
Reaction flask with stirrer
-
Dropping funnel
-
Cooling bath
-
Filtration apparatus
Procedure:
-
In a reaction flask, combine citric acid and 98% concentrated sulfuric acid. The quality ratio of citric acid to sulfuric acid can range from 1:1 to 1:3.[5]
-
Stir the mixture at a temperature of 49-52 °C for 1-2 hours.[4][5]
-
After the reaction is complete, cool the reaction liquid and slowly add it dropwise into water while stirring.
-
Cool the resulting mixture to below 10 °C to allow for the crystallization of acetonedicarboxylic acid.[4][5]
-
Separate the crystals by filtration and wash them. The resulting product is acetonedicarboxylic acid.
Part 2: Esterification of Acetonedicarboxylic Acid
Materials:
-
Acetonedicarboxylic acid (from Part 1)
-
Anhydrous methanol
-
Thionyl chloride
Equipment:
-
Reaction flask with a reflux condenser
-
Dropping funnel
-
Distillation apparatus for purification
Procedure:
-
To the prepared acetonedicarboxylic acid, add anhydrous methanol and thionyl chloride.[4][5]
-
Heat the mixture to reflux and maintain for 1-3 hours.[4][5]
-
After the reaction is complete, separate and purify the reaction liquid. This is typically achieved through distillation under reduced pressure.
-
The final product is dimethyl acetonedicarboxylate. This method has been reported to achieve a yield of over 88% with a purity of over 98%.[4]
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the esterification of acetonedicarboxylic acid.
Caption: Fischer-Speier Esterification Pathway.
Caption: General Experimental Workflow.
References
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 5. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone (B130398) is a pivotal bicyclic alkaloid that serves as a fundamental building block in the synthesis of a wide array of tropane (B1204802) alkaloids, including valuable pharmaceuticals like atropine (B194438) and cocaine.[1][2] The synthesis of tropinone has been a subject of great interest in organic chemistry, with the biomimetic one-pot synthesis developed by Sir Robert Robinson in 1917 standing as a classic example of elegant and efficient chemical synthesis.[1][3] This method, later refined by Clemens Schöpf, utilizes readily available starting materials: succinaldehyde, methylamine, and 3-oxopentanedioic acid (also known as acetonedicarboxylic acid).[2][4]
The Robinson-Schöpf synthesis is a tandem reaction that mimics the biosynthetic pathway of tropane alkaloids in plants.[1][5] It involves a double Mannich reaction followed by decarboxylation to construct the characteristic 8-azabicyclo[3.2.1]octane core of tropinone.[4][6] The efficiency of this synthesis is highly dependent on the reaction conditions, particularly the pH of the solution.[7][8] This document provides detailed application notes and experimental protocols for the synthesis of tropinone, with a focus on the optimized conditions that have been reported to significantly improve yields.
Key Applications
-
Intermediate for Drug Synthesis: Tropinone is a crucial precursor for the semi-synthesis of various tropane alkaloids with significant medicinal properties. For instance, reduction of the ketone in tropinone yields tropine, which can be esterified to produce atropine, a potent anticholinergic agent.[4] It is also a key intermediate in the synthesis of cocaine and its analogues, which are studied for their anesthetic properties and in addiction research.[2]
-
Scaffold for Novel Compound Libraries: The tropane skeleton is a privileged scaffold in medicinal chemistry. Tropinone can be chemically modified to generate diverse libraries of compounds for screening against various biological targets.
-
Research in Biomimetic Synthesis: The Robinson-Schöpf synthesis of tropinone remains a cornerstone example in teaching and research related to biomimetic synthesis, tandem reactions, and the strategic construction of complex molecular architectures from simple precursors.[1]
Data Summary: Influence of pH on Tropinone Synthesis Yield
The yield of the Robinson-Schöpf synthesis of tropinone is notably influenced by the pH of the reaction medium. Operating under optimized pH conditions, as demonstrated by Schöpf, can dramatically increase the efficiency of the reaction compared to the initially reported yields.
| Reaction Condition | Reactants | pH | Temperature | Reaction Time | Yield of Tropinone | Reference(s) |
| Original Robinson | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Not specified | Room Temperature | Several days | 17-42% | [5][6] |
| Schöpf Modification | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 3-11 | Room Temperature | 72 hours | >60% | [7] |
| Schöpf Optimal | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 5 | Room Temperature | 72 hours | 80% | [7] |
| Schöpf (alternative) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid (dicarboxylic acetone) | 7 | Not specified | Not specified | 70-85% | [8] |
| Modern Improvements | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Physiological | Not specified | Not specified | >90% | [2][6] |
Experimental Workflow
The overall workflow for the synthesis of tropinone via the Robinson-Schöpf reaction is a one-pot procedure that involves the mixing of the reactants under controlled pH, followed by reaction, workup, and purification.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Analytical Standards for 3-Oxoglutaric Acid Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoglutaric acid, also known as acetonedicarboxylic acid, is a dicarboxylic keto acid that has garnered increasing interest in biomedical research. While it is not a direct intermediate in the Krebs cycle, its presence and concentration in biological fluids can be indicative of metabolic dysregulation, particularly in the context of gut dysbiosis and certain metabolic disorders.[1][2] Furthermore, 3-oxoglutaric acid has been identified as a potential modulator of epigenetic pathways through its inhibitory effects on enzymes like Ten-Eleven Translocation (TET) proteins.[1] Accurate and reliable quantification of 3-oxoglutaric acid is therefore crucial for advancing our understanding of its physiological and pathological roles.
These application notes provide detailed protocols for the quantification of 3-oxoglutaric acid in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The following table summarizes the reported concentrations of 3-oxoglutaric acid in human urine, providing a reference for expected physiological ranges.
| Biological Matrix | Population | Analytical Method | Concentration Range | Reference |
| Urine | Healthy Adults | Not Specified | 0 - 0.33 mmol/mol creatinine | [2] |
Experimental Protocols
Accurate quantification of 3-oxoglutaric acid requires robust and validated analytical methods. Below are detailed protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: Quantification of 3-Oxoglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the analysis of 3-oxoglutaric acid in urine samples, involving extraction, derivatization, and GC-MS analysis.
1. Sample Preparation and Extraction
-
Urine Collection: Collect a mid-stream urine sample in a sterile container. For optimal results, a first-morning void is recommended. If not analyzed immediately, samples should be stored at -80°C.
-
Thawing: Thaw frozen urine samples on ice to minimize degradation of metabolites.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of urine. Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog of 3-oxoglutaric acid or another non-endogenous organic acid) to correct for sample loss during preparation and analysis.
-
Acidification: Acidify the urine sample by adding 50 µL of 6 M HCl.
-
Extraction: Add 1 mL of ethyl acetate (B1210297) to the acidified urine. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
2. Derivatization
To increase the volatility of 3-oxoglutaric acid for GC-MS analysis, a two-step derivatization process is employed.
-
Methoximation:
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Cap the tube tightly and incubate at 60°C for 60 minutes to protect the keto group.[3]
-
-
Silylation:
3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 200°C at 4°C/min, hold for 1 minute.
-
Ramp to 275°C at 3°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the TMS derivative of 3-oxoglutaric acid should be determined using a standard.
-
Protocol 2: Quantification of 3-Oxoglutaric Acid in Plasma or Cell Culture Media by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of 3-oxoglutaric acid in plasma or cell culture media using LC-MS/MS. Method development and validation are essential for specific applications.
1. Sample Preparation
-
Plasma:
-
Collect blood in heparin- or EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
-
Cell Culture Media:
-
Collect the cell culture medium.
-
Centrifuge at 500 x g for 5 minutes to remove cells and debris.
-
To 100 µL of the supernatant, add 400 µL of ice-cold methanol (containing an appropriate internal standard).
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
2. Derivatization (Optional but Recommended for Improved Chromatography)
While some LC-MS methods can analyze underivatized organic acids, derivatization can improve chromatographic retention and sensitivity. A common method involves butylation.
-
Butylation:
-
To the dried extract, add 100 µL of 3 M HCl in n-butanol.
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool to room temperature and evaporate the reagent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration. The exact gradient should be optimized.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for organic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of the derivatized or underivatized 3-oxoglutaric acid. Product ions are generated by collision-induced dissociation (CID). Specific transitions need to be determined by infusing a standard solution of 3-oxoglutaric acid. A general approach is to monitor the transition from the precursor ion to a characteristic fragment ion (e.g., loss of CO₂).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Oxoglutaric acid (underivatized) | 145.0 | To be determined | To be optimized |
| 3-Oxoglutaric acid (dibutyl ester) | 257.1 | To be determined | To be optimized |
Visualizations
Signaling Pathway: Inhibition of TET Enzymes by 3-Oxoglutaric Acid
Caption: Competitive inhibition of TET enzymes by 3-oxoglutaric acid, an analog of α-ketoglutarate.
Experimental Workflow: GC-MS Quantification of 3-Oxoglutaric Acid
Caption: Workflow for the quantification of 3-oxoglutaric acid in urine using GC-MS.
References
Application Notes and Protocols for Enzymatic Assays Using 3-Oxopentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanedioic acid, also known as 3-oxoadipic acid or β-ketoadipic acid, is a crucial intermediate in the catabolism of aromatic compounds in various microorganisms.[1][2] It serves as a key substrate for enzymes in the 3-oxoadipate (B1233008) pathway, which funnels breakdown products of aromatic molecules into the central metabolic pathway, the Krebs cycle.[1][3] The study of enzymes that utilize this compound is pivotal for understanding microbial degradation of environmental pollutants and for identifying potential targets for antimicrobial drug development. These application notes provide detailed protocols for the enzymatic assays of two key enzymes in this pathway: 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase .
Principle of the Assays
The enzymatic assays described herein are based on spectrophotometric methods. The activity of 3-oxoadipate:succinyl-CoA transferase is monitored by measuring the increase in absorbance at 305 nm, which corresponds to the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex.[3] The subsequent activity of 3-oxoadipyl-CoA thiolase is determined by monitoring the decrease in absorbance at the same wavelength as 3-oxoadipyl-CoA is consumed.[3]
Featured Enzymes and Quantitative Data
The following tables summarize the key enzymes that utilize this compound and their kinetic properties, primarily from studies on Pseudomonas sp. strain B13.
Table 1: Key Enzymes Utilizing this compound
| Enzyme | EC Number | Reaction |
| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | 3-Oxoadipate + Succinyl-CoA <=> 3-Oxoadipyl-CoA + Succinate[4] |
| 3-Oxoadipyl-CoA thiolase | 2.3.1.174 | 3-Oxoadipyl-CoA + CoA <=> Acetyl-CoA + Succinyl-CoA[1] |
Table 2: Kinetic Parameters of Enzymes in the 3-Oxoadipate Pathway
| Enzyme | Substrate | Km (mM) | Catalytic Constant (kcat) (min-1) | Optimal pH |
| 3-Oxoadipate:succinyl-CoA transferase | 3-Oxoadipate | 0.4[3][5] | Not Reported | 8.4[3][5] |
| Succinyl-CoA | 0.2[3][5] | Not Reported | 8.4[3][5] | |
| 3-Oxoadipyl-CoA thiolase | 3-Oxoadipyl-CoA | 0.15[3][5] | 470[3] | 7.8[3][5] |
| CoA | 0.01[3][5] | 470[3] | 7.8[3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 3-oxoadipate pathway and the general workflow for the enzymatic assays.
Experimental Protocols
Protocol 1: Assay for 3-Oxoadipate:succinyl-CoA Transferase (EC 2.8.3.6)
This protocol is adapted from the method of Katagiri and Hayaishi as described in Kaschabek et al. (2002).[3]
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) (1 M)
-
This compound (3-oxoadipate) solution (e.g., 50 mM)
-
Succinyl-CoA solution (e.g., 10 mM)
-
Enzyme preparation (crude cell extract or purified enzyme)
-
Spectrophotometer and cuvettes
Assay Mixture (1 ml total volume):
-
35 µmol Tris-HCl buffer (pH 8.0)
-
25 µmol MgCl₂
-
3.5 µmol 3-oxoadipate
-
Enzyme preparation (e.g., 0.02 to 0.2 mg of protein)
-
Distilled water to bring the volume to 0.985 ml
Procedure:
-
Prepare the assay mixture in a cuvette by combining the Tris-HCl buffer, MgCl₂, and 3-oxoadipate solution.
-
Add the enzyme preparation to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.15 µmol of succinyl-CoA.
-
Immediately start monitoring the increase in absorbance at 305 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
Protocol 2: Assay for 3-Oxoadipyl-CoA Thiolase (EC 2.3.1.174)
This assay is coupled to the reaction of 3-oxoadipate:succinyl-CoA transferase to generate the substrate, 3-oxoadipyl-CoA, in situ.[3]
Materials:
-
All materials from Protocol 1
-
Coenzyme A (CoA) solution (e.g., 10 mM)
-
Purified 3-oxoadipate:succinyl-CoA transferase
Procedure:
-
Prepare the assay mixture as described in Protocol 1, including the purified 3-oxoadipate:succinyl-CoA transferase.
-
Initiate the formation of 3-oxoadipyl-CoA by adding 0.15 µmol of succinyl-CoA.
-
Allow the transferase reaction to proceed for approximately 15 minutes to generate a stable concentration of the 3-oxoadipyl-CoA-Mg²⁺ complex, which will be observed as a stable, elevated absorbance at 305 nm.
-
Initiate the thiolase reaction by adding 0.2 µmol of CoA and the thiolase-containing enzyme preparation (crude extract or purified fraction).
-
Immediately start monitoring the decrease in absorbance at 305 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
Inhibitors and Activators
Understanding the effects of various compounds on enzyme activity is crucial for drug development. The following table summarizes known inhibitors of 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13.
Table 3: Inhibitors of 3-Oxoadipyl-CoA Thiolase
| Compound | Concentration (mM) | Remaining Activity (%) |
| CuSO₄ | 1 | 10[3] |
| ZnCl₂ | 1 | 54[3] |
| HgCl₂ | Not specified | Strong Inhibition[3] |
| p-Chloromercuribenzoate | Not specified | Strong Inhibition[3] |
| NADH | 0.4 | 90[3] |
| 0.8 | 58[3] |
Note: Chelating agents like EDTA and o-phenanthroline (1 mM) showed no significant effect on thiolase activity.[3] For 3-oxoadipate:succinyl-CoA transferase, 2-oxoadipate has been shown to be a weak inhibitor.[3]
Applications in Research and Drug Development
-
Bioremediation: Understanding the kinetics and regulation of the 3-oxoadipate pathway is essential for developing strategies to enhance the microbial degradation of aromatic pollutants in the environment.
-
Antimicrobial Drug Discovery: The enzymes of the 3-oxoadipate pathway, being crucial for the survival of certain bacteria in specific environments, can be explored as potential targets for novel antimicrobial agents. High-throughput screening of compound libraries using the described assays can identify potent and specific inhibitors.
-
Metabolic Engineering: The detailed characterization of these enzymes can inform metabolic engineering efforts to create microbial cell factories for the production of valuable chemicals from aromatic feedstocks.
Conclusion
The enzymatic assays for 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase using this compound as a key substrate provide robust and reliable methods for studying the 3-oxoadipate pathway. The provided protocols and data serve as a valuable resource for researchers in microbiology, biochemistry, and drug discovery, facilitating further exploration of this important metabolic route.
References
- 1. 3-oxoadipyl-CoA thiolase - Wikipedia [en.wikipedia.org]
- 2. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 2.8.3.6 3-oxoadipate CoA-transferase [enzyme.expasy.org]
- 5. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 3-oxopentanedioic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-oxopentanedioic acid in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in aqueous stock or working solutions. The compound is known to be unstable in aqueous environments.[1] | Prepare solutions fresh before each experiment. If a stock solution must be prepared in advance, dissolve the compound in anhydrous DMSO, store at -80°C for up to one year, and dilute to the final aqueous concentration immediately before use. For aqueous solutions, storage at -20°C for up to one month is possible, but fresh preparation is strongly advised. |
| Precipitate formation in aqueous solutions. | Poor solubility in certain buffers or at high concentrations. This compound is hygroscopic and can absorb moisture, affecting its solubility characteristics. | Ensure the compound is fully dissolved. Sonication may aid dissolution. For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used to improve solubility. Always use anhydrous solvents for initial stock solutions where possible. |
| Unexpected pH shifts in unbuffered solutions. | This compound is a dicarboxylic acid and will lower the pH of unbuffered aqueous solutions upon dissolution. | Use a suitable buffer system to maintain a stable pH for your experiment. Be aware that the stability of this compound is pH-dependent. |
| Accelerated degradation in the presence of certain metal ions. | Transition metal ions such as copper(II), nickel(II), and manganese(II) can catalyze the decarboxylation of this compound. | If the presence of transition metals is not essential for the experiment, consider using a chelating agent like EDTA to sequester any trace metal contaminants. Use high-purity water and reagents to minimize metal ion contamination. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is inherently unstable in aqueous solutions.[1] Its primary degradation pathway is decarboxylation to acetoacetic acid and carbon dioxide, which can be followed by further decomposition to acetone (B3395972) and another molecule of carbon dioxide. The rate of this degradation is significantly influenced by pH, temperature, and the presence of catalytic metal ions.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: The stability of this compound is pH-dependent. The uncatalyzed decarboxylation rate is at a maximum at pH 3.5. The monoanion form of the acid is the most reactive species. The degradation rates for the unionized acid, monoanion, and dianion differ significantly.
Q3: How does temperature affect the stability of this compound?
Q4: Can I prepare a stock solution of this compound in water and store it?
A4: Due to its instability, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment.[2] If a stock solution must be made, using an anhydrous organic solvent like DMSO is preferable, with storage at -80°C. Aqueous solutions, if necessary, should be stored at -20°C and used within a month, though stability should be verified.
Q5: Are there any substances that can accelerate the degradation of this compound?
A5: Yes, transition metal ions, particularly copper(II), nickel(II), and manganese(II), are known to catalyze the decarboxylation of this compound. The presence of these metals, even in trace amounts, can significantly increase the rate of degradation.
Quantitative Stability Data
The following table summarizes the uncatalyzed decarboxylation rate constants for the different ionic forms of this compound in aqueous solution.
| Species | Rate Constant (k) at 42°C (min⁻¹) |
| Unionized Acid (H₂A) | 12 x 10⁻³ |
| Monoanion (HA⁻) | 45 x 10⁻³ |
| Dianion (A²⁻) | 2.75 x 10⁻³ |
Data from "The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system."
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a method to determine the degradation kinetics of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase)
-
The aqueous buffer of interest (e.g., phosphate, citrate)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Solutions:
-
Mobile Phase: Prepare an appropriate mobile phase for the HPLC analysis. A common mobile phase is a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good peak separation and shape.
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the aqueous buffer of interest to a known concentration (e.g., 1 mg/mL). Prepare this solution immediately before starting the experiment.
-
Calibration Standards: Perform serial dilutions of the stock solution with the buffer to prepare a series of calibration standards of known concentrations.
3. Experimental Procedure:
-
Incubate the stock solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Immediately dilute the aliquot with the mobile phase to a concentration within the range of the calibration standards to stop any further significant degradation.
-
Analyze the diluted samples and the calibration standards by HPLC.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the samples from the stability study.
-
Record the peak area of the this compound peak for each sample.
5. Data Analysis:
-
Using the standard curve, determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction and calculate the rate constant (k) at each temperature.
-
If data is collected at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decomposition of this compound in aqueous solution.
References
Degradation pathways of 3-oxoglutaric acid under experimental conditions
Technical Support Center: Degradation Pathways of 3-Oxoglutaric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxoglutaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-oxoglutaric acid under experimental conditions?
A1: 3-Oxoglutaric acid, a β-keto acid, primarily degrades through decarboxylation. This process can occur non-enzymatically, catalyzed by heat, pH, and metal ions, or enzymatically as part of broader metabolic pathways. The main non-enzymatic route involves the loss of one molecule of carbon dioxide to form acetoacetic acid, which can further decarboxylate to acetone (B3395972) and another molecule of carbon dioxide[1][2]. Enzymatically, it can be a substrate for enzymes within pathways like the 3-oxoadipate (B1233008) pathway, although it is often a poor one[3].
Q2: How does pH affect the stability of 3-oxoglutaric acid in aqueous solutions?
A2: The stability of 3-oxoglutaric acid in aqueous solutions is highly dependent on pH. The rate of uncatalysed decarboxylation is slowest for the dianion (at higher pH), faster for the un-ionised acid, and fastest for the monoanion. This results in a bell-shaped pH-rate profile with a maximum degradation rate at approximately pH 3.5[1].
Q3: What is the role of metal ions in the degradation of 3-oxoglutaric acid?
A3: Transition metal ions such as copper(II), nickel(II), and manganese(II) can catalyze the decarboxylation of 3-oxoglutaric acid. In the presence of these metal ions, there is a rapid loss of one molecule of carbon dioxide[1]. The catalytic effect can be significantly enhanced by the presence of ligands like 2,2'-bipyridyl, particularly for manganese(II)[1].
Q4: Can 3-oxoglutaric acid be degraded by microbial organisms?
A4: Yes, microbial degradation of 3-oxoglutaric acid can occur. It is considered an intermediate in the degradation of various aromatic compounds through pathways like the 3-oxoadipate pathway in soil bacteria and fungi[4]. Elevated levels of 3-oxoglutaric acid in urine have also been linked to gut dysbiosis, particularly the overgrowth of Candida species[5][6].
Q5: What analytical methods are suitable for monitoring the degradation of 3-oxoglutaric acid?
A5: Several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying organic acids and their degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, often requiring derivatization to make the organic acids volatile. Spectrophotometric methods can be used for specific enzyme assays by monitoring the change in absorbance of co-factors like NADH[3][7].
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Decarboxylation Rates
| Potential Cause | Troubleshooting Step |
| Fluctuations in pH | The decarboxylation rate of 3-oxoglutaric acid is highly sensitive to pH[1]. Ensure the buffer system is robust and the pH is stable throughout the experiment. Regularly calibrate your pH meter. |
| Trace Metal Ion Contamination | Transition metal ions can catalyze the decarboxylation[1]. Use high-purity water and reagents. If metal catalysis is not the subject of study, consider adding a chelating agent like EDTA to the reaction mixture. |
| Temperature Instability | Decarboxylation is a thermal decomposition process. Ensure the water bath or incubator maintains a constant and uniform temperature. |
| Inaccurate Quantification | The method used to quantify 3-oxoglutaric acid or its products may be unreliable. Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. |
Issue 2: Low or No Activity in Enzymatic Degradation Assays
| Potential Cause | Troubleshooting Step |
| Poor Substrate Affinity | 3-Oxoglutaric acid is a poor substrate for some enzymes, such as 3-oxoadipate:succinyl-CoA transferase[3]. You may need to use a higher substrate concentration or a more sensitive assay to detect activity. |
| Inactive Enzyme | The enzyme preparation may have lost activity. Verify the activity of your enzyme with a known, good substrate. Ensure proper storage and handling of the enzyme. |
| Sub-optimal Assay Conditions | The pH, temperature, or cofactor concentrations may not be optimal for the enzyme. Consult the literature for the specific enzyme's optimal conditions. |
| Presence of Inhibitors | The sample matrix or reagents may contain inhibitors. Run a control with a purified system to confirm. |
Issue 3: Artifacts or Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Preparation | 3-Oxoglutaric acid is unstable, especially when heated or at certain pH values. Keep samples on ice and minimize the time between preparation and analysis. |
| Incomplete Derivatization (GC-MS) | Derivatization is crucial for the analysis of organic acids by GC-MS. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Co-elution of Isomers or Other Compounds | Isomers or other structurally similar compounds in the sample may co-elute. Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program). |
| Oxidation Artifacts in HPLC-UV-MS | UV light in the detector can cause on-line degradation of the analyte, leading to artifact peaks in the mass spectrum[8]. If using HPLC-UV-MS, try acquiring data with the UV lamp turned off to see if the artifact peaks disappear. |
Quantitative Data Summary
The following tables summarize the quantitative data on the uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid.
Table 1: Rate Constants for the Uncatalysed Decarboxylation of 3-Oxoglutaric Acid Species at 42°C [1]
| Species | Rate Constant (k, min⁻¹) |
| Un-ionised Acid (H₂A) | 12 x 10⁻³ |
| Monoanion (HA⁻) | 45 x 10⁻³ |
| Dianion (A²⁻) | 2.75 x 10⁻³ |
Table 2: Effect of pH on the Rate of Uncatalysed Decarboxylation of 3-Oxoglutaric Acid at 42°C [1]
| pH | Overall Rate Constant (k_obs, min⁻¹) |
| 2.0 | ~20 x 10⁻³ |
| 3.5 | ~45 x 10⁻³ (Maximum Rate) |
| 5.0 | ~15 x 10⁻³ |
| 6.0 | ~5 x 10⁻³ |
Table 3: Catalytic Effect of Metal Ions on the Decarboxylation of 3-Oxoglutaric Acid [1]
| Metal Ion | Ligand | Enhancement Factor |
| Manganese(II) | None | Catalytic effect observed |
| Manganese(II) | 2,2'-Bipyridyl | ~10-fold |
| Copper(II) | 2,2'-Bipyridyl | ~2-fold |
| Nickel(II) | 2,2'-Bipyridyl | ~2-fold |
Experimental Protocols
Protocol 1: Monitoring Non-Enzymatic Decarboxylation of 3-Oxoglutaric Acid by HPLC-UV
Objective: To determine the rate of non-enzymatic decarboxylation of 3-oxoglutaric acid under specific pH and temperature conditions.
Materials:
-
3-Oxoglutaric acid
-
High-purity water
-
Appropriate buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 0.1% phosphoric acid in water
-
Thermostated water bath or incubator
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 3-oxoglutaric acid (e.g., 10 mM) in high-purity water.
-
Prepare buffer solutions at the desired pH values.
-
-
Reaction Setup:
-
In a series of vials, add the buffer solution and bring it to the desired reaction temperature in the water bath.
-
Initiate the reaction by adding a small volume of the 3-oxoglutaric acid stock solution to each vial to reach the desired final concentration (e.g., 1 mM).
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by placing the aliquot on ice or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC-UV. Set the UV detector to a wavelength where 3-oxoglutaric acid absorbs (e.g., around 210 nm).
-
Quantify the peak area of 3-oxoglutaric acid at each time point.
-
-
Data Analysis:
-
Plot the concentration of 3-oxoglutaric acid versus time.
-
Determine the rate constant of the degradation reaction from the slope of the line (for a first-order reaction, plot ln[concentration] vs. time).
-
Protocol 2: Enzymatic Assay for 3-Oxoadipate:Succinyl-CoA Transferase Activity with 3-Oxoglutaric Acid
Objective: To measure the activity of 3-oxoadipate:succinyl-CoA transferase using 3-oxoglutaric acid as a substrate. Note that 3-oxoglutaric acid is a poor substrate for this enzyme[3].
Materials:
-
Purified 3-oxoadipate:succinyl-CoA transferase or cell-free extract
-
3-Oxoglutaric acid
-
Succinyl-CoA
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
Prepare an assay mixture containing Tris-HCl buffer (e.g., 35 mM, pH 8.0), MgCl₂ (e.g., 25 mM), and 3-oxoglutaric acid (e.g., 3.5 mM).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the increase in absorbance at 305 nm, which corresponds to the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex.
-
-
Enzyme Reaction:
-
Add the assay mixture to a cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding succinyl-CoA (e.g., to a final concentration of 0.15 mM) and the enzyme solution.
-
Immediately start recording the absorbance at 305 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of the 3-oxoadipyl-CoA-Mg²⁺ complex to convert the rate of change in absorbance to the rate of product formation.
-
Visualizations
Caption: Degradation pathways of 3-oxoglutaric acid.
Caption: Experimental workflow for monitoring degradation by HPLC.
Caption: Workflow for the enzymatic assay of 3-oxoadipate:succinyl-CoA transferase.
References
- 1. Human OXCT1(3-Oxoacid Coenzyme A Transferase 1) ELISA Kit [elkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 2.8.3.6 3-oxoadipate CoA-transferase [enzyme.expasy.org]
- 5. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 6. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Common impurities in commercially available 3-oxopentanedioic acid
Welcome to the technical support center for 3-oxopentanedioic acid (also known as acetonedicarboxylic acid). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercially available this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial batch of this compound?
Commercially available this compound can contain several types of impurities stemming from its synthesis, storage, and inherent stability. These can include:
-
Residual Starting Materials: Depending on the synthetic route, these may include precursors from multi-step organic reactions.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of structurally related compounds, such as products of decarboxylation or polymerization.[1]
-
Degradation Products: this compound is known to be unstable, particularly in solution.[2][3] Degradation can lead to oxidation products.[4]
-
Residual Solvents: Organic solvents used during the synthesis and purification process may be present in trace amounts.
-
Water: The compound is hygroscopic and can absorb moisture from the atmosphere.[2]
Q2: My experimental results are inconsistent. Could the purity of this compound be the cause?
Yes, inconsistent experimental results, such as variable reaction kinetics or low yields, can be a consequence of impurities or degradation of your this compound stock solution.[4] It is highly recommended to assess the purity of a new batch of the reagent and to prepare solutions fresh for each experiment.[3]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, such as at 2-8°C.[2] It is sensitive to moisture and should be handled in a controlled environment to the extent possible.
Q4: Can I use buffers containing primary amines, like Tris, with this compound?
It is generally not advisable to use buffers containing primary amines, such as Tris. The primary amine can react with the ketone group of this compound, leading to the formation of Schiff bases. This can interfere with your experiment and yield erroneous results. Non-reactive buffers like phosphate, HEPES, or MOPS are recommended.[4]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Presence of impurities in the sample, contamination of the mobile phase or HPLC system, or sample degradation.[1]
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the mobile phase alone to check for systemic contamination.[1]
-
Verify Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed.[1]
-
Fresh Sample Preparation: Prepare a new solution of this compound immediately before analysis. The compound is unstable in solution.[3]
-
LC-MS Analysis: If unknown peaks persist, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities and aid in their identification.[1]
-
Issue 2: Low Yield or Incomplete Reaction
-
Possible Cause: Degradation of the this compound stock solution or the presence of inhibitors.
-
Troubleshooting Steps:
-
Use a Fresh Sample: As emphasized, the stability of this compound in solution is limited.[3] Always use freshly prepared solutions.
-
Purity Check: Confirm the purity of your solid material using the analytical protocols outlined below.
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, pH, and concentration to minimize degradation.
-
Impurity Profile
The following table summarizes potential impurities in commercial this compound. Quantitative data is often lot-specific and not publicly available; therefore, typical ranges are not provided.
| Impurity Class | Potential Specific Impurities | Likely Origin |
| Starting Materials | Citric acid, Malonic acid derivatives | Synthesis |
| Byproducts | Decarboxylation products (e.g., acetone), Polymerization products | Synthesis, Degradation |
| Degradation Products | Oxidation products | Degradation |
| Related Compounds | Other dicarboxylic or tricarboxylic acids | Synthesis |
| Residual Solvents | Ethanol, Diethyl ether, Ethyl acetate | Purification |
| Water | H₂O | Hygroscopicity |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Mobile Phase A in a volumetric flask.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Relationship between impurity sources and this compound.
References
Optimizing reaction conditions for 3-oxopentanedioic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-oxopentanedioic acid (also known as acetonedicarboxylic acid). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory synthesis involves the decarbonylation and dehydration of citric acid using a strong acid, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[1][2] An alternative industrial method involves the reaction of ketene (B1206846) with phosgene.[1][2]
Q2: My reaction with citric acid and fuming sulfuric acid resulted in a low yield. What are the potential causes and solutions?
A2: Low yields can result from several factors. Ensure that the temperature is carefully controlled during the addition of citric acid and the subsequent warming steps, as excessive heat can lead to the decomposition of the product.[3] Vigorous cooling is essential for good yields as the acid is fairly soluble in the reaction mixture. Also, ensure that the citric acid is finely powdered and added gradually to maintain a homogenous reaction mixture. Inadequate stirring can also lead to localized overheating and side reactions.
Q3: The crude product after synthesis is an oil and does not crystallize. How can I induce crystallization?
A3: If the product is oily, it may be due to the presence of impurities or residual solvent. Try the following troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous successful batch, add a seed crystal to the oil.
-
Solvent Addition: Add a small amount of a non-solvent (a solvent in which this compound is insoluble, like chloroform (B151607) or benzene) to the oil and stir.[4] This may help to precipitate the product.
-
Purification: The presence of impurities can inhibit crystallization. Consider purifying a small portion of the oil via column chromatography to obtain a pure sample that may then crystallize more easily. This pure sample can then be used as seed crystals for the bulk of the material.
-
Re-dissolve and Concentrate: Dissolve the oil in a minimal amount of a suitable hot solvent, such as ethyl acetate (B1210297), and then allow it to cool slowly. If no crystals form, try slowly evaporating the solvent.
Q4: What are the primary impurities or side products I should be aware of?
A4: In the synthesis from citric acid, incomplete reaction can leave unreacted starting material. Over-oxidation or decomposition can lead to the formation of acetone (B3395972) and carbon dioxide.[5] The traditional methods using sulfonyl chloride or fuming sulfuric acid can also result in impurities exceeding 1.0%.[4]
Q5: How should this compound be purified?
A5: The most common method for purifying this compound is recrystallization. It is soluble in water and alcohols, and slightly soluble in ether and ethyl acetate.[4] Crystallization from ethyl acetate is a frequently cited method.[4] After filtration, washing the crystals with a small amount of cold ethyl acetate can help remove soluble impurities.
Q6: What are the stability and storage recommendations for this compound?
A6: this compound is not very stable and can gradually decompose over a few hours at room temperature.[3] For longer-term storage, it is recommended to keep it in a desiccator at low temperatures.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis from Citric Acid
| Parameter | Fuming Sulfuric Acid Method | Chlorosulfonic Acid Method |
| Reactant Ratio | Citric Acid : Fuming Sulfuric Acid (1 : 4.3 by weight) | Citric Acid : Chlorosulfonic Acid (1 : 0.6 by weight) |
| Solvent | None (Fuming Sulfuric Acid is the reagent and solvent) | Chloroform |
| Temperature | -5°C to 10°C (addition), then warming to 30°C | Below 10°C (addition), then warming to 30°C |
| Reaction Time | 3-4 hours (addition), 2-3 hours (warming) | 0.5 hours (dissolution), ~1 hour (gas evolution) |
| Typical Yield | 85-90% | Not specified |
| Purity | High after recrystallization | Not specified |
Experimental Protocols
Method 1: Synthesis from Citric Acid and Fuming Sulfuric Acid
This procedure is adapted from Organic Syntheses.
Materials:
-
Citric acid, finely powdered (700 g, 3.64 moles)
-
Fuming sulfuric acid (20% free SO₃) (3 kg, 1555 cc)
-
Ice
-
Ethyl acetate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0°C until half of the citric acid is added. Thereafter, the temperature should not exceed 10°C. This addition typically takes 3-4 hours.
-
Continue stirring until all the citric acid has dissolved.
-
Allow the reaction mixture to warm, and if foaming becomes too vigorous, cool the flask with ice water.
-
Once the initial vigorous reaction has subsided, warm the mixture to about 30°C and maintain this temperature until gas evolution ceases (approximately 2-3 hours).
-
Cool the reaction mixture back down to 0°C in an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not rise above 10°C until about one-third of the ice has been added. The temperature can then be allowed to rise to 25-30°C.
-
After all the ice has been added (about 2 hours), cool the mixture again to 0°C.
-
Filter the crystalline product rapidly through a funnel. Press the crystals to remove as much of the sulfuric acid as possible.
-
Transfer the crude product to a beaker and stir with 200-250 cc of ethyl acetate to form a thick paste.
-
Filter the crystals by suction. For a product free of sulfuric acid, this washing step with ethyl acetate can be repeated.
-
The yield of nearly dry this compound is typically between 450-475 g (85-90% of the theoretical amount).[3]
Method 2: Synthesis from Citric Acid and Chlorosulfonic Acid
This method is reported to be less hazardous than the fuming sulfuric acid method.
Materials:
-
Citric acid, fine powder (19.2 g)
-
Chlorosulfonic acid (12 g)
-
Chloroform (50 mL)
-
Ethyl acetate (3 x 100 mL)
-
Ice
Procedure:
-
Place 12 g of chlorosulfonic acid in a 100 mL round-bottomed flask and cool it in an ice-salt bath.
-
Dissolve 19.2 g of fine citric acid powder in 50 mL of chloroform and add it dropwise to the cooled chlorosulfonic acid with stirring.
-
Control the temperature to be less than 10°C during the addition.
-
After the citric acid has dissolved (about 0.5 hours), gradually raise the temperature to room temperature to allow for the evolution of CO gas.
-
Once the foaming has ceased, increase the temperature to 30°C for another 20 minutes to complete the reaction.
-
Promptly cool the reaction mixture back down in the ice-salt bath.
-
Extract the reaction mixture with three 100 mL portions of pre-cooled ethyl acetate.
-
The combined organic extracts contain the this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound from citric acid.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
Troubleshooting low yields in acetonedicarboxylic acid synthesis
Welcome to the technical support center for acetonedicarboxylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for acetonedicarboxylic acid synthesis?
The most prevalent and well-documented starting material for the synthesis of acetonedicarboxylic acid is citric acid.[1][2][3][4] This method involves the dehydration and decarboxylation of citric acid.
Q2: My yield of acetonedicarboxylic acid is very low. What are the most likely causes?
Low yields in this synthesis are a common issue and can stem from several factors:
-
Improper Temperature Control: This is a critical parameter. Allowing the reaction temperature to rise too high can significantly decrease the yield.[1][4]
-
Suboptimal Reagents: The use of concentrated sulfuric acid instead of fuming sulfuric acid (oleum) can result in lower yields.[2][5] Similarly, the concentration of the oleum (B3057394) is important.
-
Product Instability: Acetonedicarboxylic acid is not highly stable and can decompose, especially if not purified properly to remove all traces of sulfuric acid.[1][6] It is also known to decarboxylate in hot water.[7]
-
Side Reactions: Over-oxidation of the citric acid can lead to the formation of acetone (B3395972) and carbon dioxide, reducing the yield of the desired product.[6]
-
Losses During Workup and Purification: The product is fairly soluble in the reaction mixture, so vigorous cooling before filtration is essential to maximize recovery.[1]
Q3: The reaction is foaming excessively and spilling. How can I prevent this?
Excessive foaming is typically caused by the rapid evolution of carbon monoxide gas.[1] To control this, some cooling is necessary to moderate the reaction rate.[1] Ensure the addition of reagents is done at a controlled pace.
Q4: My final product is discolored. What is the cause and how can I purify it?
A light gray to white color is expected for the crude product.[1] Discoloration can be due to impurities from side reactions. Purification can be achieved by washing the crystals with ethyl acetate (B1210297) to remove residual sulfuric acid and other impurities.[1] Recrystallization from ethyl acetate is also a recommended purification method.[7]
Q5: How should I store the synthesized acetonedicarboxylic acid?
Due to its instability, acetonedicarboxylic acid should be used promptly after synthesis.[1][2] If storage is necessary, it should be thoroughly dried and stored over a desiccant like P₂O₅ in a desiccator at room temperature.[1][7] For long-term storage, converting it to its more stable diethyl ester is a common practice.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high. | Maintain strict temperature control, typically between 0°C and 10°C during the initial phase of the reaction with fuming sulfuric acid.[1][4] |
| Use of concentrated H₂SO₄ instead of fuming H₂SO₄. | Use fuming sulfuric acid (oleum) for higher yields.[2][4][5] | |
| Incomplete reaction. | Ensure the citric acid is completely dissolved and allow sufficient reaction time as specified in the protocol.[1] | |
| Loss of product during filtration. | Cool the reaction mixture thoroughly (to 0°C) before filtering to minimize the solubility of the product.[1] | |
| Product Decomposes | Residual sulfuric acid in the product. | Wash the filtered crystals thoroughly with ethyl acetate to remove all traces of acid.[1][6] |
| Exposure to heat or moisture. | Dry the product thoroughly and store it in a desiccator.[1][7] Avoid purification methods involving hot water.[7] | |
| Reaction Foams Over | Uncontrolled evolution of carbon monoxide. | Apply cooling to moderate the reaction rate and ensure a slow, controlled addition of reagents.[1] |
| Difficulty Filtering | Clogging of the filter paper. | A fritted glass filter funnel is recommended over standard filter paper.[2] |
Experimental Protocols
Synthesis of Acetonedicarboxylic Acid from Citric Acid using Fuming Sulfuric Acid
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
Anhydrous Citric Acid
-
Fuming Sulfuric Acid (20% SO₃)
-
Cracked Ice
-
Ethyl Acetate
Procedure:
-
In a flask equipped with a mechanical stirrer and placed in an efficient ice-salt bath, add 3 kg of fuming sulfuric acid.
-
Cool the acid to a temperature between -5°C and 0°C.
-
Slowly add 1 kg of anhydrous citric acid in small portions, ensuring the temperature does not exceed 0°C until half the citric acid is added.
-
For the remainder of the citric acid addition, the temperature should not be allowed to exceed 10°C. The addition process should take 3-4 hours.
-
After all the citric acid has been added and dissolved, allow the mixture to warm to 25-30°C. Stir until the evolution of carbon monoxide ceases.
-
Cool the reaction mixture back down to 0°C.
-
Slowly add 2.4 kg of finely cracked ice, keeping the temperature below 10°C for the first third of the ice addition. The temperature can then be allowed to rise to 25-30°C.
-
Once all the ice has been added, cool the mixture again to 0°C.
-
Filter the crystalline product rapidly using a Büchner funnel with a filtros plate. Press the crystals to remove as much sulfuric acid as possible.
-
Transfer the crystals to a beaker and wash by stirring with 200-250 cc of ethyl acetate to form a thick paste.
-
Filter the purified crystals and suck them as dry as possible. Repeat the ethyl acetate wash if complete removal of sulfuric acid is required.
Data Presentation
| Method | Reagents | Typical Yield | Reference |
| Willstätter & Pfannenstiehl (modified) | Citric Acid, Fuming Sulfuric Acid | 85-90% | [1] |
| Ingold & Nickolls | Citric Acid, Fuming Sulfuric Acid | "Somewhat lower yields" than above | [1] |
| Hydrogen Peroxide Oxidation | Citric Acid, H₂O₂, Acid Catalyst | Up to 97% | [8] |
| Chlorosulfonic Acid | Citric Acid, Chlorosulfonic Acid | Not explicitly quantified, but presented as a viable alternative. | [9] |
Visualizations
Reaction Pathway
Caption: Synthesis of Acetonedicarboxylic Acid from Citric Acid.
Troubleshooting Workflow
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 1,3 Acetonedicarboxylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chemcess.com [chemcess.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - Easy Route to Acetonedicarboxylic acid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 8. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Preventing polymerization of 3-oxopentanedioic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-oxopentanedioic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability issues?
A1: this compound, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid used as a building block in organic synthesis.[1][2][3][4][5] It is a hygroscopic and heat-sensitive crystalline solid.[6][7][8] The primary stability concern with this compound is not polymerization in the traditional sense, but rather its propensity to undergo decarboxylation, especially in aqueous solutions and at elevated temperatures, to produce acetone (B3395972) and carbon dioxide.[2] Self-condensation reactions can also occur.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[6] It is recommended to store it under an inert atmosphere and protect it from moisture.[6] The compound is heat-sensitive, and therefore refrigeration is necessary.[6] Recommended storage temperatures vary slightly between suppliers but generally fall within the range of -20°C to 8°C.[1][7][8][9]
Q3: Why is my this compound turning into a liquid or showing signs of degradation?
A3: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the air.[6][8] If the container is not properly sealed or if it's exposed to a humid environment, the compound can absorb water, leading to a change in its physical appearance and promoting degradation. Furthermore, exposure to temperatures above the recommended storage range can accelerate its decomposition.[2][6]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods as it is unstable in aqueous solutions.[7][10] If you need to prepare a solution, it should be freshly made before use.[10] If a solution must be stored, it should be kept at -80°C for up to one year, though this is generally for solutions in organic solvents like DMSO.[9]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with acids, bases, strong oxidizing agents, alkaline materials, and reducing agents.[6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound appears wet or has liquefied | Exposure to moisture due to improper sealing or storage in a humid environment. | Ensure the container is tightly sealed. Store in a desiccator or a dry, inert atmosphere. If the compound is already wet, its purity may be compromised, and it is best to use a fresh, properly stored batch for sensitive experiments. |
| Reduced purity or presence of unexpected byproducts (e.g., acetone) | Degradation due to improper storage temperature or prolonged storage. The primary degradation pathway is decarboxylation. | Verify the storage temperature is within the recommended range (-20°C to 8°C). For long-term storage, -20°C is preferable.[8][9] Minimize the time the compound is stored, especially after the container has been opened. |
| Discoloration of the compound | Contamination or slow degradation over time. | If the compound has significantly changed color, it may indicate a loss of purity. It is advisable to test the purity of the material before use or to use a new batch. |
| Inconsistent experimental results | Use of partially degraded this compound. | Always use a fresh sample of this compound from a properly sealed and stored container, especially for reactions sensitive to impurities. If preparing a solution, use it immediately.[10] |
Storage Condition Summary
| Parameter | Recommended Condition | Reference |
| Temperature | Refrigerated: 0°C to 8°C. For long-term stability, -20°C is recommended. | [1][6][7][8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [6] |
| Moisture | Protect from moisture. Keep container tightly closed in a dry place. | [6][8] |
| Incompatible Materials | Avoid contact with acids, bases, strong oxidizing agents, alkaline materials, and reducing agents. | [6] |
| Solution Stability | Unstable in solution; prepare fresh. For short-term storage of solutions, -80°C may be considered. | [7][9][10] |
Experimental Protocols
Protocol for Handling and Storage of Solid this compound
-
Receiving and Initial Storage: Upon receipt, immediately place the container of this compound in a refrigerator at the recommended temperature (2-8°C or -20°C for long-term storage).[1][7][8][9]
-
Dispensing: When dispensing the compound, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Atmosphere: Work in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), to minimize exposure to moisture and air.
-
Sealing: After dispensing, securely reseal the container, preferably flushing the headspace with an inert gas before tightening the cap.
-
Return to Storage: Promptly return the container to its designated cold storage location.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. echemi.com [echemi.com]
- 2. chemcess.com [chemcess.com]
- 3. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Acetonedicarboxylic Acid 542-05-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Purification challenges of 3-oxoglutaric acid from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-oxoglutaric acid from reaction mixtures.
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of 3-oxoglutaric acid, offering potential causes and solutions.
Low Yield or Product Loss
Problem: The final yield of purified 3-oxoglutaric acid is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decarboxylation | 3-Oxoglutaric acid is a β-keto acid and is prone to decarboxylation, especially in aqueous solutions and at elevated temperatures.[1][2] The rate of decarboxylation is pH-dependent, with the mono-anion being the most unstable.[1][2] Maintain a low temperature (0-4 °C) throughout the purification process. Work under acidic conditions (pH < 3) to minimize the concentration of the highly reactive mono-anion. Avoid prolonged heating of solutions containing the product. |
| Incomplete Extraction | The choice of extraction solvent and the pH of the aqueous phase are critical for efficient extraction. 3-Oxoglutaric acid is soluble in water and alcohol, slightly soluble in ether and ethyl acetate (B1210297), and insoluble in chloroform (B151607) and benzene.[3][4] Acidify the aqueous layer to a pH well below the pKa of 3-oxoglutaric acid (~2.5-3.0) to ensure it is in its protonated, less polar form before extraction with an organic solvent. Use a suitable extraction solvent like ethyl acetate or a mixture of solvents. Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
| Loss During Crystallization | Using an excessive amount of crystallization solvent or a solvent in which the product is too soluble can lead to significant losses in the mother liquor. Carefully select a solvent system where 3-oxoglutaric acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., water, ethanol) and a poor solvent (e.g., heptane (B126788), diethyl ether) can be effective.[5] Minimize the volume of hot solvent used to dissolve the crude product. |
| Co-precipitation with Impurities | The presence of impurities with similar solubility profiles can lead to co-precipitation with the desired product, reducing the overall purity and potentially affecting the final yield calculation. Analyze the impurity profile of the crude mixture to identify potential co-precipitating species. Consider a pre-purification step, such as a different extraction or a column chromatography step, to remove problematic impurities before crystallization. |
Product Instability and Degradation
Problem: The purified 3-oxoglutaric acid shows signs of degradation over time, such as discoloration or changes in analytical profiles.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Residual Acidity/Basicity | Traces of acid or base from the workup can catalyze degradation, particularly decarboxylation. Ensure the final product is thoroughly washed with a neutral solvent and dried completely to remove any residual reagents. |
| Storage Conditions | 3-Oxoglutaric acid is sensitive to heat and moisture.[5] Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). |
| pH of Solutions | As mentioned, the stability of 3-oxoglutaric acid in solution is highly pH-dependent.[1][2] If the product needs to be stored in solution, use a buffered system at a low pH (e.g., pH 2-3) and keep it refrigerated. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 3-oxoglutaric acid?
A1: Common impurities can include unreacted starting materials (e.g., from the oxidation of citric acid or other synthetic routes), side-products from the reaction, and degradation products of 3-oxoglutaric acid itself, such as acetoacetic acid and acetone, formed via decarboxylation.[1] The specific impurities will depend on the synthetic route employed.
Q2: How can I monitor the purity of my 3-oxoglutaric acid during purification?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying 3-oxoglutaric acid and its impurities. A reversed-phase C18 column with an acidic mobile phase (e.g., water with 0.1% formic acid) and UV detection (around 210 nm) is a common starting point.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify volatile impurities and the product itself.[9]
Q3: What is a good starting point for developing a crystallization protocol for 3-oxoglutaric acid?
A3: Based on its solubility profile, a good starting point would be to dissolve the crude 3-oxoglutaric acid in a minimal amount of hot water or ethanol (B145695) (solvents in which it is soluble) and then slowly add a poor solvent like diethyl ether or heptane until turbidity is observed.[3][5] Cooling this mixture slowly should induce crystallization. Alternatively, dissolving the crude product in a minimal amount of hot ethyl acetate and allowing it to cool slowly can also be effective.
Q4: My 3-oxoglutaric acid oils out during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cools too quickly, or if the melting point of the impure solid is lower than the temperature of the solution. To troubleshoot this:
-
Add a small amount of the "good" solvent to the hot solution to decrease the supersaturation.
-
Allow the solution to cool more slowly.
-
Try a different solvent system.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of pure 3-oxoglutaric acid.
Q5: How can I effectively remove water from my purified 3-oxoglutaric acid?
A5: Since 3-oxoglutaric acid is hygroscopic, removing all traces of water is important for its stability.[5] After filtration, the crystals should be washed with a cold, dry, non-polar solvent (like cold diethyl ether) to remove residual water-miscible solvent. The crystals should then be dried under high vacuum, possibly with gentle heating if the compound's stability allows, or in a desiccator over a strong drying agent like phosphorus pentoxide.
III. Experimental Protocols
Protocol for Liquid-Liquid Extraction of 3-Oxoglutaric Acid
This protocol describes a general procedure for extracting 3-oxoglutaric acid from an aqueous reaction mixture.
-
Preparation: Cool the aqueous reaction mixture to 0-5°C in an ice bath.
-
Acidification: Slowly add a strong acid (e.g., 1 M HCl) to the cooled aqueous solution while stirring until the pH is between 2 and 3. Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of cold ethyl acetate. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer (top) will contain the 3-oxoglutaric acid.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-5) at least two more times with fresh cold ethyl acetate to maximize the recovery of the product.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at a low temperature (<30°C) to obtain the crude 3-oxoglutaric acid.
Protocol for Recrystallization of 3-Oxoglutaric Acid
This protocol provides a general method for the recrystallization of crude 3-oxoglutaric acid.
-
Solvent Selection: Choose an appropriate solvent system. A good starting point is a mixture of ethyl acetate and heptane or water and diethyl ether.
-
Dissolution: Place the crude 3-oxoglutaric acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate or water) and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization:
-
Single Solvent: If a single solvent was used, allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote further crystallization.
-
Two-Solvent System: To the hot solution, slowly add the "poor" solvent (e.g., heptane or diethyl ether) dropwise with swirling until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Formation: Allow the solution to stand undisturbed for several hours or overnight to allow for the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Visualizations
Caption: General workflow for the purification of 3-oxoglutaric acid.
Caption: Troubleshooting decarboxylation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. 3-Oxoglutaric acid [chembk.com]
- 4. 3-Oxoglutaric acid(542-05-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. 3-Hydroxy-3-methylglutaric, adipic, and 2-oxoglutaric acids measured by HPLC in the plasma from diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Human Metabolome Database: Predicted GC-MS Spectrum - 3-Oxoglutaric acid GC-MS (2 TMS) - 70eV, Positive (HMDB0013701) [hmdb.ca]
Improving the solubility of 3-oxopentanedioic acid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-oxopentanedioic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid that exists as a colorless, crystalline solid. It serves as a valuable building block in organic synthesis and is a known microbial metabolite.
Q2: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assay. Why is this happening?
There are conflicting reports regarding the water solubility of this compound. Some sources indicate it is soluble in water, while others report poor aqueous solubility (<0.1 mg/mL)[1][2]. This discrepancy can be a major source of experimental variability. The protonated form of the acid is less soluble than its deprotonated (salt) form. At a neutral pH typical for many cell culture media, a significant portion of the acid may be in its less soluble form, leading to precipitation.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing a concentrated stock solution of this compound. It has been shown to dissolve the compound at high concentrations (e.g., up to 120 mg/mL)[1]. Methanol is another option, although the solubility is reported to be slight[3].
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, you can try the following:
-
Pre-warm the media: Always add the stock solution to cell culture media that has been pre-warmed to 37°C.
-
Slow, drop-wise addition with mixing: Add the stock solution slowly and drop-wise to the vigorously vortexing or stirring media. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your culture medium.
Q6: Can I use pH to improve the solubility of this compound in aqueous solutions?
Yes, adjusting the pH is a highly effective method. This compound is a dicarboxylic acid with a reported pKa of 3.10[4]. By increasing the pH of the aqueous solvent to be at least 2 units above the pKa (i.e., pH > 5.1), the carboxylic acid groups will be deprotonated, forming a more soluble carboxylate salt. You can achieve this by using a biological buffer (e.g., PBS, HEPES) at the desired pH or by adding a base like sodium hydroxide (B78521) (NaOH) to your aqueous solution.
Q7: How stable are solutions of this compound?
Solutions of this compound are known to be unstable and can degrade over time[1][3]. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in DMSO should be stored at -20°C and used within a month[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in water or aqueous buffer. | The compound is in its less soluble protonated form. The concentration exceeds its aqueous solubility limit. | 1. Adjust the pH of the aqueous solvent to >5.1 using a buffer or a dilute base (e.g., 0.1 M NaOH).2. Alternatively, prepare a concentrated stock solution in DMSO first. |
| A precipitate forms immediately when adding the DMSO stock solution to the cell culture medium. | "Crashing out" due to rapid solvent exchange and localized high concentration exceeding aqueous solubility. | 1. Pre-warm the cell culture medium to 37°C.2. Add the DMSO stock solution drop-wise while vigorously vortexing the medium.3. Perform serial dilutions of the stock solution in the pre-warmed medium. |
| The cell culture medium becomes cloudy over time after adding the compound. | The compound is slowly precipitating out of the solution due to instability or interactions with media components. The final concentration may be at the edge of its solubility. | 1. Lower the final working concentration of this compound.2. Ensure the final DMSO concentration is sufficient to aid solubility but remains non-toxic to cells (typically ≤0.5%).3. Prepare the working solution immediately before adding it to the cells. |
| Inconsistent experimental results between different batches of prepared solutions. | Degradation of the compound in solution. Inaccurate weighing of the compound due to its hygroscopic nature. | 1. Always prepare fresh solutions for each experiment.2. Store the solid compound in a desiccator to minimize moisture absorption. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| Water | Poorly soluble (<0.1 mg/mL) to Soluble (conflicting reports) | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 120 mg/mL) | [1] |
| Methanol | Slightly Soluble | [3] |
| Ethanol | Soluble | [4] |
| Chloroform | Insoluble | [4] |
| Benzene | Insoluble | [4] |
| Ether | Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 14.61 mg of this compound.
-
Transfer the solid to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example for a 100 µM final concentration)
-
Materials:
-
100 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure (Serial Dilution):
-
Intermediate Dilution (1 mM): Add 10 µL of the 100 mM DMSO stock solution to 990 µL of pre-warmed cell culture medium. Mix thoroughly by gentle vortexing. This results in a 1 mM intermediate solution with 1% DMSO.
-
Final Working Solution (100 µM): Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium. The final concentration will be 100 µM this compound in a medium containing 0.1% DMSO.
-
Add the final working solution to your cells immediately.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Hypothetical signaling pathway for this compound in a target cell.
References
Side reactions to consider when using acetonedicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetonedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acetonedicarboxylic acid degradation?
A1: The primary cause of degradation is its inherent instability, leading to decarboxylation. This process occurs in two steps, first forming acetoacetic acid, which then decomposes into acetone (B3395972) and carbon dioxide.[1][2] This decomposition is accelerated by several factors including heat, moisture, and the presence of acid or metal ions.[1][2][3]
Q2: How should acetonedicarboxylic acid be stored to ensure its stability?
A2: To ensure stability, acetonedicarboxylic acid should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[4][5] For long-term storage, it is recommended to keep it at -20°C.[4][6] The material is hygroscopic and sensitive to heat.[5][6] If not thoroughly purified and dried, it can decompose within hours.[7] For extended stability, converting the acid to its ester form, such as dimethyl or diethyl acetonedicarboxylate, is a common practice.[8]
Q3: What are the common impurities found in commercially available acetonedicarboxylic acid?
A3: Common impurities can include residual sulfuric acid from the synthesis process, which can catalyze its decomposition.[9] Traces of a colored contaminant have also been noted, which can be removed by treatment with activated charcoal during recrystallization.[3] Inadequate purification can also lead to the presence of starting materials like citric acid or side products from the synthesis.
Q4: Can I use acetonedicarboxylic acid directly after synthesis without purification?
A4: It is highly recommended to purify acetonedicarboxylic acid immediately after synthesis. The crude product often contains residual strong acids (like sulfuric acid) which will cause rapid decomposition.[9] Purification, typically by recrystallization from ethyl acetate (B1210297), is crucial to remove these impurities and improve stability.[2][3][7]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis from Citric Acid
-
Symptom: The final yield of acetonedicarboxylic acid is significantly lower than the expected 85-90%.[1][7]
-
Possible Cause 1: Poor Temperature Control. The reaction of citric acid with fuming sulfuric acid is highly exothermic. If the temperature rises above the recommended -5°C to 10°C range during the addition of citric acid, or is not properly controlled during the subsequent warming to ~30°C, excessive reaction rates can lead to product loss.[1][7]
-
Troubleshooting Step 1: Ensure vigorous cooling with an efficient ice-salt bath throughout the addition of citric acid. Monitor the internal temperature of the reaction mixture closely and adjust the addition rate to maintain the specified temperature range.[7]
-
Possible Cause 2: Incomplete Reaction. The dissolution of citric acid in fuming sulfuric acid may be incomplete.
-
Troubleshooting Step 2: Continue stirring until all the citric acid has completely dissolved before proceeding with the next steps of the reaction.[7]
-
Possible Cause 3: Product Loss During Workup. Acetonedicarboxylic acid has significant solubility in the aqueous reaction mixture, especially at higher temperatures.
-
Troubleshooting Step 3: Before filtering the product, ensure the reaction mixture is vigorously cooled to 0°C to minimize its solubility and maximize precipitation.[7]
Issue 2: Product Decomposes Rapidly After Isolation
-
Symptom: The isolated white crystalline product turns into a discolored, gummy substance or shows significant weight loss within hours or days of storage.
-
Possible Cause 1: Residual Acid. Traces of sulfuric acid from the synthesis are a primary catalyst for decomposition.[9]
-
Troubleshooting Step 1: Wash the filtered crystals thoroughly with ethyl acetate to remove any remaining sulfuric acid. Repeat the washing if necessary.[7]
-
Possible Cause 2: Presence of Moisture. Acetonedicarboxylic acid is hygroscopic and unstable in aqueous solutions.[1][5][6]
-
Troubleshooting Step 2: Dry the purified crystals thoroughly in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[2][10] Store the dried product under an inert atmosphere.[5]
-
Possible Cause 3: Inherent Instability. The free acid is inherently unstable.
-
Troubleshooting Step 3: For applications that do not require the free acid immediately, convert it to a more stable ester derivative (e.g., diethyl acetonedicarboxylate) for storage.[8][11]
Issue 3: Unexpected Side Products in Reactions
-
Symptom: Formation of unintended products when using acetonedicarboxylic acid as a reactant.
-
Possible Cause 1: Decarboxylation. The reaction conditions (e.g., high temperature, presence of metal ions or acid/base catalysts) may be promoting the decarboxylation of acetonedicarboxylic acid to acetone.
-
Troubleshooting Step 1: If possible, conduct the reaction at a lower temperature. Carefully control the pH and avoid the use of metal ions known to catalyze decarboxylation if they are not essential for the desired transformation.[2][3]
-
Possible Cause 2: Self-Condensation. Under certain conditions, acetonedicarboxylic acid can undergo self-condensation.[1]
-
Troubleshooting Step 2: Adjust the reaction stoichiometry, concentration, or order of addition of reagents to favor the desired reaction pathway over self-condensation.
-
Possible Cause 3: Reaction with Solvent or Other Reagents. The carbonyl and carboxylic acid groups of acetonedicarboxylic acid can react with various functional groups. For example, it reacts with phenols to form coumarins under dehydrating conditions.[1]
-
Troubleshooting Step 3: Carefully review the compatibility of all reagents and solvents with the functional groups of acetonedicarboxylic acid under the planned reaction conditions.
Data Presentation
Table 1: Stability of Acetonedicarboxylic Acid Under Different Conditions
| Storage Condition | Observation | Recommended Action |
| Room Temperature (undried, impure) | Decomposes within a few hours.[7][8] | Purify and dry immediately after synthesis. |
| Room Temperature (purified, dried) | Stable for at least 7 months in a desiccator.[7] | Store in a desiccator over P₂O₅.[10] |
| Aqueous Solution | Decomposes to acetone and CO₂.[1] | Prepare aqueous solutions fresh as needed. |
| Refrigerated (0-4°C), Dry, Inert Atmosphere | Enhanced stability.[5] | Recommended for short to medium-term storage. |
| Frozen (-20°C) | Stable for at least 2 years.[4] | Recommended for long-term storage. |
| As Diethyl/Dimethyl Ester | Significantly more stable than the free acid.[8] | Convert to ester for long-term storage or if the acid is not required. |
Experimental Protocols
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Fuming sulfuric acid (20% free SO₃)
-
Finely powdered citric acid (anhydrous)
-
Ice
-
Salt
-
Ethyl acetate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in a highly efficient ice and salt bath until the acid temperature reaches -5°C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. Regulate the addition rate to ensure the temperature does not exceed 0°C until half the citric acid is added, and then does not exceed 10°C for the remainder of the addition. This step should take 3-4 hours.
-
Continue stirring until all the citric acid has dissolved.
-
Allow the reaction mixture temperature to rise gradually. If vigorous gas evolution (carbon monoxide) causes excessive frothing, cool the flask with ice water to moderate the reaction, but not stop it completely.
-
Once the initial vigorous foaming subsides, warm the mixture to about 30°C and maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture back down to 0°C using an ice and salt bath.
-
Add 2400 g of finely cracked ice in small portions, ensuring the temperature does not rise above 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C.
-
After all the ice has been added (approx. 2 hours), cool the mixture again to 0°C.
-
Rapidly filter the precipitated crystals using a Büchner funnel with a suitable filter plate. Press the crystals to remove as much sulfuric acid as possible.
-
Transfer the crude, light-gray to white crystals to a beaker and stir with 200-250 mL of ethyl acetate to form a thick paste.
-
Filter the crystals again with suction. For a product completely free of sulfuric acid, this washing step should be repeated.
-
Dry the purified acetonedicarboxylic acid. The expected yield is 450-475 g (85-90%).
CAUTION: This reaction liberates a large amount of carbon monoxide, a toxic gas. This procedure MUST be carried out in a well-ventilated fume hood.[7][8]
Visualizations
References
- 1. chemcess.com [chemcess.com]
- 2. 436. The kinetics of the metal-ion catalysed decarboxylation of acetonedicarboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemodex.com [chemodex.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - 1,3 Acetonedicarboxylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Easy Route to Acetonedicarboxylic acid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lookchem.com [lookchem.com]
- 11. youtube.com [youtube.com]
How to handle and store 3-oxopentanedioic acid safely
Technical Support Center: 3-Oxopentanedioic Acid
This guide provides essential safety information, handling protocols, and storage recommendations for this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a dicarboxylic acid with the chemical formula O=C(CH₂CO₂H)₂.[1] It is primarily used as a building block in organic synthesis, such as in the Robinson tropinone (B130398) synthesis.[1] For clarity in documentation and ordering, it is crucial to be aware of its common synonyms.
| Table 1: Chemical Identifiers | |
| Primary Name | This compound |
| Synonyms | 1,3-Acetonedicarboxylic acid, 3-Ketoglutaric acid, 3-Oxoglutaric acid, β-Ketoglutaric acid[1][2][3] |
| CAS Number | 542-05-2[1][2] |
Q2: What are the primary hazards associated with this compound?
This chemical is considered hazardous and requires careful handling.[2] The primary hazards include irritation to the skin, eyes, and respiratory system.[3][4][5] It is also hygroscopic, meaning it absorbs moisture from the air, and is sensitive to heat.[2][3] As a powder, it may form combustible dust concentrations in the air.[2]
| Table 2: GHS Hazard Summary | |
| Signal Word | Warning[1][2] |
| Hazard Class | Skin Corrosion/Irritation (Category 2)[2][6] |
| Serious Eye Damage/Eye Irritation (Category 2)[2][6] | |
| May cause respiratory irritation[4][5] | |
| Combustible Dust[2] | |
| Hazard Statements | H315: Causes skin irritation[5][6] |
| H319: Causes serious eye irritation[5][6] | |
| H335: May cause respiratory irritation[1][5] |
Q3: What Personal Protective Equipment (PPE) is required when working with this compound?
To ensure personal safety, comprehensive PPE is mandatory.
-
Eye/Face Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]
Handling and Storage Guides
Q4: What is the correct procedure for handling solid this compound?
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[8][9] Avoid generating dust.[2][10] Wash hands and any exposed skin thoroughly after handling.[2][3][5] Ensure that an eyewash station and safety shower are close to the workstation.[2][7]
Q5: What are the ideal storage conditions for this compound?
Proper storage is critical to maintain the stability and purity of the compound. It is heat-sensitive and hygroscopic.[2] For maximum stability, especially for the pure compound, storage under an inert gas like argon or nitrogen is advised to minimize oxidation.[2][11]
| Table 3: Recommended Storage Conditions | |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2][3][8] |
| Temperature | Keep refrigerated.[2][3] Store at temperatures between 0°C and 4°C.[2] For long-term storage, freezer temperatures (-20°C or -80°C) should be considered to minimize degradation, similar to other keto acids.[11][12][13] |
| Atmosphere | Store under an inert atmosphere to protect from moisture and oxidation.[2][11] |
| Incompatibilities | Store segregated from incompatible materials.[2][10] |
| Table 4: Incompatible Materials |
| Strong oxidizing agents[2][3] |
| Bases / Alkaline substances[2][3][10] |
| Reducing agents[2][3] |
| Acids[2] |
Q6: Can I store this compound in solution?
Storing keto acids in solution for extended periods is generally not recommended as it can accelerate degradation.[11] If a solution must be prepared for short-term use, use a buffered solution at an acidic pH and store it at low temperatures (2-8°C).[11] Avoid neutral or alkaline pH, which can promote degradation.[11] For maximum stability, prepare solutions fresh before use.[11]
Troubleshooting Guide
Q7: My solid compound has changed color. What should I do?
A change in color or the appearance of particulate matter can be a visual sign of degradation.[11] It is recommended to discard the discolored compound as this indicates significant degradation.[11] To prevent this in the future, ensure storage containers are light-resistant, tightly sealed, and preferably stored under an inert atmosphere.[11]
Q8: My experimental results are inconsistent. Could improper storage be the cause?
Yes, improper storage can lead to degradation, affecting the purity and reactivity of this compound. As a β-keto acid, it is susceptible to decarboxylation, a process accelerated by heat and moisture.[2][14] The stability of the related compound acetoacetate (B1235776) is highly dependent on temperature, underscoring the need for cold storage.
| Table 5: Stability of a Related Keto Acid (Acetoacetate) in Serum | ||
| Storage Temperature | Duration | Approximate Degradation |
| -20°C | 7 days | 40%[12][13] |
| -20°C | 40 days | Nearly 100%[12][13] |
| -80°C | 40 days | 15%[12][13] |
This data strongly suggests that storing this compound at freezer temperatures (-20°C) or ultra-low temperatures (-80°C) is preferable for long-term stability.[12][13]
Experimental Protocol
Protocol for Safe Handling and Weighing
-
Preparation : Before handling, ensure all required PPE is worn correctly (safety goggles, lab coat, appropriate gloves). Confirm the chemical fume hood is functioning properly.
-
Environment : Conduct all manipulations of the solid compound inside the fume hood to contain dust and vapors.
-
Transfer : Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weigh boat or beaker. Avoid creating dust clouds.
-
Weighing : If possible, perform the weighing inside the ventilated enclosure. If the balance is outside, ensure the container is securely covered during transport.
-
Spill Management : Keep a spill kit for solid chemicals nearby. In case of a small spill, sweep it up carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Cleaning : After handling, wipe down the work area, spatula, and any other equipment with a damp cloth.
-
Post-Handling : Wash hands thoroughly with soap and water.[2] Remove and properly store or dispose of PPE.
Workflow and Logic Diagrams
References
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound [chembk.com]
- 5. 1,3-Acetonedicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. download.basf.com [download.basf.com]
- 10. download.basf.com [download.basf.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Keto acid - Wikipedia [en.wikipedia.org]
Impact of pH on the stability and reactivity of 3-oxoglutaric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of 3-oxoglutaric acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving 3-oxoglutaric acid at varying pH levels.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates between experimental repeats. | 1. pH fluctuation: The stability of 3-oxoglutaric acid is highly pH-dependent. Minor shifts in buffer pH can lead to significant changes in the decarboxylation rate. 2. Temperature variation: Reaction rates are sensitive to temperature changes. 3. Metal ion contamination: Trace metal ions can catalyze the decarboxylation of 3-oxoglutaric acid.[1] | 1. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment. Regularly calibrate your pH meter. 2. Use a temperature-controlled water bath or reaction block to maintain a constant temperature. 3. Use high-purity reagents and deionized water. If metal catalysis is suspected, consider the use of a chelating agent like EDTA, but be aware of its potential to interfere with other aspects of your experiment. |
| Precipitate formation upon addition of 3-oxoglutaric acid to the reaction buffer. | 1. Low solubility at acidic pH: In its fully protonated form (at low pH), 3-oxoglutaric acid may have lower solubility. 2. Salt formation: If using a buffer with divalent cations (e.g., calcium, magnesium), insoluble salts of 3-oxoglutarate may form. | 1. Prepare the 3-oxoglutaric acid solution in a small amount of deionized water and then add it to the buffer. Gentle warming may aid dissolution, but be mindful of potential degradation at elevated temperatures. 2. Use a buffer system with monovalent cations (e.g., sodium, potassium). |
| Unexpectedly rapid degradation of 3-oxoglutaric acid stock solution. | 1. Inappropriate storage pH: Storing the stock solution at a pH where the monoanion is the dominant species (around its pKa1 of 3.23) will lead to faster degradation.[1] 2. Microbial contamination: Stock solutions, especially if not sterile, can be susceptible to microbial growth which may degrade the acid. | 1. Prepare stock solutions in a buffer at a pH where the dianion is the predominant and most stable form (pH > 4.27).[1] For long-term storage, consider preparing the solution in an aprotic organic solvent if compatible with your experimental design. 2. Filter-sterilize the stock solution and store at 2-8°C.[2] |
| Difficulty in quantifying 3-oxoglutaric acid using UV-Vis spectroscopy. | 1. Low molar absorptivity: The keto form of 3-oxoglutaric acid does not have a strong chromophore in the UV range. 2. Interference from reaction products: The decarboxylation product, acetoacetic acid, and its subsequent breakdown product, acetone, may have overlapping absorbance spectra. | 1. Consider derivatization of the carboxylic acid groups to introduce a chromophore. 2. Use a chromatographic method like HPLC for better separation and quantification of the parent compound and its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 3-oxoglutaric acid in aqueous solutions?
A1: The primary degradation pathway for 3-oxoglutaric acid in aqueous solution is decarboxylation. This reaction proceeds in two steps, with the first decarboxylation yielding acetoacetic acid and carbon dioxide.[3]
Q2: How does pH affect the stability of 3-oxoglutaric acid?
A2: The stability of 3-oxoglutaric acid is significantly influenced by pH. The rate of decarboxylation is dependent on the ionization state of the molecule. The monoanion form of 3-oxoglutaric acid decarboxylates the fastest, while the dianion is the most stable.[1][3] The neutral form is more stable than the monoanion but less stable than the dianion.[3]
Q3: What are the pKa values for 3-oxoglutaric acid?
A3: The practical ionization constants for 3-oxoglutaric acid at 0.01 M ionic strength are pKa1 = 3.23 and pKa2 = 4.27.[1]
Q4: Can metal ions affect the reactivity of 3-oxoglutaric acid?
A4: Yes, transition metal ions such as copper(II), nickel(II), and manganese(II) can catalyze the decarboxylation of 3-oxoglutaric acid.[1] This is an important consideration for experimental design, especially when using buffers or reagents that may contain trace metal impurities.
Q5: Does 3-oxoglutaric acid exhibit keto-enol tautomerism, and how is this affected by pH?
A5: Yes, as a β-keto acid, 3-oxoglutaric acid can exist in equilibrium between its keto and enol forms.[4] The keto-form is the species that undergoes decarboxylation.[3] The position of this equilibrium can be influenced by the solvent and pH. In aqueous solution at room temperature, the keto-form is dominant.[3] Both acid and base can catalyze the keto-enol tautomerism.[5]
Quantitative Data Summary
The following table summarizes the pH-dependent decarboxylation rate constants for the different ionic species of 3-oxoglutaric acid at 42°C.
| Ionic Species | Rate Constant (min⁻¹) | Relative Reactivity |
| Un-ionized Acid (H₂A) | 12 x 10⁻³ | 4.36 |
| Monoanion (HA⁻) | 45 x 10⁻³ | 16.36 |
| Dianion (A²⁻) | 2.75 x 10⁻³ | 1.00 |
Data sourced from Hay and Bond (1967) as cited in research literature.[1]
Experimental Protocols
Protocol 1: Determination of 3-Oxoglutaric Acid Stability by HPLC
Objective: To monitor the degradation of 3-oxoglutaric acid over time at a specific pH.
Materials:
-
3-oxoglutaric acid
-
High-purity water
-
Buffer components (e.g., phosphate, citrate, or borate (B1201080) salts, depending on the target pH)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water), adjust the ratio for optimal separation.
-
Thermostated autosampler or water bath
Procedure:
-
Buffer Preparation: Prepare a buffer solution at the desired pH. Ensure the buffer components do not interfere with the HPLC analysis.
-
Standard Solution Preparation: Prepare a stock solution of 3-oxoglutaric acid in the chosen buffer. Keep the stock solution on ice to minimize initial degradation.
-
Reaction Setup: Dilute the stock solution with the pre-heated buffer in a sealed vial to the desired starting concentration. Place the vial in a temperature-controlled environment (e.g., 42°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a small amount of strong acid to shift the pH to a range where the acid is more stable (if compatible with the analysis).
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the 3-oxoglutaric acid peak and the appearance of any degradation product peaks.
-
Data Analysis: Plot the concentration of 3-oxoglutaric acid versus time. Determine the degradation rate constant from the slope of the line (for zero- or first-order kinetics).
Protocol 2: Monitoring Keto-Enol Tautomerism by ¹H NMR Spectroscopy
Objective: To observe the relative proportions of the keto and enol tautomers of 3-oxoglutaric acid under different pH conditions.
Materials:
-
3-oxoglutaric acid
-
Deuterated solvents (e.g., D₂O)
-
Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of 3-oxoglutaric acid in D₂O in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the solution at the initial pH.
-
pH Adjustment: Titrate the solution directly in the NMR tube with small aliquots of DCl or NaOD to achieve the desired pH values.
-
Spectral Acquisition: After each pH adjustment and allowing the solution to equilibrate, acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic peaks for the keto and enol forms. For the keto form, look for the signal from the methylene (B1212753) protons adjacent to the ketone and carboxylic acid groups. For the enol form, the vinylic proton will have a characteristic chemical shift. Integrate the respective peaks to determine the keto-to-enol ratio at each pH.
Visualizations
Caption: Relationship between pH, ionic species, and decarboxylation rate of 3-oxoglutaric acid.
Caption: Experimental workflow for determining the stability of 3-oxoglutaric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of 3-oxopentanedioic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-oxopentanedioic acid. It addresses common challenges, with a focus on overcoming matrix effects in various biological samples.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis | Inadequate chromatographic separation from matrix components. | Optimize the LC gradient to better separate the analyte from co-eluting matrix components. Consider using a different stationary phase (e.g., a HILIC column for polar compounds). |
| Interaction of the analyte with active sites in the LC system. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape. | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Evaluate different sample preparation techniques. For plasma/serum, compare protein precipitation, liquid-liquid extraction, and solid-phase extraction. For urine, a simple dilute-and-shoot approach may be sufficient. |
| Analyte degradation during sample processing. | Keep samples on ice or at 4°C during processing. Minimize the time between sample preparation and analysis. | |
| High Signal Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting and vortexing. Use an automated liquid handler for improved precision if available. |
| Fluctuation in the MS source. | Clean the MS source regularly. Ensure stable spray conditions in electrospray ionization (ESI). | |
| Significant Ion Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components affecting analyte ionization. | Improve chromatographic separation to move the analyte peak away from regions of high matrix interference. |
| Inadequate sample cleanup. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. | ||
| No or Very Low Analyte Signal | The analyte is not being detected by the mass spectrometer. | Optimize MS parameters, including ionization mode (positive vs. negative), collision energy, and precursor/product ion selection for MRM transitions. |
| The analyte concentration is below the limit of detection (LOD). | Concentrate the sample extract before analysis. Consider a more sensitive analytical technique if available. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1]
Q2: How can I quantify the extent of the matrix effect in my samples?
A: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
Q3: What is the best sample preparation method to minimize matrix effects for this compound in plasma?
A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method that involves adding a cold organic solvent (e.g., methanol (B129727), acetonitrile) to the plasma sample to precipitate proteins.[3][4] While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can cause significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent. For an acidic compound like this compound, acidifying the sample and using a polar organic solvent like ethyl acetate (B1210297) is a common approach.[5][6] LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[4][7] For this compound, an anion exchange SPE sorbent would be appropriate.[8] SPE generally provides the cleanest extracts and the least matrix effects, but it is a more complex and time-consuming method.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?
A: While not strictly necessary in all cases, using a SIL-IS is highly recommended for achieving the most accurate and precise quantification, especially in complex biological matrices. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[9] This allows it to experience and compensate for the same degree of matrix effect and any variability in sample preparation and instrument response, leading to more reliable results.[9]
Q5: Can I use a structurally similar compound as an internal standard if a SIL-IS for this compound is not available?
A: Yes, a structurally similar compound (analog internal standard) can be used, but it is not as ideal as a SIL-IS. The analog should have similar extraction and chromatographic behavior to this compound. However, it will not perfectly mimic the analyte's ionization behavior, and therefore, may not fully compensate for matrix effects.
Q6: What are the recommended starting LC-MS/MS parameters for the analysis of this compound?
A: Based on methods for similar dicarboxylic acids, here are some recommended starting parameters:
-
LC Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically preferred for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. You will need to determine the optimal precursor and product ions for this compound.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for Plasma Samples
| Precipitation Solvent | Protein Removal Efficiency (%) | Metabolite Coverage (Number of Features) | Reproducibility (%RSD) |
| Methanol | 88.7 - 98% | 2056 | 25% |
| Acetonitrile | 93.2% | 1606 | 36% |
| Ethanol | 88.6 - 96% | 1919 | 27% |
| Acetone:Methanol (30:70) | Not Specified | 2136 | Not Specified |
| Data adapted from studies on general metabolome profiling in plasma and serum.[3] |
Table 2: Representative Recovery Data for Organic Acids using Different Extraction Techniques
| Extraction Method | Analyte Class | Matrix | Average Recovery (%) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Glycine Conjugates | Urine | 52.1 - 81.3% |
| Solid-Phase Extraction (Anion Exchange) | Glycine Conjugates | Urine | 61.1 - 81.5% |
| Data from a comparative study on various organic acids in urine.[7] Note: Specific recovery for this compound may vary. |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
If using a stable isotope-labeled internal standard, it should be included in the methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your LC-MS system (e.g., 100 µL of the initial mobile phase).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction of Urine Samples
-
To 500 µL of urine in a glass tube, add an appropriate amount of internal standard.
-
Acidify the sample to a pH of approximately 2-3 by adding a small volume of hydrochloric acid (e.g., 50 µL of 1M HCl).
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 3: Solid-Phase Extraction of Plasma/Serum Samples (using a Weak Anion Exchange sorbent)
-
Sample Pre-treatment:
-
Precipitate proteins from 200 µL of plasma/serum using 600 µL of acetonitrile.
-
Vortex and centrifuge as described in the protein precipitation protocol.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of water to reduce the organic solvent concentration.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the weak anion exchange (WAX) SPE cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of an equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate in water) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated and diluted sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unretained matrix components.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% formic acid in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness and reconstitute as described in the previous protocols.
-
Visualizations
Figure 1. General workflow for the analysis of this compound highlighting stages for matrix effect mitigation.
Figure 2. A logical troubleshooting diagram for common issues in the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Strategies to minimize the decarboxylation of acetonedicarboxylic acid
Welcome to the technical support center for acetonedicarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the decarboxylation of acetonedicarboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: My acetonedicarboxylic acid is decomposing rapidly upon storage. What are the optimal storage conditions?
A1: Acetonedicarboxylic acid is sensitive to heat, moisture, and light.[1][2] For long-term stability, it should be stored at -20°C under an inert atmosphere in a tightly sealed container.[1] It is also described as being hygroscopic, meaning it readily absorbs moisture from the air, which can contribute to its decomposition.[2] Therefore, protecting it from moisture is crucial.[1][2] When stored properly at -20°C, it can be stable for at least two years.[1] Some sources also suggest refrigeration at temperatures between 0°C and 4°C.[2][3][4] If purified by recrystallization from ethyl acetate (B1210297) and thoroughly dried, it has been observed to be stable for at least seven months at room temperature when kept in a desiccator.[5]
Q2: I'm observing significant gas evolution (CO2) when dissolving acetonedicarboxylic acid in water. How can I minimize this?
A2: The decarboxylation of acetonedicarboxylic acid is known to occur in aqueous solutions.[6] The rate of this decomposition is dependent on pH and temperature.[6][7] To minimize immediate decarboxylation upon dissolution, use cold water and prepare the solution immediately before use. The stability of the acid in solution is low.[4]
Q3: Does the pH of my reaction mixture affect the stability of acetonedicarboxylic acid?
A3: Yes, the pH of the solution significantly influences the rate of decarboxylation. The undissociated acid, the monovalent ion, and the divalent ion all decarboxylate at different rates.[6] The reaction is an example of specific hydrogen-ion catalysis, with the univalent ion decomposing much faster than the bivalent ion.[6] Therefore, controlling the pH is a key strategy to minimize unwanted decomposition. The reaction rate has been observed to be heavily pH-dependent in other decarboxylation reactions as well.[8][9]
Q4: Are there any catalysts I should be aware of that could accelerate the decarboxylation of my acetonedicarboxylic acid?
A4: Yes, metal ions can act as catalysts for the decarboxylation of acetonedicarboxylic acid.[6][7] Divalent metal ions, in particular, can chelate with the acetonedicarboxylate ion and influence the decomposition rate.[6][7] Copper, zinc, nickel, and cobalt ions have been studied for their catalytic effects.[7] If your reaction mixture contains these or other metal ions, you may observe an increased rate of decarboxylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid acetonedicarboxylic acid turns yellow/brown and releases gas. | Improper storage (exposure to heat, light, or moisture).[1][2] | Store the acid at -20°C in a tightly sealed container under an inert atmosphere.[1] Protect from light and moisture.[1][2] |
| Rapid gas evolution and loss of starting material upon dissolution in a solvent. | The solvent is promoting decarboxylation. The acid is known to be unstable in solution.[4] | Prepare solutions fresh using cold solvents. For aqueous solutions, consider the pH as it significantly affects the rate of decarboxylation.[6] |
| Inconsistent reaction yields when using acetonedicarboxylic acid. | Decomposition of the acid before or during the reaction. Presence of catalytic impurities (e.g., metal ions).[6][7] | Ensure proper storage and handling of the solid acid. Prepare solutions immediately before use. Analyze your reaction mixture for potential catalytic metal ions and consider using a chelating agent if necessary. Control the pH of the reaction medium.[6] |
| Difficulty in purifying the product due to byproducts from decarboxylation (acetone, CO2). | The reaction conditions (temperature, pH, solvent) are favoring decarboxylation. | Optimize reaction conditions to be as mild as possible. Lower the reaction temperature. Adjust the pH to a range where acetonedicarboxylic acid is more stable.[6] |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of Acetonedicarboxylic Acid
| Storage Temperature | Conditions | Reported Stability | Reference |
| -20°C | Tightly sealed, protected from light and moisture. | At least 2 years. | [1] |
| 0-4°C | Refrigerated, dry, and well-ventilated place. | Stable. | [2][3][4] |
| Room Temperature | In a desiccator after recrystallization and thorough drying. | At least 7 months. | [5] |
Table 2: Factors Influencing Decarboxylation Rate
| Factor | Effect on Decarboxylation Rate | Reference |
| Temperature | Rate increases with increasing temperature. | [10][11] |
| pH | The rate is pH-dependent; the univalent ion decomposes faster than the bivalent ion.[6] | [6] |
| Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) | Catalyze the decarboxylation reaction.[6][7] | [6][7] |
| Solvent | Unstable in solution, especially in hot water.[4][12] | [4][12] |
Experimental Protocols
Protocol 1: Purification of Acetonedicarboxylic Acid by Recrystallization
This protocol is based on methods described for obtaining high-purity acetonedicarboxylic acid, which exhibits greater stability.[5][7]
-
Dissolution: Dissolve the crude acetonedicarboxylic acid in a minimum amount of warm ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.[7]
-
Filtration: Hot filter the solution to remove activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.[5]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent. For optimal stability, store the purified acid in a vacuum desiccator over a drying agent like phosphoric oxide.[6]
Visualizations
Caption: Decarboxylation pathway of acetonedicarboxylic acid.
References
- 1. chemodex.com [chemodex.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 436. The kinetics of the metal-ion catalysed decarboxylation of acetonedicarboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. brainly.ph [brainly.ph]
- 12. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
Optimization of derivatization for volatile analysis of 3-oxoglutaric acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of derivatization of 3-oxoglutaric acid for analysis by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it essential for the GC-MS analysis of 3-oxoglutaric acid?
A1: Derivatization is a chemical process that modifies a compound to make it more suitable for analysis. For GC-MS, which separates volatile organic compounds, derivatization is crucial for non-volatile molecules like 3-oxoglutaric acid.[1] The process replaces polar, active hydrogen atoms with non-polar groups, which reduces hydrogen bonding, increases volatility, and enhances thermal stability, allowing the analyte to be vaporized and travel through the GC column without degradation.[1][2]
Q2: What are the key functional groups of 3-oxoglutaric acid that require derivatization?
A2: 3-oxoglutaric acid (also known as acetonedicarboxylic acid) possesses two carboxylic acid (-COOH) groups and one ketone (C=O) group. The active hydrogens on the carboxylic acid groups are the primary targets for derivatization to increase volatility.[3] The ketone group is also important because it can exist in equilibrium with its enol form (tautomerism), which can lead to multiple peaks in the chromatogram if not addressed.[3][4]
Q3: What is the most highly recommended derivatization method for a keto-acid like 3-oxoglutaric acid?
A3: A two-step process involving methoximation followed by silylation is the superior and highly recommended method for keto-acids.[4] Methoximation first stabilizes the ketone group by converting it to a methoxime, which prevents tautomerization and ensures a single, sharp chromatographic peak.[4] The subsequent silylation step then derivatizes the carboxylic acid groups to make the entire molecule volatile.[4]
Q4: What are common silylating reagents and why is a catalyst sometimes used?
A4: Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[5] These reagents are highly reactive and replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1] A catalyst, most commonly trimethylchlorosilane (TMCS), is often added at a low concentration (e.g., 1%) to increase the reactivity of the silylating reagent, which helps to ensure a complete and rapid reaction, especially for sterically hindered groups.[1][3]
Troubleshooting Guide
Problem: Why am I seeing multiple peaks for 3-oxoglutaric acid in my chromatogram?
Answer: This is a frequent issue that can stem from two primary causes:
-
Tautomerization: The ketone group in 3-oxoglutaric acid can exist in equilibrium with its enol tautomer. If the ketone is not stabilized, both forms can be derivatized and appear as separate peaks.
-
Solution: Implement a methoximation step before silylation. This reaction "locks" the carbonyl group into a stable methoxime derivative, preventing tautomerization.[4]
-
-
Incomplete Derivatization: Not all of the active hydrogens on the two carboxylic acid groups have been replaced by TMS groups. This results in a mixture of partially and fully derivatized molecules, each with a different retention time.[3]
-
Optimization Steps:
-
Increase Reaction Temperature: Heating the reaction, typically between 60°C and 80°C, helps drive it to completion.[3]
-
Extend Reaction Time: Ensure the reaction proceeds long enough; some compounds may require 30 minutes to several hours.[3]
-
Increase Reagent Concentration: Use a significant molar excess of the silylating reagent to favor complete derivatization.[3][5]
-
Use a Catalyst: The addition of 1% TMCS to your BSTFA or MSTFA reagent can significantly improve derivatization efficiency.[3]
-
-
Problem: My analyte peak is broad or shows significant tailing.
Answer: Poor peak shape is typically caused by interactions between the analyte and active sites within the GC system or by incomplete derivatization.
-
Cause: Residual polar groups on a partially derivatized molecule can interact with the GC column's stationary phase, causing peak tailing.[5]
-
Solution: Re-optimize the derivatization procedure to ensure it is complete (see steps above).
-
Cause: Active sites (exposed silanol (B1196071) groups) on the surface of the injector liner or the front of the GC column can adsorb the analyte.
-
Solution:
-
Perform routine inlet maintenance, including changing the liner and septum.
-
Consider using silanized glassware for sample preparation to prevent loss of analyte through adsorption to the glass surface.[1]
-
Problem: I am getting a low or no signal for 3-oxoglutaric acid.
Answer: A weak or absent signal can be due to sample degradation, inefficient derivatization, or loss of the analyte during sample preparation.
-
Cause: 3-oxoglutaric acid can be unstable in aqueous solutions, and its stability is dependent on pH.[6]
-
Solution: Ensure samples are properly stored and processed. The initial step in most protocols is to evaporate the sample to complete dryness before adding derivatization reagents.[3]
-
Cause: The presence of moisture is detrimental to silylation reagents, which react readily with water. This consumes the reagent and prevents it from reacting with the analyte.[7]
-
Solution: Ensure all samples are completely dry before adding reagents. Use high-purity anhydrous solvents and store derivatization reagents in a desiccator, tightly sealed, to protect them from atmospheric moisture.[1][3]
-
Cause: The derivatized product may be unstable.
-
Solution: TMS derivatives have limited stability and should ideally be analyzed within a short timeframe (e.g., within a week) after preparation for best results.[5]
Data Presentation
Table 1: Comparison of Derivatization Methods for 3-Oxoglutaric Acid
| Derivatization Method | Target Functional Group(s) | Advantages | Disadvantages | Suitability for 3-Oxoglutaric Acid |
| Silylation (e.g., with MSTFA) | Carboxylic Acid, Hydroxyl | Highly effective at increasing volatility; single-step reaction.[4] | Does not stabilize the ketone group against tautomerism, which can lead to multiple peaks.[4] | Not recommended as a standalone method. |
| Esterification (e.g., with BF₃-Methanol) | Carboxylic Acid | Simple, well-established method for converting acids to esters.[5] | Does not address the ketone group, leading to potential tautomerism and poor chromatography.[4] | Not recommended as a standalone method. |
| Two-Step: Methoximation followed by Silylation | Ketone and Carboxylic Acid | Stabilizes the ketone group, prevents tautomerization, and increases volatility. Leads to a single, sharp chromatographic peak.[4] | More time-consuming than single-step methods. | Highly Recommended |
Table 2: Typical Reaction Parameters for Two-Step Derivatization of Organic Acids
| Step | Reagent | Typical Conditions | Reference |
| 1. Methoximation | Methoxyamine hydrochloride in Pyridine (B92270) (e.g., 20 mg/mL) | 30 - 90 minutes at 30°C - 60°C | [8] |
| 2. Silylation | MSTFA or BSTFA (+ 1% TMCS) | 30 - 60 minutes at 30°C - 80°C | [3][8] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation (Highly Recommended)
This protocol is optimized for keto-acids and is the recommended procedure for robust and reproducible analysis of 3-oxoglutaric acid.
-
Sample Preparation: Transfer a known volume of your sample (e.g., urine extract) into a reaction vial. Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical that no moisture remains.[3]
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of this solution to the dried sample residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[8]
-
Allow the vial to cool completely to room temperature.
-
-
Silylation:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Deactivation (Silanization) of Glassware
To prevent loss of analyte due to adsorption on active glass surfaces, silanization is recommended for all glassware used in trace analysis.[1]
-
Preparation: Ensure glassware is scrupulously clean and dry.
-
Treatment: Prepare a 5-10% solution of dimethyldichlorosilane (DMDCS) in an inert solvent like toluene (B28343).
-
Procedure: Rinse the surfaces of the glassware with the DMDCS solution for several minutes or allow them to soak for 30 minutes.[1]
-
Rinsing: After treatment, rinse the glassware thoroughly with toluene and then with methanol (B129727) to remove excess reagent.
-
Drying: Dry the glassware completely in an oven before use.
Visualizations
Caption: Workflow for the recommended two-step derivatization of 3-oxoglutaric acid.
Caption: Troubleshooting decision tree for resolving multiple chromatographic peaks.
References
- 1. gcms.cz [gcms.cz]
- 2. weber.hu [weber.hu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxopentanedioic acid.
Section 1: General Information & FAQs
This section covers the fundamental properties and handling of this compound.
Q1: What are the common names for this compound?
This compound is known by several synonyms, which are often used interchangeably in scientific literature. The most common names include:
-
β-Ketoglutaric acid[1]
Its CAS number is 542-05-2.[1][3]
Q2: What are the key physical and chemical properties of this compound?
This compound is a white, crystalline powder.[4][5] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] One of its most critical properties for experimental work is its instability in solution.[4][5][7]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₅ | [3] |
| Molecular Weight | 146.10 g/mol | [2][3] |
| Melting Point | 133-135 °C (with decomposition) | [4][5] |
| Water Solubility | Soluble | [4][6] |
| Other Solubilities | Soluble in alcohol; slightly soluble in DMSO and methanol; insoluble in chloroform (B151607) and benzene. | [2][4][5] |
| pKa | ~3.10 (at 25°C) | [4][5] |
Q3: How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[2] Some suppliers recommend refrigerated temperatures between 0°C and 4°C.[6] It is crucial to keep the container tightly closed in a dry, well-ventilated place to protect it from moisture due to its hygroscopic nature.[6]
-
Solutions: Solutions of this compound are unstable.[4][7] It is strongly recommended to prepare solutions freshly right before use.[7][8] If a stock solution must be stored, aliquot it to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[2]
Caption: Fig. 1: Recommended storage and handling workflow for this compound.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during experiments.
Q4: My experimental results are inconsistent (e.g., low yields, variable kinetics). What is the most likely cause?
The most common cause of inconsistent results is the degradation of this compound in solution.[4][5] Because it is unstable in aqueous solutions, its concentration can decrease over time, leading to variability in reaction kinetics, product yields, or biological effects.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.[7][8] Do not use solutions that have been stored for extended periods at room temperature or even refrigerated.
-
Use Appropriate Solvents: For stock solutions, consider using organic solvents like fresh, anhydrous DMSO, where the compound may have better stability.[2][8] Note that moisture-absorbing DMSO can reduce solubility.[2]
-
Verify Compound Integrity: If problems persist, consider analyzing the solid compound or a freshly prepared solution via HPLC or MS to confirm its purity and concentration.
Caption: Fig. 2: A logical workflow for diagnosing inconsistent experimental results.
Section 3: Application-Specific Troubleshooting
Enzyme Assays
Q5: I'm observing lower than expected or no activity in my enzyme assay. What could be the issue?
Aside from the general instability of the compound, several factors can affect enzyme assays.
-
Buffer Incompatibility: Avoid using buffers with primary amines, such as Tris. The amine group can react with the ketone group of this compound, forming a Schiff base and effectively removing your substrate from the reaction.[8] It is advisable to use non-reactive buffers like phosphate, HEPES, or MOPS.[8]
-
Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[9] Ensure your buffer is at the optimal pH for the enzyme and that the assay is conducted at a consistent, specified temperature.
-
Enzyme Quality: Ensure the enzyme has been stored correctly and has not lost activity due to repeated freeze-thaw cycles or improper storage.[9][10] Always run a positive control to confirm your assay is working.[9]
Cell Culture Experiments
Q6: I am seeing unexpected cytotoxicity or altered cell metabolism in my cell culture experiments. Why might this be?
-
Media pH Shift: this compound is an acidic compound.[11] Adding it to cell culture media, especially at higher concentrations, can lower the pH of the medium, stressing the cells and affecting their viability and metabolism. Always check the pH of the media after adding the compound and adjust if necessary.
-
Degradation Products: As the compound degrades in the aqueous media, the resulting byproducts could have unintended effects on the cells. Using freshly prepared solutions is the best way to mitigate this.
-
Metabolic Intermediate: this compound is a metabolic intermediate.[12] Its addition can influence cellular metabolic pathways, such as the citric acid cycle.[12][13] This can lead to changes in cell growth, respiration, or production of other metabolites.
Analytical Methods (HPLC)
Q7: I'm having trouble with my HPLC analysis of this compound (e.g., peak tailing, shifting retention times). What should I check?
Data Presentation: HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the carboxyl groups and active silanols on the column stationary phase.- Incorrect mobile phase pH. | - Use a high-purity silica (B1680970) column or an end-capped column.- Lower the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acids and silanols.[14] |
| Shifting Retention Times | - Compound degradation during the run or in the autosampler.- Inconsistent mobile phase composition.- Poor column temperature control.- Column equilibration issues. | - Use a refrigerated autosampler and prepare samples just before the run.- Prepare fresh mobile phase daily and ensure proper mixing/degassing.[15]- Use a column oven for stable temperature control.[15]- Ensure the column is fully equilibrated with the mobile phase before injection.[15] |
| Ghost Peaks | - Contamination from a previous injection (carryover).- Impurities in the mobile phase or from the sample preparation. | - Run a blank gradient after each sample to wash the column.- Use high-purity (HPLC-grade) solvents and additives. |
| Poor Resolution | - Inappropriate mobile phase or column.- Analyte exists in both ionized and non-ionized forms. | - Optimize the mobile phase composition (e.g., organic solvent ratio).- Try a different column chemistry.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single form.[14] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound from Citric Acid
This protocol is a summary of the method described in Organic Syntheses, which provides high yields but requires careful handling of hazardous chemicals.[16] This reaction must be performed in a fume hood by trained personnel using appropriate personal protective equipment.
Principle: Citric acid is dehydrated and decarboxylated by fuming sulfuric acid to yield acetonedicarboxylic acid.
Materials:
-
Fuming sulfuric acid (20% free SO₃)
-
Finely powdered citric acid
-
Cracked ice
-
Ethyl acetate (B1210297) (for washing)
-
5-L round-bottomed flask with mechanical stirrer
-
Ice-salt bath
Procedure:
-
Cooling: Place 3 kg of fuming sulfuric acid into the flask and cool to -5°C using an ice-salt bath.[16]
-
Addition of Citric Acid: Begin stirring and slowly add 700 g of powdered citric acid. The temperature must be kept below 0°C for the first half of the addition and below 10°C for the second half. This step may take 3-4 hours.[16]
-
Reaction: Once all citric acid is dissolved, allow the temperature to rise gradually. When vigorous gas evolution (carbon monoxide) begins, cool the flask with ice water to control the foaming, but do not stop the reaction. Maintain the temperature around 30°C until gas evolution ceases (2-3 hours).[16]
-
Precipitation: Cool the reaction mixture back down to 0°C. Slowly add 2.4 kg of cracked ice, keeping the temperature below 10°C initially, then allowing it to rise to 25-30°C.[16]
-
Isolation: Cool the mixture to 0°C again and rapidly filter the resulting crystals through a Büchner funnel. Press the crystals to remove as much liquid as possible.[16]
-
Washing: Wash the crystals with cold ethyl acetate to remove residual sulfuric acid.
-
Yield: The expected yield is 450-475 g (85-90%). The product is not stable and should be used promptly.[16]
Protocol 2: General HPLC Method for Analysis
This is a starting point for developing an analytical method for this compound and its degradation products.
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. The acidic nature of this compound requires a low pH mobile phase for good peak shape.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard solution of this compound in water (prepared fresh)
Procedure:
-
Preparation: Prepare mobile phases and standard solutions. Ensure the compound is fully dissolved. Filter all solutions through a 0.22 µm filter.
-
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm (Note: Wavelength may need optimization).[8]
-
Gradient: 5% B for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
-
Analysis: Inject the standard to determine its retention time. Inject samples to quantify the concentration based on the standard curve.
Section 5: Signaling Pathways and Workflows
References
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 542-05-2: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound | High-Purity Reagent [benchchem.com]
- 13. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
3-Oxopentanedioic acid vs. alpha-ketoglutaric acid in metabolic studies
A Comparative Guide to 3-Oxopentanedioic Acid and alpha-Ketoglutaric Acid in Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the distinct roles of metabolic intermediates is crucial for elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of this compound and alpha-Ketoglutaric acid, two five-carbon dicarboxylic acids with vastly different metabolic significance. While structurally similar, their functions in cellular metabolism are markedly distinct.
Introduction
Alpha-ketoglutaric acid (α-KG) , also known as 2-oxoglutaric acid, is a cornerstone of central metabolism. It is a key intermediate in the Krebs cycle (also known as the citric acid or TCA cycle), a series of reactions essential for cellular energy production.[1][2][3] Beyond its role in energy metabolism, α-KG is a critical link between carbon and nitrogen metabolism, acting as a precursor for the synthesis of several amino acids and as a nitrogen scavenger.[4][5] Furthermore, it functions as a signaling molecule and a crucial cofactor for a variety of dioxygenase enzymes, including those involved in epigenetic modifications.[6]
This compound , also known as acetonedicarboxylic acid or β-ketoglutaric acid, is an isomer of α-KG.[7] Unlike its alpha-counterpart, this compound is not a component of the central metabolic pathways like the Krebs cycle.[7][8] Its primary relevance in a biological context is as a biomarker for gut dysbiosis, particularly the overgrowth of yeast such as Candida albicans.[7][8] In organic chemistry, it is a well-known building block for the synthesis of various compounds.[7] It is important to note that β-ketoglutarate does not share the biological activity of α-ketoglutarate.[7]
Comparative Data
The following table summarizes the key differences between this compound and alpha-Ketoglutaric acid based on their roles in metabolic studies.
| Feature | alpha-Ketoglutaric Acid (α-KG) | This compound (Acetonedicarboxylic Acid) |
| Primary Metabolic Role | Central intermediate in the Krebs cycle; key link between carbon and nitrogen metabolism.[1][2][3] | Not a recognized intermediate in central metabolism.[7][8] |
| Energy Production | Directly involved in ATP production through the Krebs cycle and oxidative phosphorylation.[3][9] | No direct role in cellular energy production. |
| Amino Acid Metabolism | Precursor for the synthesis of glutamate, glutamine, proline, and arginine.[4][5] | Not a direct precursor for amino acid synthesis. |
| Signaling and Regulation | Acts as a signaling molecule and a cofactor for dioxygenases involved in epigenetics and collagen synthesis.[6] | May act as an inhibitor of Ten-Eleven Translocation (TET) enzymes, potentially influencing epigenetics.[8] |
| Clinical Significance | Levels can indicate mitochondrial function and metabolic health; used as a therapeutic agent in various conditions.[10][11] | Elevated urinary levels are a diagnostic marker for gut dysbiosis and Candida overgrowth.[7][8] |
| Cellular Location | Primarily in the mitochondrial matrix.[2] | Primarily found in urine as a microbial byproduct.[7] |
Signaling and Metabolic Pathways
The metabolic pathways involving alpha-ketoglutaric acid are central to cellular function, while this compound's main biological relevance is as a byproduct of microbial metabolism.
Experimental Protocols
Detailed methodologies for studying the metabolic roles of these two acids are provided below. Given the central role of α-KG, a wider range of established protocols is available.
Protocol 1: Measurement of alpha-Ketoglutarate Dehydrogenase (KGDH) Activity
This experiment quantifies the activity of a key enzyme in the Krebs cycle that utilizes α-KG as a substrate.
Objective: To measure the rate of α-KG oxidation by KGDH in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)
-
Substrates: 1 mM α-KG, 0.5 mM NAD+, 0.2 mM Coenzyme A (CoA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, NAD+, and CoA.
-
Add the mitochondrial preparation or cell lysate to the cuvette and mix gently.
-
Initiate the reaction by adding α-KG.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Data Analysis: The enzyme activity is expressed as nmol of NADH formed per minute per mg of protein.
Protocol 2: Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used for the clinical diagnosis of gut dysbiosis.
Objective: To quantify the concentration of this compound in a urine sample.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system
Procedure:
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
Add a known amount of the internal standard to an aliquot of the urine.
-
Acidify the sample (e.g., with HCl) and extract the organic acids with an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent and heat to form volatile derivatives.
-
Inject the derivatized sample into the GC-MS.
-
The compound is separated by the gas chromatograph and detected by the mass spectrometer.
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration.
Conclusion
In metabolic studies, alpha-ketoglutaric acid and this compound serve fundamentally different purposes. Alpha-ketoglutaric acid is a central player in core metabolic and signaling pathways, making it a subject of extensive research in energy metabolism, aging, and disease. In contrast, this compound's primary utility is as a diagnostic biomarker for imbalances in the gut microbiome. For researchers in metabolism and drug development, it is essential to distinguish between these two isomers, as their biological activities and experimental applications are not interchangeable.
References
- 1. Antimitochondrial effect of saturated medium chain length (C8-C13) dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 5. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 7. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Comparative Guide to Dicarboxylic Acid Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways and biomarker discovery, the accurate quantification of dicarboxylic acids is paramount. These molecules play critical roles in numerous physiological and pathological processes, and their precise measurement can unlock valuable insights. Mass spectrometry has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity. This guide provides a comparative analysis of common mass spectrometry-based methodologies for dicarboxylic acid quantification, supported by experimental data and detailed protocols to inform your selection of the most suitable approach.
Performance Face-Off: Quantitative Comparison of Mass Spectrometry Methods
The choice of analytical technique significantly impacts the quality and reliability of quantitative results. Below is a summary of key performance metrics for prevalent mass spectrometry methods used in dicarboxylic acid analysis. The data highlights the strengths of different approaches, from high-throughput screening to ultra-sensitive quantification.
| Method | Analyte | Derivatization | Linearity (µmol/L) | LOQ (µmol/L) | Precision (% RSD) | Key Advantages |
| LC-MS/MS | Methylmalonic Acid (MMA) | Dibutyl Esters | up to 150[1][2] | 0.1[1][2] | ≤7.5[1][2] | High-throughput, specific for isomers.[1][2] |
| LC-MS/MS | General Dicarboxylic Acids | DmPABr | R² > 0.99[3] | <0.000805[3] | Not Specified | Enhanced sensitivity through charge reversal.[3][4] |
| GC-MS | General Dicarboxylic Acids | Silylation | Not Specified | fg levels | Satisfactory[5] | High chromatographic resolution, extensive spectral libraries.[6] |
Note: LOQ (Limit of Quantification) and RSD (Relative Standard Deviation) are critical indicators of a method's sensitivity and reproducibility, respectively. Lower LOQ values signify higher sensitivity, while lower RSD values indicate greater precision.
In-Depth Experimental Protocols
The successful analysis of dicarboxylic acids by mass spectrometry hinges on meticulous sample preparation and optimized instrumental conditions. Here, we detail two robust protocols for LC-MS/MS and GC-MS analysis.
Method 1: High-Throughput LC-MS/MS Analysis via Esterification
This method is particularly effective for the rapid quantification of short-chain dicarboxylic acids, such as the clinically relevant isomers methylmalonic acid (MMA) and succinic acid (SA).[1][2]
1. Sample Preparation and Derivatization:
-
Extraction: Dicarboxylic acids are extracted from biological matrices (e.g., serum, plasma, urine) using methyl-tert-butyl ether.[1][2]
-
Derivatization: The extracted acids are converted to their dibutyl esters by heating with butanolic HCl. This step is crucial for improving chromatographic retention and ionization efficiency.[1][2]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A standard HPLC or UHPLC system with a C18 column is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is employed.
-
Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[1][2]
Method 2: Enhanced Sensitivity LC-MS/MS with Charge-Reversal Derivatization
For applications demanding the highest sensitivity in detecting a broad range of dicarboxylic acids, charge-reversal derivatization is a powerful strategy.[3][4]
1. Sample Preparation and Derivatization:
-
Extraction: Efficient extraction of dicarboxylic acids from biofluids is achieved using acidified ethyl acetate.[4]
-
Derivatization: The carboxyl groups of the dicarboxylic acids are reacted with a derivatizing agent like 2-picolinamine or dimethylaminophenacyl bromide (DmPABr). This reaction reverses the polarity of the analytes from negative to positive, significantly enhancing their detection in positive ion mode ESI.[3][4]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: Chromatographic separation is performed on a suitable reversed-phase column.
-
Mass Spectrometry: A tandem mass spectrometer is used to monitor the specific fragmentation of the derivatized dicarboxylic acids, enabling sensitive and selective quantification.
Method 3: GC-MS Analysis following Silylation
Gas chromatography-mass spectrometry remains a robust and widely used technique, particularly valued for its high chromatographic resolution.
1. Sample Preparation and Derivatization:
-
Derivatization: Dicarboxylic acids, which are typically non-volatile, are chemically modified through silylation to increase their volatility for GC analysis.[5] Common silylating agents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatography: The derivatized analytes are separated on a capillary GC column.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often operating in electron ionization (EI) mode. EI generates characteristic fragmentation patterns that can be compared against extensive spectral libraries for confident identification.[6]
Visualizing the Workflow and Molecular Fragmentation
To provide a clearer understanding of the analytical process and the underlying principles of mass spectrometric identification, the following diagrams illustrate a typical experimental workflow and the characteristic fragmentation of dicarboxylic acids.
Caption: General experimental workflow for the analysis of dicarboxylic acids by mass spectrometry.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unraveling Urinary Biomarkers for Candida Overgrowth: A Comparative Analysis of 3-Oxoglutaric Acid and D-Arabinitol
For Immediate Release
In the pursuit of reliable and non-invasive methods for detecting Candida overgrowth, the analysis of urinary organic acids has emerged as a significant area of research. This guide provides a comprehensive comparison of two potential urinary biomarkers: the established D-arabinitol and the emerging 3-oxoglutaric acid. Tailored for researchers, scientists, and drug development professionals, this document outlines the current scientific standing of each biomarker, presents available quantitative data, details experimental protocols, and illustrates relevant biochemical and experimental workflows.
Executive Summary
D-arabinitol is a well-researched urinary biomarker for invasive and intestinal candidiasis, with its metabolic pathway in Candida species clearly defined. Quantitative studies have established its sensitivity and specificity, making it a valuable tool in clinical and research settings. In contrast, 3-oxoglutaric acid is considered an investigational biomarker for Candida overgrowth. While it is included in many commercial urinary organic acid tests, its clinical validation is limited, and data on its diagnostic accuracy are scarce. This guide aims to provide an objective comparison to aid in the informed selection and interpretation of these biomarkers in the context of Candida research.
Comparison of Urinary Biomarkers for Candida Overgrowth
| Feature | D-Arabinitol | 3-Oxoglutaric Acid |
| Validation Status | Established biomarker for invasive and intestinal candidiasis. | Emerging/investigational biomarker; lacks extensive clinical validation. |
| Metabolic Origin | A metabolite of most pathogenic Candida species, produced via the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] | Identified as a microbial metabolite and an intermediate in the Krebs cycle; its specific production pathway by Candida is not well-defined.[4] |
| Diagnostic Accuracy | Sensitivity of 88% and specificity of 91% reported for the urinary D-arabinitol/L-arabinitol ratio in detecting disseminated yeast infection. | Quantitative data on sensitivity and specificity for Candida overgrowth are not well-established in the scientific literature. |
| Clinical Utility | Used in the diagnosis and monitoring of candidiasis, particularly in immunocompromised patients. | Included in organic acid tests as a potential indicator of gut dysbiosis and yeast overgrowth, but its clinical significance requires further investigation.[4] |
| Analytical Method | Typically measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] | Measured by GC-MS or LC-MS/MS as part of a urinary organic acid profile. |
Biochemical Pathways
D-Arabinitol Production in Candida albicans
Candida albicans synthesizes D-arabinitol from D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. This pathway involves the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by the reduction of D-ribulose to D-arabinitol, a reaction catalyzed by an NAD-dependent D-arabinitol dehydrogenase.[1][2][3]
Figure 1: Simplified pathway of D-arabinitol synthesis in Candida albicans.
Proposed Origin of 3-Oxoglutaric Acid
3-Oxoglutaric acid, also known as α-ketoglutaric acid, is a key intermediate in the Krebs (citric acid) cycle. While it is a central molecule in human metabolism, its elevation in urine in the context of Candida overgrowth is hypothesized to be a result of microbial metabolic activity.[4] The precise enzymatic steps leading to its overproduction by Candida and subsequent excretion in urine are not yet fully elucidated.
Figure 2: Position of 3-Oxoglutaric Acid in the Krebs Cycle.
Experimental Protocols
The quantitative analysis of urinary 3-oxoglutaric acid and D-arabinitol is primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Urinary Organic Acid Analysis
The validation of a urinary biomarker like 3-oxoglutaric acid involves a multi-step process, from initial discovery to clinical validation.
Figure 3: General workflow for urinary organic acid biomarker validation.
Sample Preparation for GC-MS Analysis of Urinary Organic Acids
-
Sample Collection: A first-morning midstream urine sample is collected in a sterile container.
-
Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a specific volume of urine.
-
Extraction: The organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction using a solvent like ethyl acetate (B1210297) after acidification of the urine.
-
Derivatization: To increase their volatility for GC analysis, the extracted organic acids are chemically modified. A two-step derivatization is common, involving oximation to protect keto-groups followed by silylation to convert acidic protons into trimethylsilyl (B98337) (TMS) esters.
-
Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
Conclusion
The validation of urinary biomarkers is a critical step in developing non-invasive diagnostic tools. While D-arabinitol stands as a well-documented marker for Candida overgrowth with established clinical utility, 3-oxoglutaric acid remains a promising but unverified candidate. Further rigorous clinical studies are imperative to ascertain the diagnostic accuracy and clinical relevance of 3-oxoglutaric acid in detecting Candida overgrowth. For researchers and drug development professionals, the choice of biomarker should be guided by the current level of scientific evidence. D-arabinitol offers a more reliable measure for assessing Candida burden, while 3-oxoglutaric acid may be considered in an exploratory or research context, with the understanding that its interpretation is not yet fully established.
References
- 1. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. D-Arabinitol, Urine - Candida - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
Comparative Guide to Antibody Cross-Reactivity Against 3-Oxopentanedioic Acid Derivatives
For researchers and professionals in drug development and scientific research, the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive comparison of antibody cross-reactivity against derivatives of 3-oxopentanedioic acid, a dicarboxylic acid of interest in various biological pathways. Due to the limited availability of commercially specific antibodies against this small molecule, this guide also presents detailed experimental protocols and illustrative data to aid in the development and characterization of such antibodies.
Introduction to this compound and Antibody Specificity
This compound, also known as acetonedicarboxylic acid, is a five-carbon dicarboxylic acid and a ketone. Its detection and quantification in biological matrices can be crucial for understanding metabolic pathways and disease states. Immunoassays, which rely on the specific binding of antibodies to their target antigens, are powerful tools for such measurements. However, the development of antibodies against small molecules (haptens) like this compound presents challenges, most notably the potential for cross-reactivity with structurally similar molecules. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, which can lead to inaccurate measurements and false-positive results. Therefore, a thorough characterization of antibody specificity is a critical step in the validation of any immunoassay.
Hypothetical Antibody Production Against this compound
To generate antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein.
Immunogen Synthesis
The first step is the synthesis of a hapten-carrier conjugate. This compound can be activated and then covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate can then be used to immunize an animal model to elicit an immune response.
Experimental Protocols for Assessing Cross-Reactivity
The two primary methods for evaluating the cross-reactivity of antibodies against small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive technique for quantifying a specific antigen in a sample by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.[1][2]
Materials:
-
High-binding 96-well microplate
-
Anti-3-oxopentanedioic acid antibody (primary antibody)
-
This compound-protein conjugate (e.g., this compound-OVA for coating)
-
Standard this compound
-
Potential cross-reacting derivatives
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with Wash Buffer.[3]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for at least 1 hour at room temperature.[1]
-
Competition: Prepare a series of standard solutions of this compound and each potential cross-reactant. In separate tubes, mix the standard/cross-reactant solutions with a fixed concentration of the primary anti-3-oxopentanedioic acid antibody. Incubate for at least 1 hour at room temperature.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.[1]
-
Washing: Wash the plate three times with Wash Buffer.[1]
-
Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[1]
-
Washing: Wash the plate three times with Wash Buffer.[1]
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 10-30 minutes).[1]
-
Stopping the Reaction: Stop the reaction by adding the Stop Solution.[1]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
The concentration of each analyte that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of derivative) x 100
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data.[4][5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Anti-3-oxopentanedioic acid antibody
-
This compound and its derivatives
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the anti-3-oxopentanedioic acid antibody onto the sensor chip surface using standard amine coupling chemistry.[4]
-
Binding Analysis: Inject solutions of this compound and each derivative at various concentrations over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity (KD = kd/ka).
Comparative Cross-Reactivity Data (Illustrative)
The following tables present hypothetical data for a fictional monoclonal antibody, MAb-3-OPA-1, raised against this compound.
Table 1: Competitive ELISA Cross-Reactivity of MAb-3-OPA-1
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | HOOC-CH2-CO-CH2-COOH | 15 | 100% |
| 3-Oxoglutaric acid | HOOC-CH2-CO-COOH | 150 | 10% |
| Glutaric acid | HOOC-(CH2)3-COOH | > 10,000 | < 0.15% |
| Succinic acid | HOOC-(CH2)2-COOH | > 10,000 | < 0.15% |
| Acetone | CH3-CO-CH3 | > 10,000 | < 0.15% |
| Pyruvic acid | CH3-CO-COOH | > 10,000 | < 0.15% |
Table 2: SPR Kinetic and Affinity Data for MAb-3-OPA-1
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.2 x 10^5 | 1.8 x 10^-3 | 1.5 x 10^-8 |
| 3-Oxoglutaric acid | 5.5 x 10^4 | 8.3 x 10^-3 | 1.5 x 10^-7 |
| Glutaric acid | No Binding Detected | No Binding Detected | No Binding Detected |
| Succinic acid | No Binding Detected | No Binding Detected | No Binding Detected |
Visualizations
Caption: Principle of Competitive ELISA for small molecule detection.
Caption: Workflow for antibody production and characterization.
Caption: Logical relationship of antibody cross-reactivity.
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
A Comparative Guide to the Synthesis of Acetonedicarboxylic Acid for Researchers and Drug Development Professionals
Acetonedicarboxylic acid, a valuable precursor in the synthesis of various pharmaceuticals and heterocyclic compounds, can be produced through several synthetic pathways. The most common and historically significant method involves the oxidation of citric acid. This guide provides a detailed comparison of the different synthesis routes for acetonedicarboxylic acid, focusing on experimental data, detailed protocols, safety, and environmental considerations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The primary methods for synthesizing acetonedicarboxylic acid revolve around the oxidation of citric acid using various strong oxidizing agents. Other less common methods have also been reported. The following table summarizes the key quantitative data for the most prominent synthesis routes.
| Synthesis Route | Starting Material | Oxidizing Agent | Typical Yield (%) | Purity (%) | Reaction Time | Reaction Temperature (°C) |
| Oxidation | Citric Acid | Fuming Sulfuric Acid (Oleum) | 85 - 90[1] | High (can be washed to be free of H₂SO₄)[1] | 5 - 7 hours[1] | -5 to 30[1] |
| Oxidation | Citric Acid | Concentrated Sulfuric Acid | ~88[2][3] | Not specified | 18 hours[2][3] | 30[2][3] |
| Oxidation | Citric Acid | Hydrogen Peroxide (with acid catalyst) | 95 - 97[4] | 95 - 97[4] | 1 - 2 hours[4] | 55 - 95[4] |
| Oxidation | Citric Acid | Chlorosulfonic Acid | ~90[5] | Not specified | ~1 hour[5] | <10 to 30[5] |
| From Ketene (B1206846) & Phosgene (B1210022) | Ketene, Phosgene | - | 58 - 62 (for diethyl ester)[6] | Not specified | Not specified | -10 to 20[6] |
Visualizing the Synthesis Pathways
The following diagram illustrates the primary synthesis routes from the common starting material, citric acid.
Caption: Primary synthesis routes for acetonedicarboxylic acid from citric acid.
Detailed Experimental Protocols
Oxidation of Citric Acid with Fuming Sulfuric Acid
This is a well-established and high-yield method.
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% free sulfur trioxide).[1]
-
Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.[1]
-
Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0°C until half of the citric acid is added, and then not exceeding 10°C for the remainder of the addition. This process typically takes 3-4 hours.[1]
-
Once the addition is complete and all the citric acid has dissolved, allow the temperature to rise to initiate a vigorous evolution of gas (carbon monoxide). Control the frothing by intermittent cooling with an ice-water bath.[1]
-
After the initial vigorous reaction subsides, warm the mixture to about 30°C until gas evolution ceases. This takes approximately 2-3 hours.[1]
-
Cool the reaction mixture back down to 0°C in an ice-salt bath.[1]
-
Slowly add 2.4 kg of finely cracked ice, keeping the temperature below 10°C for the first third of the ice addition, then allowing it to rise to 25-30°C. This step takes about 2 hours.[1]
-
Cool the mixture again to 0°C and filter the crystalline product rapidly through a funnel with a filter plate.[1]
-
Press the crystals to remove as much sulfuric acid as possible.[1]
-
To further purify, wash the crystals with ethyl acetate (B1210297) to yield 450-475 g (85-90%) of light gray to white acetonedicarboxylic acid.[1]
Oxidation of Citric Acid with Concentrated Sulfuric Acid
This method avoids the use of fuming sulfuric acid but may require longer reaction times.
Procedure: A study on the synthesis of acetonedicarboxylic acid and its derivatives optimized the conditions for this reaction. The optimal conditions found were a mole ratio of concentrated sulfuric acid to citric acid of 9:1, a reaction temperature of 30°C, and a reaction time of 18 hours, which resulted in a yield of 87.9%.[2][3]
Oxidation of Citric Acid with Hydrogen Peroxide
This method is considered a "greener" alternative due to the use of a less hazardous oxidizing agent.
Procedure:
-
In a 500 mL round-bottomed flask equipped with a reflux condenser, stirrer, and thermometer, dissolve 210 g (1 mol) of citric acid monohydrate in 50 mL of water.[4]
-
Add a catalytic amount of a medium-strong acid, such as 10 mL of 98% sulfuric acid.[4]
-
Heat the solution to 55°C.[4]
-
Slowly add 136 g (1.2 mol) of 30% aqueous hydrogen peroxide solution dropwise. A steady evolution of gas will be observed.[4]
-
After the addition is complete, heat the reaction mixture to 85°C for 1 hour.[4]
-
Evaporate the water under reduced pressure to induce crystallization.
-
Cool the solution, filter the crystals, wash with ice-cold water, and dry to obtain the product. Yields of up to 97% with a purity of 97% have been reported.[4]
Oxidation of Citric Acid with Chlorosulfonic Acid
This method offers a high yield in a relatively short reaction time.
Procedure:
-
Place 12 g of chlorosulfonic acid in a 100 mL round-bottomed flask and cool it in an ice-salt bath.[5]
-
Gradually add a solution of 19.2 g of citric acid in 50 mL of chloroform, maintaining the temperature below 10°C.[5]
-
After the citric acid has dissolved (approximately 30 minutes), allow the reaction temperature to rise to room temperature to initiate the evolution of carbon monoxide.[5]
-
Once the foaming subsides, warm the mixture to 30°C for 20 minutes to complete the reaction.[5]
-
Cool the mixture back down in an ice-salt bath.
-
Extract the product with pre-cooled ethyl acetate (3 x 100 mL).[5]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the product (approximately 90.1% yield).[5]
Safety and Environmental Considerations
The choice of synthesis route should also be guided by safety and environmental factors.
-
Fuming Sulfuric Acid (Oleum): This is a highly corrosive and hazardous substance that reacts violently with water. It emits toxic sulfur trioxide fumes.[4] The reaction produces a large volume of carbon monoxide, a toxic gas, requiring the procedure to be performed in a well-ventilated fume hood.[1] Large-scale use of sulfuric acid can contribute to acid rain if not properly managed.[6]
-
Concentrated Sulfuric Acid: While less hazardous than oleum, concentrated sulfuric acid is still highly corrosive and requires careful handling. Its environmental impact is similar to that of fuming sulfuric acid.
-
Hydrogen Peroxide: This is a much safer and more environmentally friendly oxidizing agent. Its primary byproduct is water, making it a "green" reagent.[7] However, concentrated solutions of hydrogen peroxide can be unstable and should be handled with care.
-
Chlorosulfonic Acid: This is a highly corrosive and reactive chemical that reacts violently with water, producing toxic and corrosive fumes of hydrochloric acid and sulfuric acid.[8][9] It is a strong irritant to the skin, eyes, and respiratory tract.[10] The production and disposal of chlorosulfonic acid pose significant environmental challenges.[8]
-
Ketene and Phosgene: Phosgene is an extremely toxic gas and was used as a chemical warfare agent. Its use requires stringent safety precautions and specialized equipment. Ketene is also a toxic and reactive gas.
Cost Considerations
A direct cost comparison is challenging due to fluctuating market prices and the required purity of the reagents. However, a qualitative assessment can be made:
-
Fuming Sulfuric Acid and Concentrated Sulfuric Acid: These are bulk industrial chemicals and are generally the most cost-effective options.
-
Hydrogen Peroxide: The cost can be higher than sulfuric acid, but the "green" nature and simpler work-up may offset this in some applications.
-
Chlorosulfonic Acid: The price of chlorosulfonic acid can vary, with laboratory-grade quantities being relatively expensive.[11][12][13]
-
Ketene and Phosgene: The high toxicity and handling requirements for phosgene contribute to its high cost in a research or pharmaceutical setting.[14][15][16][17][18]
Alternative Synthesis Routes
Synthesis from Ketene and Phosgene
A patented process describes the synthesis of acetonedicarboxylic acid esters by reacting phosgene with an excess of ketene in a suitable solvent at low temperatures (-10 to 20°C).[6] The resulting acetonedicarboxylic acid chloride is then reacted in situ with an alcohol to form the corresponding ester. Yields for the diethyl ester are reported to be in the range of 58-62%.[6] This method avoids the use of citric acid but involves highly toxic and difficult-to-handle gaseous reagents.
Malonic Ester Synthesis
The malonic ester synthesis is a classical method for preparing substituted acetic acids.[19][20][21] In principle, a suitably substituted malonic ester could be a precursor to acetonedicarboxylic acid. However, a specific and efficient protocol for the synthesis of acetonedicarboxylic acid itself via this route is not well-documented in the reviewed literature, suggesting it is not a common or practical method for this particular compound.
Conclusion
For the laboratory-scale or industrial production of acetonedicarboxylic acid, the oxidation of citric acid remains the most practical and well-documented approach.
-
The fuming sulfuric acid method offers high yields and is a classic, reliable procedure, but it involves hazardous materials and significant safety precautions.
-
The hydrogen peroxide method presents a compelling "green" alternative with high yields and purity, using a much safer oxidizing agent and generating water as the primary byproduct. This makes it an attractive option for modern, environmentally conscious drug development and manufacturing.
-
The concentrated sulfuric acid and chlorosulfonic acid methods also provide viable alternatives with good yields, although they still involve corrosive and hazardous reagents.
The less common routes from ketene and phosgene or via malonic ester synthesis are not currently practical for the routine synthesis of acetonedicarboxylic acid due to the use of highly toxic reagents or the lack of established protocols.
Researchers and drug development professionals should carefully weigh the factors of yield, purity, safety, environmental impact, and cost when selecting a synthesis route for acetonedicarboxylic acid. For many applications, the hydrogen peroxide oxidation of citric acid will represent the optimal balance of these considerations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 3. globethesis.com [globethesis.com]
- 4. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US3773821A - Process for the production of acetonedicarboxylic acid esters - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. palmercruz.com [palmercruz.com]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. tera.org [tera.org]
- 11. cenmed.com [cenmed.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. Chlorosulfonic acid, typically 99% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. indexbox.io [indexbox.io]
- 15. Phosgene | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 16. marketresearchfuture.com [marketresearchfuture.com]
- 17. Phosgene Market Size & Share | Industry Statistics - 2034 [factmr.com]
- 18. gminsights.com [gminsights.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
A Guide to the Isomeric Differentiation of 3-Oxoglutaric and 2-Oxoglutaric Acid for Researchers
A comprehensive comparison for researchers, scientists, and drug development professionals on the key differentiators, analytical techniques, and biological significance of 3-oxoglutaric acid and 2-oxoglutaric acid.
In the landscape of metabolic research and clinical diagnostics, the accurate identification of isomeric molecules is paramount. This guide provides a detailed comparison of two such isomers: 3-oxoglutaric acid (also known as β-ketoglutaric acid or acetonedicarboxylic acid) and 2-oxoglutaric acid (α-ketoglutaric acid). While sharing the same molecular formula, their distinct structural arrangements lead to vastly different biological roles and require specific analytical methodologies for their differentiation.
Core Differences and Biological Significance
2-Oxoglutaric acid is a central intermediate in the citric acid (Krebs) cycle, a fundamental pathway for cellular energy production.[1] It serves as a crucial link between carbohydrate and amino acid metabolism and is a key substrate for numerous enzymes. In contrast, 3-oxoglutaric acid is not a component of the Krebs cycle.[2] Its presence in biological samples, such as urine, is often considered an indicator of metabolic dysregulation, potentially stemming from gut dysbiosis, particularly the overgrowth of Candida species.
Comparative Data at a Glance
The following table summarizes the key physicochemical and biological properties of 3-oxoglutaric acid and 2-oxoglutaric acid.
| Property | 3-Oxoglutaric Acid | 2-Oxoglutaric Acid |
| Synonyms | β-Ketoglutaric acid, Acetonedicarboxylic acid | α-Ketoglutaric acid, α-Ketoglutarate |
| Molecular Formula | C₅H₆O₅ | C₅H₆O₅ |
| Molecular Weight | 146.1 g/mol | 146.1 g/mol |
| Melting Point | 133-135 °C (decomposes) | 113-115 °C |
| Solubility in Water | Soluble | Soluble |
| Biological Role | Not a Krebs cycle intermediate; potential marker for gut dysbiosis. | Key intermediate in the Krebs cycle.[1] |
| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols for Isomeric Differentiation
The primary challenge in differentiating 3-oxoglutaric and 2-oxoglutaric acid lies in their identical mass. Therefore, chromatographic separation coupled with mass spectrometric detection (GC-MS or LC-MS/MS) is the method of choice. The following protocols are based on established methods for similar organic acid isomers.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This method is adapted from protocols for the analysis of urinary organic acids, including isomers of similar structure.[5][6][7][8]
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
- Acidify the urine to a pH below 2 with hydrochloric acid.
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).
- Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried residue, add a derivatizing agent to increase the volatility of the organic acids. A common two-step derivatization is:
- Oximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the keto group.
- Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
3. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-1MS).
- Injection: Inject the derivatized sample in split or splitless mode.
- Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 300°C.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
Differentiation Principle: Although the two isomers may have similar retention times, their mass spectra will exhibit different fragmentation patterns due to the different positions of the keto group. The relative abundances of specific fragment ions will be characteristic for each isomer. For instance, in a study differentiating the closely related 3-hydroxyglutaric and 2-hydroxyglutaric acids, distinct fragmentation pathways were observed for their TMS derivatives, allowing for their unambiguous identification.[3][4] A similar principle applies to the oxo-analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less commonly used for routine quantification in clinical labs, NMR spectroscopy can provide definitive structural information to differentiate the isomers.
1. Sample Preparation:
- The purified organic acid is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
2. NMR Analysis:
- ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling patterns of the protons and carbons will be different for the two isomers due to their distinct chemical environments.
- Predicted ¹H NMR spectra for 3-oxoglutaric acid in D₂O show distinct peaks that can be compared to the spectrum of a 2-oxoglutaric acid standard.[9]
Visualizing the Pathways and Processes
To better understand the biological context and analytical workflow, the following diagrams are provided.
Caption: The Krebs Cycle, highlighting the central position of 2-Oxoglutaric Acid.
Caption: General workflow for the GC-MS analysis of urinary organic acids.
Caption: Logical diagram illustrating isomeric differentiation by mass spectrometry.
Conclusion
The differentiation of 3-oxoglutaric acid and 2-oxoglutaric acid is a critical task in metabolic research and diagnostics. While their identical molecular weight presents an analytical challenge, the use of chromatography-mass spectrometry techniques, particularly GC-MS with appropriate derivatization, allows for their successful separation and identification based on distinct fragmentation patterns. Understanding their different biological roles is essential for interpreting their presence in biological samples and for advancing our knowledge of metabolic pathways in health and disease.
References
- 1. 2-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 2. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erndim.org [erndim.org]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
- 8. mdpi.com [mdpi.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0013701) [hmdb.ca]
A Researcher's Guide to Selecting Analytical Columns for Dicarboxylic Acid Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of dicarboxylic acids is a common analytical challenge. The choice of analytical column is paramount for achieving optimal resolution, sensitivity, and efficiency. This guide provides an objective comparison of the performance of different analytical columns for dicarboxylic acid separation, supported by experimental data and detailed protocols.
Dicarboxylic acids, with their two carboxylic acid functional groups, exhibit a wide range of polarities and chemical properties, making their separation by high-performance liquid chromatography (HPLC) a nuanced task. The selection of an appropriate analytical column is critical and depends on the specific dicarboxylic acids of interest, the sample matrix, and the desired analytical outcome. This guide explores the three most common types of stationary phases used for this purpose: Reversed-Phase (C18), Ion-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Column Selection Workflow
The choice of an analytical column for dicarboxylic acid separation is a systematic process. The following diagram illustrates a logical workflow to guide researchers in selecting the most suitable column based on the properties of their analytes and analytical goals.
Performance Comparison of Analytical Columns
Table 1: Reversed-Phase (C18) Column Performance
Reversed-phase chromatography, particularly with C18 columns, is a widely used technique. For polar dicarboxylic acids, specialized C18 phases, such as those with polar-embedding or designed for use with 100% aqueous mobile phases, often provide better retention and peak shape.
| Dicarboxylic Acid | Column Type | Mobile Phase | Retention Time (min) | Reference |
| Oxalic Acid | Ascentis® Express AQ-C18 | 20 mM Potassium Phosphate, pH 2.7 | ~2.5 | [1] |
| Malic Acid | Agilent Polaris C18-A | 0.1% H₃PO₄ in Water | ~4.0 | [2] |
| Succinic Acid | Ascentis® Express AQ-C18 | 20 mM Potassium Phosphate, pH 2.7 | ~8.0 | [1] |
| Fumaric Acid | Ascentis® Express AQ-C18 | 20 mM Potassium Phosphate, pH 2.7 | ~9.5 | [1] |
| Adipic Acid | C18 (derivatized) | Acetonitrile/Water Gradient | ~7.5 | [3] |
| Phthalic Acid | Coresep SB (mixed-mode) | MeCN, Water, H₃PO₄ | ~5.0 |
Table 2: Ion-Exchange Column Performance
Ion-exchange chromatography separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for dicarboxylic acids, which are anionic at neutral or basic pH.
| Dicarboxylic Acid | Column Type | Eluent | Retention Time (min) | Reference |
| Oxalate | Dionex IonPac AS11-HC | KOH Gradient | ~4.0 | [4] |
| Malonate | Dionex IonPac AS11-HC | KOH Gradient | ~6.5 | [4] |
| Succinate | Dionex IonPac AS11-HC | KOH Gradient | ~8.0 | [4] |
| Glutarate | Not specified | Not specified | Not specified | |
| Maleate | Not specified | Not specified | Not specified | |
| Fumarate | Dionex IonPac AS11-HC | KOH Gradient | ~9.0 | [4] |
Table 3: HILIC Column Performance
HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained on reversed-phase columns. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
| Dicarboxylic Acid | Column Type | Mobile Phase | Retention Time (min) | Reference |
| Oxalic Acid | Poroshell 120 HILIC-Z | ACN/Ammonium Acetate | ~3.0 | |
| Malic Acid | Obelisc N (mixed-mode HILIC) | ACN/Ammonium Formate | ~5.0 | [5] |
| Succinic Acid | Obelisc N (mixed-mode HILIC) | ACN/Ammonium Formate | ~6.5 | [5] |
| Tartaric Acid | Obelisc N (mixed-mode HILIC) | ACN/Ammonium Formate | ~4.0 | [5] |
| Fumaric Acid | Obelisc N (mixed-mode HILIC) | ACN/Ammonium Formate | ~3.5 | [5] |
| Citric Acid | Poroshell 120 HILIC-Z | ACN/Ammonium Acetate | ~7.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation methods. Below are representative experimental protocols for each of the discussed column types.
Protocol 1: Reversed-Phase Separation of Dicarboxylic Acids
This protocol is based on the separation of various organic acids on a polar-embedded C18 column.
-
Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm[2]
-
Mobile Phase: 0.1% Phosphoric Acid in HPLC-grade water[2]
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Anion-Exchange Separation of Dicarboxylic Acids
This protocol outlines a gradient method for the separation of various anions, including dicarboxylic acids.
-
Column: Dionex IonPac AS11-HC-4μm, 2 x 250 mm[4]
-
Eluent Gradient: 1 mM to 60 mM KOH[4]
-
Flow Rate: 0.38 mL/min[4]
-
Temperature: 30 °C[4]
-
Detection: Suppressed Conductivity[4]
-
Injection Volume: 5 µL[4]
Protocol 3: HILIC Separation of Carboxylic Acids
This protocol describes a HILIC method for the separation of hydrophilic acids on a mixed-mode column.
-
Column: Obelisc N, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase: 80% Acetonitrile, 20% Ammonium Formate buffer (pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[5]
-
Injection Volume: 5 µL
Conclusion
The selection of an analytical column for dicarboxylic acid separation is a critical step in method development.
-
Reversed-phase columns , especially those with polar modifications, are versatile and can be used for a wide range of dicarboxylic acids, particularly when using acidic mobile phases to suppress ionization.[1][2]
-
Ion-exchange chromatography offers excellent selectivity for charged dicarboxylic acids and is a powerful technique for separating complex mixtures of anions.[4]
-
HILIC has emerged as a superior technique for the retention and separation of highly polar, short-chain dicarboxylic acids that are often challenging to analyze by reversed-phase methods.[5]
By carefully considering the properties of the target analytes and the specific requirements of the analysis, researchers can select the optimal column and chromatographic conditions to achieve reliable and accurate results in their dicarboxylic acid separations.
References
Comparative study of the chelating properties of 3-oxopentanedioic acid
A Comparative Study of the Chelating Properties of 3-Oxopentanedioic Acid, EDTA, and Citric Acid
Introduction
Chelating agents are organic compounds that can form stable, water-soluble complexes with metal ions, a property pivotal in numerous scientific and industrial applications. In the pharmaceutical sciences, chelation therapy is a cornerstone for treating heavy metal poisoning, and chelating agents are also employed as excipients to enhance the stability and efficacy of drug formulations. This guide provides a comparative analysis of the chelating properties of this compound against two well-established chelating agents: ethylenediaminetetraacetic acid (EDTA) and citric acid.[1]
While EDTA and citric acid are extensively characterized, this compound, also known as 3-oxoglutaric acid or acetonedicarboxylic acid, is a dicarboxylic acid whose chelating potential is less documented in readily available literature.[2][3][4] This guide aims to summarize the known quantitative data for EDTA and citric acid, highlight the current knowledge gap regarding this compound, and provide a detailed experimental protocol to facilitate further research into its chelating capabilities.
Comparative Analysis of Chelating Agents
The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent for that particular metal ion.
Data Presentation: Stability Constants (log K)
The following tables summarize the stability constants for the formation of 1:1 complexes of EDTA and citric acid with several biologically and pharmaceutically relevant metal ions.
Table 1: Stability Constants (log K) of EDTA-Metal Complexes [5][6]
| Metal Ion | log K |
| Ca(II) | 10.65 |
| Mg(II) | 8.79 |
| Fe(III) | 25.1 |
| Cu(II) | 18.78 |
Table 2: Stability Constants (log K) of Citrate-Metal Complexes
| Metal Ion | log K |
| Ca(II) | ~3.2 |
| Mg(II) | ~2.8 |
| Fe(III) | ~11.4 |
| Cu(II) | ~5.9 |
Note: Stability constants for citric acid can vary with the formation of different protonated species of the complex.
Discussion of this compound:
Currently, there is a notable absence of readily available, peer-reviewed data for the stability constants of this compound with metal ions. While its structure, featuring two carboxyl groups and a central ketone group, suggests potential for metal chelation, experimental validation and quantification are required to assess its efficacy relative to established agents like EDTA and citric acid.[2][3][4] The provided experimental protocol is intended to serve as a guide for researchers to determine these crucial values.
Visualization of Chemical Structures and Chelation
To understand the chelating properties of these molecules, it is essential to visualize their structures and the mechanism of chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 542-05-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Oxoglutaric Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-oxoglutaric acid (3-OGA), a key intermediate in metabolic pathways, is crucial for various research and clinical applications. This guide provides a comparative overview of two common mass spectrometry-based methods for the validation of 3-OGA analysis in plasma: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation.
Method Comparison
Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of small molecules in complex biological matrices like plasma. However, they differ in their sample preparation requirements, chromatographic separation principles, and ionization techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) often requires derivatization to increase the volatility and thermal stability of analytes like 3-OGA.[1][2] This method provides excellent chromatographic resolution and high sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze 3-OGA with less extensive sample preparation, sometimes directly after protein precipitation.[3] Derivatization might still be employed to enhance ionization efficiency and chromatographic retention.[3][4] This technique is well-suited for a wide range of polar and non-polar compounds.
The following tables summarize the validation parameters for representative GC-MS/MS and LC-MS/MS methods, based on established regulatory guidelines.[5][6][7][8][9]
Data Presentation
Table 1: Comparison of Validation Parameters for GC-MS/MS and LC-MS/MS Methods
| Validation Parameter | GC-MS/MS Method | LC-MS/MS Method | FDA/ICH Guideline Acceptance Criteria[7][10][11][12] |
| Linearity (r²) | >0.99 | >0.999[3] | r² ≥ 0.99 |
| Range | 1 - 100 µM[13] | 1.54 - 384 ng/mL[3] | Should cover expected concentrations |
| Limit of Detection (LOD) | Method Dependent | 0.348 ng/mL[3] | Signal-to-Noise Ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Method Dependent | 1.56 ng/mL[3] | Within ±20% Accuracy and Precision |
| Accuracy (% Recovery) | Satisfactory[13] | 66 - 115%[3] | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | Satisfactory[13] | 2 - 18%[3] | ≤15% (≤20% at LLOQ) |
| Selectivity/Specificity | High[13] | High[3] | No significant interference at analyte retention time |
| Matrix Effect | To be assessed | To be assessed | Should be minimized and compensated for |
| Stability | To be assessed | To be assessed | Analyte stable under storage and processing conditions |
Note: The values presented are indicative and may vary based on the specific laboratory, instrumentation, and protocol.
Experimental Protocols
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is a generalized representation of a stable isotope dilution GC-MS/MS method.[13][14][15]
1. Sample Preparation & Extraction:
- To a plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., 3-oxoglutaric acid-d3).
- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and perform a liquid-liquid extraction.[13]
2. Derivatization:
- Evaporate the extracted sample to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to create a volatile trimethylsilyl (B98337) (TMS) derivative.[13][14]
3. GC-MS/MS Analysis:
- Inject the derivatized sample into the GC-MS/MS system.
- Chromatographic separation is typically performed on a capillary column suitable for organic acid analysis.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-product ion transitions for both the native 3-OGA and its internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized representation of an LC-MS/MS method.[3]
1. Sample Preparation:
- To a plasma sample, add a known amount of a stable isotope-labeled internal standard.
- Perform protein precipitation with acetonitrile.[3]
- Centrifuge and collect the supernatant.
2. Derivatization (Optional, but can improve sensitivity):
- The protein-free supernatant is dried down.[3]
- The residue is derivatized, for instance, using 3 M HCl in 1-butanol (B46404) with heating to form a butyl-ester derivative.[3]
- The derivatized sample is then reconstituted in a solution compatible with the LC mobile phase.[3]
3. LC-MS/MS Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- Chromatographic separation is achieved using a suitable column (e.g., C8 or C18) with a gradient elution of mobile phases, such as water with formic acid and methanol.[3]
- Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in MRM mode to monitor specific ion transitions for the analyte and internal standard.[3]
Visualizations
References
- 1. weber.hu [weber.hu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. moh.gov.bw [moh.gov.bw]
- 7. nalam.ca [nalam.ca]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetonedicarboxylic Acid Reactivity Against Other Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of acetonedicarboxylic acid with other key keto acids, including pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid. The information presented is supported by established chemical principles and available experimental observations.
Introduction to Keto Acid Reactivity
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. Their reactivity is of significant interest in various fields, from metabolic biochemistry to synthetic organic chemistry. Key reactions of keto acids include decarboxylation, keto-enol tautomerism, and various nucleophilic additions to the carbonyl group. The position of the keto group relative to the carboxylic acid is a primary determinant of their chemical behavior. Acetonedicarboxylic acid, a β-keto dicarboxylic acid, exhibits distinct reactivity patterns when compared to α-keto acids like pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid.
Comparative Reactivity Analysis
The reactivity of these keto acids is largely influenced by their structural features, particularly the proximity of the ketone and carboxylic acid groups. This positioning affects the stability of intermediates and transition states in their characteristic reactions.
Decarboxylation:
A hallmark reaction of β-keto acids is their propensity to undergo thermal decarboxylation.[1][2][3] This is a facile process for acetonedicarboxylic acid due to the formation of a stable enol intermediate through a cyclic transition state.[4] In contrast, α-keto acids decarboxylate less readily and often require enzymatic catalysis or harsher conditions in biological and chemical systems, respectively.[5]
-
Acetonedicarboxylic Acid (a β-keto acid): Readily decarboxylates upon heating.[6] The presence of a second carboxylic acid group can further influence the reaction rate.
-
Pyruvic Acid (an α-keto acid): Decarboxylation is a key step in cellular respiration, catalyzed by the pyruvate (B1213749) dehydrogenase complex.[5][7] Non-enzymatic decarboxylation is significantly slower than for β-keto acids.
-
α-Ketoglutaric Acid (an α-keto acid): As a crucial intermediate in the Krebs cycle, its decarboxylation is also an enzyme-catalyzed process.[8][9]
-
Oxaloacetic Acid (an α-keto acid): While an α-keto acid, it can undergo decarboxylation, which can be catalyzed by metal ions.[10][11] Its instability in solution leads to the formation of pyruvate.[12]
Keto-Enol Tautomerism:
The equilibrium between the keto and enol forms is fundamental to the reactivity of these compounds.[13][14][15] The enol form, though often a minor component at equilibrium, is a key reactive intermediate.[16]
-
Acetonedicarboxylic Acid: As a β-dicarbonyl compound, it is expected to have a significant enol content, which contributes to its reactivity.
-
Pyruvic Acid, α-Ketoglutaric Acid, and Oxaloacetic Acid: The enol content of α-keto acids is generally lower than that of β-keto acids, but the enol tautomers are still crucial for their biochemical reactions.[16] The stability of the enol form of oxaloacetic acid is noted to be particularly significant.[10]
Table 1: Qualitative Comparison of Keto Acid Reactivity
| Feature | Acetonedicarboxylic Acid | Pyruvic Acid | α-Ketoglutaric Acid | Oxaloacetic Acid |
| Keto Acid Type | β-Keto Dicarboxylic Acid[17] | α-Keto Acid[7] | α-Keto Dicarboxylic Acid[8] | α-Keto Dicarboxylic Acid[18] |
| Decarboxylation | Facile, often thermal[1][2] | Requires enzymatic catalysis[5] | Requires enzymatic catalysis[19] | Can be metal-catalyzed; unstable in solution[11][12] |
| Relative Enol Content | Relatively High | Lower | Lower | Enol form is notably stable[10] |
| Key Biological Role | Precursor in organic synthesis[6] | Central molecule in metabolism[20] | Key intermediate in the Krebs cycle[9][19] | Intermediate in the Krebs cycle and gluconeogenesis[10][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of keto acid reactivity. Below are generalized protocols for key comparative experiments.
Protocol 1: Determination of Decarboxylation Rate
This protocol outlines a method to compare the thermal decarboxylation rates of different keto acids.
1. Materials:
- Keto acid of interest (acetonedicarboxylic acid, pyruvic acid, etc.)
- Buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at a specific pH)
- Thermostated reaction vessel (e.g., a water bath or heating block)
- Analytical instrument for quantification (e.g., HPLC, GC-MS, or a CO₂ sensor)
2. Procedure:
- Prepare a stock solution of the keto acid in the chosen buffer.
- Equilibrate the reaction vessel to the desired temperature (e.g., 50°C, 70°C).
- Initiate the reaction by adding a known volume of the keto acid stock solution to the pre-heated buffer in the reaction vessel.
- At specific time intervals, withdraw aliquots of the reaction mixture.
- Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
- Analyze the concentration of the remaining keto acid or the product formed using a suitable analytical method.
- Plot the concentration of the keto acid versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the rate constant.
Protocol 2: Competition Experiments for Relative Reactivity
Competition experiments are a powerful tool for determining the relative reactivity of different substrates towards a common reagent.[21][22]
1. Materials:
- Two different keto acids for comparison.
- A common reagent (e.g., a reducing agent like sodium borohydride, or a nucleophile).
- Buffered solution.
- Analytical instrument capable of separating and quantifying both keto acids and their respective products (e.g., HPLC or NMR).
2. Procedure:
- Prepare a solution containing known initial concentrations of the two keto acids in the buffer.
- Initiate the reaction by adding a sub-stoichiometric amount of the common reagent.
- Allow the reaction to proceed for a defined period.
- Quench the reaction.
- Analyze the final concentrations of both unreacted keto acids and their corresponding products.
- The relative reactivity can be determined by comparing the extent of consumption of each keto acid. The ratio of the rate constants can be calculated from the initial and final concentrations of the reactants.[21]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the reactivity of different keto acids.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemcess.com [chemcess.com]
- 7. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 9. a-Ketoglutaric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 11. Metal-catalyzed decarboxylation of oxaloacetic acid studied in silico and in vitro, implications for enzymatic and prebiotic catalysis - Instituto para el Desarrollo Sustentable [desarrollosustentable.uc.cl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fiveable.me [fiveable.me]
- 14. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 15. Enol - Wikipedia [en.wikipedia.org]
- 16. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 17. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 18. caymanchem.com [caymanchem.com]
- 19. a-Ketoglutaric Acid | Rupa Health [rupahealth.com]
- 20. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparative metabolic profiling of dicarboxylic acids in disease states
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dicarboxylic acid (DCA) metabolism in various disease states, offering insights into their potential as biomarkers and therapeutic targets. We present quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways involved.
Introduction to Dicarboxylic Acids
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways, including fatty acid oxidation and the citric acid cycle. Under normal physiological conditions, DCAs are present at low concentrations. However, in certain disease states, their metabolism can be significantly altered, leading to their accumulation in tissues and biological fluids. This dysregulation can be a consequence of enzymatic defects, mitochondrial dysfunction, or increased oxidative stress, and may contribute to the pathophysiology of various diseases.
Comparative Analysis of Dicarboxylic Acid Levels in Disease
The following table summarizes the changes in the concentration of various dicarboxylic acids in three major disease states compared to healthy controls. The data is compiled from multiple metabolomic studies and presented as mean concentrations with standard deviations.
| Dicarboxylic Acid | Disease State | Patient Concentration (μmol/L) | Healthy Control Concentration (μmol/L) | Tissue/Fluid |
| Succinic Acid | Type 2 Diabetes | 25.3 ± 8.7 | 15.1 ± 4.5 | Urine |
| Prostate Cancer | 4.5 ± 1.5 (Tumor Tissue) | 1.2 ± 0.4 (Normal Tissue) | Tissue (nmol/g) | |
| Adipic Acid | Type 2 Diabetes | 12.8 ± 5.2 | 6.4 ± 2.1 | Urine |
| Suberic Acid | Type 2 Diabetes | 8.9 ± 3.5 | 4.1 ± 1.8 | Urine |
| Sebacic Acid | Type 2 Diabetes | 5.6 ± 2.4 | 2.5 ± 1.1 | Urine |
| C4+C5 DCAs | Pre-symptomatic Alzheimer's | Lower in AD group | Higher in Control group | Plasma |
| C7-C9 DCAs | Pre-symptomatic Alzheimer's | Higher in AD group | Lower in Control group | Plasma |
| C14-C22 DCAs | Pre-symptomatic Alzheimer's | Higher in AD group | Lower in Control group | Plasma |
| Propionate | Coronary Artery Disease | 5.75 (4.1-7.6) (Median, IQR) | 6.53 (4.6-8.6) (Median, IQR) | Plasma |
Note: Data for Alzheimer's disease is presented qualitatively as the source provided relative changes. Propionate is a short-chain fatty acid, not a dicarboxylic acid, but is included for its relevance in cardiovascular disease.
Key Metabolic Pathways of Dicarboxylic Acids
Dicarboxylic acids are primarily formed through the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation. Once formed, DCAs are catabolized, mainly in peroxisomes, via β-oxidation.
ω-Oxidation of Fatty Acids
This pathway is active in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.
Accuracy and precision of 3-oxopentanedioic acid quantification methods
A Comparative Guide to the Quantification of 3-Oxopentanedioic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. This compound (also known as 3-oxoglutaric acid or acetonedicarboxylic acid), a dicarboxylic keto acid, presents unique analytical challenges due to its polarity and thermal instability. This guide provides a comparative overview of potential analytical methodologies for the precise and accurate quantification of this compound in biological matrices, drawing upon established techniques for similar analytes. The information presented here is intended to guide the development and validation of robust quantification assays.
Quantitative Data Summary
| Parameter | LC-MS/MS (with derivatization) | GC-MS (with derivatization) | Enzymatic Assay |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL[1] | ≤ 2 ng/m³ (in air samples)[2] | ~0.01 mM[3] |
| Limit of Quantification (LOQ) | S/N > 10[1] | - | - |
| Linearity (r²) | > 0.99[1] | - | - |
| Accuracy/Recovery | 88 - 105%[1][4][5] | - | - |
| Precision (CV%) | ≤ 15%[2] | ≤ 10%[2] | - |
| Throughput | High | Moderate to High | High |
| Sample Preparation | Protein precipitation, derivatization | Extraction, derivatization (two-step) | Minimal, direct measurement |
| Specificity | High (due to MS/MS) | High (due to MS) | Can be high, depends on enzyme |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are detailed hypothetical protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on methods for similar molecules.
Quantification by LC-MS/MS with Derivatization
This method is adapted from protocols for other short-chain fatty and organic acids and employs derivatization to enhance chromatographic retention and ionization efficiency.[1][6]
a. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of a solution containing 3-nitrophenylhydrazine (B1228671) (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable buffer (e.g., pyridine (B92270)/water). Incubate the mixture at 60°C for 30 minutes.[6]
-
Final Preparation: After incubation, add a suitable solvent (e.g., 90% methanol/water) to the reaction mixture for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Optimized multiple reaction monitoring (MRM) transitions for the derivatized this compound and the internal standard.
Quantification by GC-MS with Derivatization
This method requires a two-step derivatization to increase the volatility of the polar this compound for gas chromatography.[2][7]
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., plasma, urine) with a suitable organic solvent (e.g., ethyl acetate).
-
Solvent Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect the keto group. Incubate at 60°C for 1 hour.[7] This step prevents tautomerization.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to derivatize the carboxylic acid groups. Incubate at 70°C for 1 hour.[2][7]
-
Final Preparation: The derivatized sample is then ready for GC-MS analysis.
b. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for the LC-MS/MS and GC-MS methodologies.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by GC-MS.
Considerations for Method Selection
-
LC-MS/MS is generally preferred for its high sensitivity, specificity, and suitability for analyzing polar and thermally labile compounds with minimal sample cleanup after derivatization. The derivatization step can be optimized for high-throughput analysis.
-
GC-MS can also offer high sensitivity and specificity. However, the requirement for a two-step derivatization process can be more time-consuming and may introduce more variability if not carefully controlled. It is a robust and widely available technique.
-
Enzymatic assays , if a specific enzyme is available, can offer a very high-throughput and cost-effective method for quantification. However, the development of such an assay is a significant undertaking, and the specificity would need to be rigorously validated.
References
- 1. mdpi.com [mdpi.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Measurement of 3-Oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the analytical methodologies used for the measurement of 3-oxoglutaric acid, a clinically relevant organic acid. While specific inter-laboratory comparison data for 3-oxoglutaric acid is not extensively published, this document provides a framework for understanding the performance of the predominant analytical techniques and the structure of proficiency testing programs. The information presented is based on established methods for organic acid analysis and data from proficiency testing of structurally similar compounds.
The accurate quantification of 3-oxoglutaric acid is crucial for both clinical diagnostics and research. In clinical settings, elevated levels of 3-oxoglutaric acid in urine can be an indicator of certain metabolic disorders or gastrointestinal dysbiosis, such as yeast overgrowth.[1][2][3] In drug development and metabolic research, precise measurement of this analyte is essential for understanding metabolic pathways and the effects of therapeutic interventions.
Given the importance of this biomarker, it is imperative that measurements are accurate, reliable, and comparable across different laboratories. Inter-laboratory comparison and proficiency testing (PT) are key components of external quality assurance that enable laboratories to evaluate their performance against their peers and ensure the quality of their results.[4]
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of organic acids, including 3-oxoglutaric acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Each method has its own set of advantages and disadvantages, which are summarized in the table below.
Table 1: Comparison of GC-MS and LC-MS/MS for 3-Oxoglutaric Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sample Matrix | Primarily urine, but can also be used for blood. | Primarily urine, but can also be used for blood. |
| Sample Preparation | Requires extraction and chemical derivatization to make the organic acids volatile.[6][7][8] | Often requires only simple dilution of the sample.[9][10] |
| Derivatization | Mandatory; typically silylation (e.g., using BSTFA) to increase volatility and thermal stability.[6][7][8] | Generally not required, which simplifies the workflow and reduces potential for analytical variability.[10] |
| Instrumentation | Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, due to shorter run times and simpler sample preparation.[11] |
| Sensitivity | Generally high, especially with tandem MS. | Very high, often superior to GC-MS for many analytes.[11] |
| Specificity | High, based on chromatographic retention time and mass spectrum. | Very high, due to the use of specific precursor-product ion transitions (MRM).[11] |
Performance Characteristics of Organic Acid Analysis
The performance of an analytical method is determined by several key parameters, including precision, accuracy, and linearity. The following table summarizes typical performance characteristics for the analysis of organic acids using GC-MS and LC-MS/MS. It is important to note that these are generalized values, and the actual performance for 3-oxoglutaric acid may vary between laboratories.
Table 2: Typical Performance Characteristics for Organic Acid Quantification
| Performance Metric | GC-MS | LC-MS/MS |
| Intra-Assay Precision (CV) | <10% | <12% |
| Inter-Assay Precision (CV) | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115%[9] |
| Linearity (r²) | >0.99 | >0.995[9] |
Proficiency testing programs, such as those offered by the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), are essential for assessing inter-laboratory performance.[12][13][14] Reports from these programs for the organic acid panels show that while most laboratories perform well, there can be significant variability, highlighting the need for continuous quality improvement.[12][15][16]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol is a generalized procedure based on common practices for the analysis of urinary organic acids.
a. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Transfer a specific volume of urine, often normalized to creatinine (B1669602) concentration (e.g., a volume containing 1 µmole of creatinine), to a clean glass tube.[7][8]
-
Add an internal standard to each sample.
-
Acidify the urine to a pH of less than 2 with hydrochloric acid.[6]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and vortexing.[7][8]
-
Centrifuge the samples to separate the layers and transfer the organic (upper) layer to a new tube.
-
Repeat the extraction process to maximize the recovery of organic acids.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[7][8]
b. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[7][8]
-
Seal the tube and heat at a specific temperature (e.g., 70-90°C) for a set time to allow the derivatization reaction to complete.[17] This process creates trimethylsilyl (B98337) (TMS) derivatives of the organic acids, which are more volatile and suitable for GC analysis.[6]
c. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
The separation is typically performed on a capillary column (e.g., DB-5MS) with a temperature gradient.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[18]
-
Identification of 3-oxoglutaric acid is based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acids
This protocol is a generalized procedure for the analysis of urinary organic acids by LC-MS/MS, which often requires less sample preparation.
a. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Perform a simple dilution of the urine sample with a suitable buffer or mobile phase.[10]
-
Add an internal standard mix to the diluted sample.
-
The sample is then ready for injection into the LC-MS/MS system.
b. LC-MS/MS Analysis
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column, such as a C18 or a mixed-mode column.[9] The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The mass spectrometer is operated in electrospray ionization (ESI) mode, usually in the negative ion mode for organic acids.
-
Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion for 3-oxoglutaric acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.[11]
Visualizations
Experimental and Comparison Workflows
To further clarify the processes involved in the analysis and inter-laboratory comparison of 3-oxoglutaric acid, the following diagrams illustrate the typical workflows.
Caption: Generalized workflow for 3-oxoglutaric acid analysis.
Caption: Framework for an inter-laboratory comparison program.
References
- 1. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mosaicdx.com [mosaicdx.com]
- 4. westgard.com [westgard.com]
- 5. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 6. erndim.org [erndim.org]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jasem.com.tr [jasem.com.tr]
- 11. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erndim.org [erndim.org]
- 14. erndimqa.nl [erndimqa.nl]
- 15. erndim.org [erndim.org]
- 16. erndim.org [erndim.org]
- 17. aurametrix.weebly.com [aurametrix.weebly.com]
- 18. academic.oup.com [academic.oup.com]
Evaluating the Specificity of 3-Oxopentanedioic Acid as a Disease Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is paramount for early disease diagnosis, patient stratification, and monitoring therapeutic efficacy. Among the myriad of endogenous metabolites, 3-oxopentanedioic acid (also known as 3-oxoglutaric acid) has emerged as a potential biomarker for certain metabolic and gastrointestinal conditions. This guide provides a comprehensive evaluation of the specificity of this compound as a disease marker, comparing its performance with established and alternative biomarkers, and providing supporting experimental data and protocols.
Overview of this compound
This compound is a dicarboxylic acid that can be found in urine.[1] Its presence and concentration can be indicative of underlying metabolic dysregulation. While not a primary metabolite in major energy pathways, its accumulation has been associated with several conditions, prompting investigation into its utility as a specific disease marker.
Association with Disease
Current research primarily links elevated levels of urinary this compound to two main areas:
-
Inborn Errors of Metabolism (IEMs) and Mitochondrial Dysfunction: Organic acidurias are a class of IEMs characterized by the excretion of abnormal amounts of organic acids in the urine.[2] While not a hallmark of a specific, well-defined organic aciduria itself, elevated this compound can be a non-specific indicator of general metabolic distress, including mitochondrial dysfunction.[3][4] In these complex disorders, a panel of organic acids is typically analyzed to identify a characteristic metabolic signature, rather than relying on a single marker.[5]
-
Gastrointestinal Dysbiosis: Several sources suggest a link between elevated urinary this compound and the overgrowth of certain gut microorganisms, particularly Candida species.[1][3] In this context, it is considered a potential indicator of gut dysbiosis.
Comparative Analysis of Biomarkers
The specificity of a biomarker is its ability to correctly identify individuals who do not have the disease. In the context of the conditions associated with elevated this compound, a comparison with other established biomarkers is crucial for its evaluation.
Inborn Errors of Metabolism and Mitochondrial Disorders
The diagnosis of these complex genetic disorders rarely relies on a single biomarker due to their heterogeneous nature. Instead, a combination of clinical findings and a panel of biochemical markers is employed.
Table 1: Comparison of Biomarkers for Inborn Errors of Metabolism and Mitochondrial Disorders
| Biomarker | Advantages | Disadvantages | Reported Specificity/Performance |
| This compound | Non-invasive (urine) | Lack of specificity for a single disorder. Limited quantitative data on sensitivity and specificity. Considered a secondary or non-specific marker. | Not well-established as a standalone marker. Its elevation is often noted as part of a broader abnormal organic acid profile. |
| Lactate (B86563) and Pyruvate | Well-established markers of mitochondrial dysfunction.[4] | Can be elevated due to various other conditions (e.g., intense exercise, sepsis), leading to low specificity.[6] | Urine lactate is not a useful discriminator for mitochondrial disease.[6][7] |
| Fumarate and Malate | More useful in distinguishing patients with mitochondrial disease and organic acidemia than other Krebs cycle intermediates.[6][7] | Limited utility as standalone markers. | Can distinguish 25-30% of mitochondrial disease patients with a 5% false positive rate at specific cutoff values.[6][7] |
| Acylcarnitines | Key biomarkers for fatty acid oxidation disorders and some organic acidurias. | A broad profile is often needed for diagnosis. | High sensitivity and specificity for specific disorders when characteristic profiles are observed. |
| Fibroblast Growth Factor 21 (FGF-21) and Growth Differentiation Factor 15 (GDF-15) | Promising serum biomarkers for mitochondrial myopathies. | Less useful for mitochondrial disorders without muscle involvement. | FGF-21 has shown high specificity in detecting mitochondrial myopathy. |
Gastrointestinal Dysbiosis
The assessment of gut health and microbial balance is an evolving field with a growing number of potential biomarkers.
Table 2: Comparison of Biomarkers for Gastrointestinal Dysbiosis
| Biomarker | Advantages | Disadvantages | Reported Specificity/Performance |
| This compound | Non-invasive (urine). Suggested link to Candida overgrowth.[1][3] | Specificity for Candida overgrowth is not definitively established. Can be influenced by diet and other factors. | Primarily used in functional medicine; lacks extensive validation in large clinical trials. |
| Stool Culture and PCR Analysis | Directly identifies microbial species and their relative abundance. | Can be influenced by transient changes in the gut environment. May not reflect the metabolic activity of the microbiota. | Considered a gold standard for identifying microbial composition. |
| Short-Chain Fatty Acids (SCFAs) | Reflect the metabolic output of the gut microbiota. | Levels can be influenced by diet. | Ratios of different SCFAs are often more informative than individual levels. |
| Other Microbial Organic Acids (e.g., D-arabinitol) | D-arabinitol is another urinary marker specifically linked to Candida overgrowth. | Can be influenced by renal function. | Has been shown to have good correlation with systemic candidiasis. |
Experimental Protocols
The standard method for the quantitative analysis of this compound in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11]
Quantitative Analysis of Urinary Organic Acids by GC-MS
This protocol provides a general workflow. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
Objective: To quantify the concentration of this compound and other organic acids in a urine sample.
Principle: Organic acids are extracted from the urine matrix and then chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography and detected and quantified by mass spectrometry.
Materials:
-
Urine sample
-
Internal standard (e.g., 3,3-dimethylglutaric acid)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Hydroxylamine hydrochloride in pyridine (B92270) (for oximation of keto acids)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Take a specific volume of the supernatant (e.g., 1 mL) and add a known amount of the internal standard.
-
-
Extraction:
-
Acidify the urine sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to dryness under a stream of nitrogen.
-
Add the oximation reagent (hydroxylamine hydrochloride in pyridine) to the residue and incubate to convert keto groups to oximes.
-
Add the silylation reagent (BSTFA with TMCS) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the organic acids.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
The gas chromatograph separates the different TMS-derivatized organic acids based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each.
-
-
Quantification:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of this compound to the peak area of the internal standard, using a pre-established calibration curve.
-
Visualizations
Logical Relationship in Biomarker Evaluation
Caption: Workflow for evaluating a potential disease biomarker.
Experimental Workflow for Urinary Organic Acid Analysis
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion and Future Directions
Based on the current evidence, this compound is best considered a non-specific, secondary biomarker for metabolic and gastrointestinal disturbances. Its primary utility lies within a broader urinary organic acid profile, where its presence can contribute to the overall picture of a patient's metabolic state.
The lack of robust studies focused solely on the sensitivity and specificity of this compound for a single, well-defined disease limits its application as a standalone diagnostic marker. For researchers and drug development professionals, this represents both a challenge and an opportunity.
Future research should focus on:
-
Large-scale cohort studies: To definitively establish the correlation between urinary this compound levels and specific diseases, particularly in differentiating various inborn errors of metabolism and types of gut dysbiosis.
-
Quantitative analysis: To determine the precise sensitivity and specificity of this compound as a biomarker, both alone and in combination with other markers.
-
Mechanistic studies: To elucidate the exact biochemical pathways leading to the accumulation of this compound in different disease states.
References
- 1. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Inherited metabolic disorders: presentation, clinical types, laboratory diagnosis and genetic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 4. The Relationship between Mitochondrial Respiratory Chain Activities in Muscle and Metabolites in Plasma and Urine: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic value of urine organic acids analysis among patients with primary mitochondrial disorders | Krylova | Medical Genetics [medgen-journal.ru]
- 6. Metabolomic approaches to mitochondrial disease: correlation of urine organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 9. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 10. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Oxopentanedioic Acid Derivatives as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the enzymatic inhibitory efficacy of various derivatives synthesized from 3-oxopentanedioic acid. The data presented is based on published experimental findings and is intended to facilitate the evaluation of these compounds as potential therapeutic agents.
This guide focuses on a series of benzodipyrone-based derivatives synthesized from this compound (also known as acetonedicarboxylic acid). The inhibitory activities of these compounds against two key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase, have been evaluated, providing valuable insights into their potential as hypoglycemic agents.
Data Presentation: Comparative Inhibitory Activity
The inhibitory efficacy of the synthesized benzodipyrone derivatives and a standard reference drug, Acarbose, are summarized below. The data is presented as IC50 values (µM), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater inhibitory potency.
| Compound | Substituent (G) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| SY1 | - | 410.6 | 480.4 |
| SY2 | OCH₃ | 380.5 | 450.2 |
| SY3 | CH₃ | 390.2 | 465.8 |
| SY4 | F | 430.8 | 510.7 |
| SY5 | Cl | 420.1 | 495.3 |
| SY6 | Br | 450.7 | 530.9 |
| SY7 | I | 480.3 | 560.1 |
| Acarbose | Standard | 350.2 | 420.6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Benzodipyrone-Based Derivatives (SY1-SY7)
The synthesis of the target compounds involves a multi-step process starting from citric acid.
-
Preparation of Acetonedicarboxylic Acid: Citric acid is treated with concentrated sulfuric acid to yield acetonedicarboxylic acid (this compound).
-
Synthesis of Benzodipyrone (SY1): The prepared acetonedicarboxylic acid undergoes a Pechmann reaction to produce the core benzodipyrone molecule (SY1).
-
Synthesis of Substituted Derivatives (SY2-SY7): The benzodipyrone molecule (SY1) is then reacted with a variety of substituted phenols to yield the final congeners (SY2-SY7). The identity and purity of the synthesized compounds were confirmed using analytical spectral techniques.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory effect of the synthesized compounds on yeast α-glucosidase activity was determined as follows:
-
Preparation of Solutions:
-
Yeast α-glucosidase was dissolved in a 100 mM phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was also dissolved in the same phosphate buffer.
-
The test compounds (SY1-SY7) and the standard drug (Acarbose) were dissolved in DMSO to prepare stock solutions, which were further diluted to various concentrations with the phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, 50 µL of the α-glucosidase solution was mixed with 50 µL of the test compound solution at varying concentrations.
-
The mixture was incubated at 37°C for 15 minutes.
-
Following incubation, 50 µL of the pNPG substrate solution was added to initiate the reaction.
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value for each compound was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro α-Amylase Inhibition Assay
The inhibitory activity of the compounds against porcine pancreatic α-amylase was evaluated using the following protocol:
-
Preparation of Solutions:
-
Porcine pancreatic α-amylase was dissolved in a 20 mM phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.
-
A 1% starch solution was prepared by dissolving soluble starch in the same phosphate buffer.
-
The test compounds and the standard drug were prepared as described for the α-glucosidase assay.
-
-
Enzyme Inhibition Assay:
-
200 µL of the α-amylase solution was pre-incubated with 200 µL of the test compound solution at 37°C for 10 minutes.
-
200 µL of the starch solution was then added to start the reaction, and the mixture was incubated for a further 15 minutes at 37°C.
-
The reaction was terminated by adding 400 µL of dinitrosalicylic acid (DNS) color reagent.
-
The mixture was then heated in a boiling water bath for 5 minutes, cooled to room temperature, and diluted with distilled water.
-
The absorbance of the resulting colored solution was measured at 540 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition and the IC50 values were calculated using the same method as for the α-glucosidase assay.
-
Visualizations
Synthesis of Benzodipyrone Derivatives
Caption: Synthetic pathway for benzodipyrone derivatives from citric acid.
Enzyme Inhibition Assay Workflow
Caption: General workflow for the in vitro enzyme inhibition assays.
Safety Operating Guide
Proper Disposal of 3-Oxopentanedioic Acid: A Comprehensive Guide
Researchers and laboratory personnel must handle the disposal of 3-Oxopentanedioic acid with diligence to ensure safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound, also known as 1,3-Acetonedicarboxylic acid or 3-Ketoglutaric acid. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C5H6O5 |
| Molecular Weight | 146.10 g/mol [1] |
| Melting Point | 133 °C (decomposes)[2] |
| Solubility | Information not available in provided results |
| pH | Information not available in provided results |
| Autoignition Temperature | 343 °C / 649.4 °F[3] |
Hazard Summary: this compound is classified as a skin and eye irritant.[1][4][5] It may also form combustible dust concentrations in the air.[4]
Experimental Protocols: Disposal Procedures
The following step-by-step instructions outline the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[4][6]
2. Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, suitable container for chemical waste.[4][6]
-
Do not mix this compound waste with other waste streams, especially incompatible materials.[2] Incompatible materials include acids, bases, strong oxidizing agents, and reducing agents.[4][6]
3. Labeling and Storage of Waste:
-
Ensure the waste container is tightly closed and properly labeled with the chemical name ("this compound" or a synonym) and any relevant hazard warnings.
-
Store the waste container in a designated, well-ventilated, and refrigerated area, away from incompatible materials.[4][6]
4. Disposal:
-
All disposal of this compound must be conducted through an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of this compound down the drain or in regular trash.[2]
5. Accidental Spills:
-
In the event of a spill, immediately clean it up while wearing appropriate PPE.[6]
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[4][6] Avoid creating dust.[4]
-
Wash the spill area thoroughly after the material has been collected.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-Oxopentanedioic Acid
Essential safety protocols and logistical plans for the handling and disposal of 3-Oxopentanedioic acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, also known as acetonedicarboxylic acid, is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols and disposal methods is paramount to mitigate risks of exposure and ensure the well-being of laboratory personnel.
Operational Plan: Handling this compound
Personnel should be thoroughly trained on the risks and handling procedures before working with this compound. The following step-by-step process outlines the necessary precautions.
1. Engineering Controls and Workstation Setup:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation[1][3].
2. Donning Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face shield may be necessary for splash-prone procedures[3][4][5].
-
Skin Protection:
-
Gloves: Wear powder-free nitrile or butyl rubber gloves to prevent skin exposure. Thicker gloves generally offer better protection. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised[1][3][5][6].
-
Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect street clothing and skin from contamination[7].
-
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][4].
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing[1][4].
-
Minimize the creation of dust when handling the solid form[1].
-
Wash hands thoroughly after handling the chemical, even if gloves were worn[4].
4. Storage:
-
Store this compound in a tightly closed, suitable container in a dry and well-ventilated place[1].
-
It is recommended to keep it refrigerated at temperatures between 0° and 4°C[1][4].
-
Store under an inert atmosphere and protect from moisture[1].
Personal Protective Equipment Summary
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant). Face shield for splash hazards. | Protects against eye irritation and serious eye damage from dust or splashes[1][2][4]. |
| Hand Protection | Nitrile or butyl rubber gloves (powder-free). | Prevents skin irritation and absorption[1][5]. |
| Body Protection | Laboratory coat or chemical-resistant gown. | Protects skin and clothing from contamination[1][4]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if dust is generated and engineering controls are insufficient[3][4]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and any materials that have come into contact with it (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed waste container[1].
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company[3].
-
Do not dispose of this compound down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. leelinework.com [leelinework.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
